Ramatroban
Description
Properties
IUPAC Name |
3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXDSHIEDAPSSA-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046685 | |
| Record name | Ramatroban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116649-85-5 | |
| Record name | Ramatroban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116649-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ramatroban [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116649855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ramatroban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13036 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ramatroban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ramatroban | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAMATROBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1ALI72U6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ramatroban's Mechanism of Action on DP2 Receptor Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ramatroban is a dual-antagonist of the thromboxane A2 (TP) receptor and the prostaglandin D2 (PGD2) receptor 2, more commonly known as the DP2 or CRTH2 receptor.[1][2][3] Its action on the DP2 receptor is of significant interest for the treatment of allergic and inflammatory conditions, such as allergic rhinitis and asthma.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action at the DP2 receptor, including its binding affinity, the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization. Prostaglandin D2, primarily released from mast cells, activates the DP2 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, promoting their migration and activation, which are key events in the inflammatory cascade. This compound competitively antagonizes this interaction, thereby mitigating the pro-inflammatory effects of PGD2.
This compound's Antagonistic Activity at the DP2 Receptor
This compound functions as a competitive antagonist at the DP2 receptor, effectively blocking the binding of its natural ligand, PGD2. This antagonism prevents the initiation of downstream signaling cascades that lead to the recruitment and activation of inflammatory cells.
Quantitative Analysis of this compound's Potency
The potency of this compound at the human DP2 receptor has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional antagonism data from multiple studies.
Table 1: Binding Affinity of this compound for the Human DP2 (CRTH2) Receptor
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Kd | 7.2 nM | [3H]this compound Saturation Binding | CRTH2 Transfectants | |
| Ki | ~100 nM | [3H]PGD2 Competition Binding | CRTH2 Transfectants | |
| pKi | 7.63 | [3H]PGD2 Competition Binding | CHO cells expressing human CRTH2 | |
| IC50 | 100 nM | [3H]PGD2 Competition Binding | CRTH2 Transfectants | |
| IC50 | 6 nM | Human DP2 Binding Assay (this compound analog) | Not Specified |
Table 2: Functional Antagonism of this compound at the Human DP2 (CRTH2) Receptor
| Parameter | Value | Assay Type | Agonist | Reference |
| pA2 | 8.5 | Calcium Mobilization | PGD2 | |
| pA2 | 8.5 | Calcium Mobilization | 15d-PGJ2 | |
| pA2 | 8.6 | Calcium Mobilization | Indomethacin | |
| pKB | 7.44 (95% CI 7.04–7.81) | FRET-based Receptor Sensor | PGD2 | |
| IC50 | 7 nM | Eosinophil Shape Change (this compound analog) | Not Specified | |
| IC50 | 103 nM | IL-4 Production Inhibition | PGD2 (100 nM) | |
| IC50 | 182 nM | IL-5 Production Inhibition | PGD2 (100 nM) | |
| IC50 | 118 nM | IL-13 Production Inhibition | PGD2 (100 nM) |
DP2 Receptor Signaling and this compound's Point of Intervention
The DP2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Activation of the DP2 receptor by PGD2 initiates a signaling cascade that is central to the pro-inflammatory response in allergic diseases. This compound's antagonism of the DP2 receptor occurs at the initial step of this pathway, preventing PGD2 from binding and triggering these downstream events.
PGD2-Induced DP2 Receptor Signaling Pathway
Caption: DP2 receptor signaling pathway initiated by PGD2 and antagonized by this compound.
Downstream Consequences of DP2 Receptor Antagonism by this compound
By blocking the DP2 receptor, this compound prevents:
-
Inhibition of Adenylyl Cyclase: This leads to a maintenance of intracellular cyclic adenosine monophosphate (cAMP) levels, which generally has anti-inflammatory effects.
-
Suppression of Calcium Mobilization: this compound inhibits the PGD2-induced increase in intracellular calcium, a critical second messenger for cellular activation.
-
Inhibition of Inflammatory Cell Migration: this compound effectively blocks the chemotaxis of eosinophils, basophils, and Th2 lymphocytes towards a PGD2 gradient.
-
Reduction of Cytokine Release: this compound has been shown to inhibit the PGD2-induced release of pro-inflammatory Th2 cytokines, such as IL-4, IL-5, and IL-13.
Key Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the antagonistic activity of this compound at the DP2 receptor.
Radioligand Binding Assay (Competition)
This assay quantifies the ability of this compound to compete with a radiolabeled ligand (e.g., [3H]PGD2) for binding to the DP2 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human DP2 (CRTH2) receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]PGD2 (typically at or below its Kd, e.g., 1-2 nM), and a range of concentrations of this compound (e.g., 10-11 to 10-5 M).
-
To determine non-specific binding, use a high concentration of unlabeled PGD2 (e.g., 10 µM) in separate wells.
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 10-20 µg of protein per well).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each this compound concentration.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the PGD2-induced increase in intracellular calcium concentration.
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Preparation:
-
Plate DP2-expressing cells (e.g., CHO-CRTH2 or human eosinophils) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Antagonist and Agonist Addition:
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of PGD2 (typically the EC80) to stimulate calcium mobilization.
-
-
Fluorescence Measurement:
-
Immediately after agonist addition, measure the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
To determine the pA2 value, perform a Schild analysis by measuring the dose-response curves of PGD2 in the presence of several fixed concentrations of this compound.
-
Eosinophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the directed migration of eosinophils towards a PGD2 gradient.
References
- 1. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. neuroprobe.com [neuroprobe.com]
Ramatroban: A Technical Guide to Thromboxane A2 Receptor Antagonism in Platelets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Ramatroban's mechanism of action as a potent antagonist of the thromboxane A2 (TXA2) receptor in human platelets. It details the intricate signaling pathways governed by TXA2, presents quantitative data on this compound's efficacy, and outlines the experimental protocols used to characterize its anti-platelet effects.
Introduction: The Role of Thromboxane A2 and this compound
Thromboxane A2 (TXA2) is a lipid mediator derived from arachidonic acid that plays a pivotal role in hemostasis and thrombosis.[1][2][3] Produced by activated platelets, TXA2 is a powerful vasoconstrictor and a potent inducer of platelet activation and aggregation.[1][4] Its actions are mediated through the G-protein coupled thromboxane A2 receptor (TP receptor), making this pathway a critical target for anti-platelet therapies.
This compound (formerly BAY u 3405) is a selective and reversible antagonist of the TP receptor. It is recognized for its ability to inhibit platelet aggregation and vascular smooth muscle contraction. In addition to its well-characterized effects on the TP receptor, this compound also functions as an antagonist for the prostaglandin D2 (PGD2) receptor, specifically the CRTH2 (DP2) subtype, which is involved in allergic and inflammatory responses. This dual antagonism gives this compound a unique pharmacological profile. This guide, however, will focus specifically on its core function as a TP receptor antagonist in platelets.
The Thromboxane A2 Signaling Cascade in Platelets
The activation of platelets by TXA2 is a rapid and self-amplifying process crucial for the formation of a hemostatic plug. The signaling pathway is initiated when TXA2, synthesized from prostaglandin H2 (PGH2) by thromboxane-A synthase, binds to the TP receptor on the platelet surface.
The TP receptor, primarily the TPα isoform in platelets, couples to two main G-protein families: Gq and G12/G13.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG , along with the elevated intracellular calcium, activates Protein Kinase C (PKC).
-
-
G12/G13 Pathway: Activation of this pathway stimulates the Rho/Rho-kinase pathway, which is essential for the platelet shape change.
This cascade of events culminates in a series of physiological responses:
-
Shape Change: The platelet transforms from a smooth disc to a spiny sphere, increasing its surface area.
-
Granule Secretion: Dense and alpha granules release their contents, including ADP, serotonin, and additional TXA2, which act as positive feedback mediators to recruit and activate more platelets.
-
Integrin Activation: The integrin receptor GPIIb/IIIa undergoes a conformational change, enabling it to bind fibrinogen with high affinity.
-
Aggregation: Fibrinogen acts as a bridge between activated platelets, leading to the formation of a platelet aggregate.
Caption: Thromboxane A2 Signaling Pathway in Platelets.
This compound's Antagonistic Mechanism on the TP Receptor
This compound functions as a competitive antagonist at the thromboxane A2 receptor. It binds reversibly to the TP receptor, thereby physically blocking TXA2 and other TP agonists (like PGH2) from binding and initiating the downstream signaling cascade. By preventing receptor activation, this compound effectively inhibits:
-
G-protein activation (Gq and G12/13).
-
PLC-mediated generation of IP3 and DAG.
-
The subsequent rise in intracellular calcium.
-
The ultimate physiological responses of platelet shape change, degranulation, and aggregation.
Studies have also suggested that this compound may act as an inverse agonist on constitutively active TP receptors, meaning it can reduce the basal activity of the receptor even in the absence of an agonist.
Caption: this compound's Competitive Antagonism at the TP Receptor.
Quantitative Efficacy of this compound
The potency of this compound as a TP receptor antagonist has been quantified through various in vitro assays. The data highlights its high affinity for the receptor and its effectiveness in inhibiting platelet function.
| Parameter | Value | Assay Conditions / Notes | Reference(s) |
| Binding Affinity (Ki) | 10 - 13 nM | Competitive binding assay against TP receptor. | |
| Binding Affinity (Ki) | 0.58 nM | Binding to human thromboxane A2 receptor. | |
| Dissociation Constant (Kd) | ~6 nM | Characterized in binding assays. | |
| Receptor Density (Bmax) | ~1177 sites/platelet | Characterized in binding assays. | |
| IC50 (Platelet Aggregation) | ~30 nM | Inhibition of human platelet aggregation. | |
| IC50 (Platelet Aggregation) | 14 nM | Antagonism of TXA2-induced aggregation. | |
| IC50 ([3H]SQ29548 Displacement) | 68 nM | Binding assay using the TP antagonist [3H]SQ29548. | |
| IC50 (U-46619 Binding) | 30 nM | Binding assay using the TP agonist U-46619. | |
| IC50 (PGD2-induced Ca2+ Mobilization) | 30 nM | In CRTH2 transfectants (demonstrates off-target effect). |
Key Experimental Protocols
The characterization of this compound's anti-platelet activity relies on a set of standardized in vitro experimental protocols.
Preparation of Platelet-Rich and Platelet-Poor Plasma
Accurate platelet function assays begin with the proper preparation of platelet samples from whole blood.
-
Blood Collection: Draw whole human blood into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate. The first few milliliters should be discarded to avoid activation from the venipuncture.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, which is rich in platelets, is carefully collected as PRP. PRP must be handled gently and kept at room temperature to prevent premature activation.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The resulting platelet-free supernatant is collected as PPP. PPP is used to set the baseline (100% light transmission) in aggregometry.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is the gold-standard method for measuring platelet aggregation in response to agonists and the inhibitory effects of antagonists.
-
Instrument Setup: An aggregometer is used, which measures changes in light transmission through a platelet suspension.
-
Calibration: A cuvette containing PPP is used to calibrate the instrument to 100% light transmission. A cuvette containing PRP is used to set the 0% (or baseline) light transmission.
-
Assay Procedure: a. Pipette a standardized volume of PRP into a siliconized glass cuvette with a magnetic stir bar and place it in the sample well of the aggregometer pre-warmed to 37°C. b. Add the vehicle control or varying concentrations of this compound to the PRP and incubate for a specified period (e.g., 1-5 minutes). c. Initiate platelet aggregation by adding a known concentration of a TP receptor agonist, such as U46619 or arachidonic acid. d. Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the suspension becomes clearer, allowing more light to pass through.
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the 0% (PRP) and 100% (PPP) baselines. The percentage of inhibition by this compound is calculated as: (1 - (Maximal aggregation with this compound / Maximal aggregation with vehicle)) * 100%.
Caption: Experimental Workflow for Platelet Aggregation Assay.
Intracellular Calcium Mobilization Assay
This assay directly measures one of the key second messenger signals blocked by this compound.
-
Platelet Loading: Washed platelets or PRP are incubated with a fluorescent calcium indicator dye, such as Fura-2 AM or Quin-2. These dyes cross the cell membrane and are cleaved by intracellular esterases, trapping them in the cytoplasm.
-
Fluorescence Measurement: The dye-loaded platelets are placed in a fluorometer. The dye's fluorescence properties change upon binding to Ca2+. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is measured to determine the precise intracellular free calcium concentration ([Ca2+]i).
-
Assay Procedure: a. A baseline [Ca2+]i is established. b. This compound or a vehicle control is added to the platelet suspension. c. A TP receptor agonist is added to stimulate the platelets.
-
Data Analysis: The change in [Ca2+]i following agonist stimulation is recorded. The ability of this compound to inhibit or reduce this calcium peak is a direct measure of its antagonism at the TP receptor. The assay can distinguish between calcium release from internal stores (measured in a calcium-free medium) and calcium influx from the extracellular space.
Conclusion
This compound is a well-characterized, high-affinity antagonist of the platelet thromboxane A2 receptor. By competitively inhibiting the binding of TXA2, it effectively blocks the Gq- and G12/13-mediated signaling pathways that lead to increased intracellular calcium, platelet shape change, degranulation, and aggregation. The quantitative data from binding and functional assays confirm its potency. The established experimental protocols, particularly light transmission aggregometry and calcium mobilization assays, provide robust systems for evaluating its anti-platelet effects. This makes this compound not only a therapeutic agent with applications in conditions involving platelet hyperactivity but also a valuable pharmacological tool for researchers investigating the complex mechanisms of thrombosis and hemostasis.
References
- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Ramatroban's Impact on Intracellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramatroban, a dual antagonist of the Thromboxane A2 (TP) receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2, a Prostaglandin D2 receptor), exhibits a multifaceted impact on intracellular signaling cascades.[1][2] This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected pathways. By competitively inhibiting both TP and CRTH2 receptors, this compound effectively attenuates pro-inflammatory, pro-thrombotic, and allergic responses, highlighting its therapeutic potential in a range of diseases, including allergic rhinitis and cardiovascular disorders.[1][3]
Core Signaling Pathways Modulated by this compound
This compound's mechanism of action is centered on the blockade of two distinct G-protein coupled receptors (GPCRs): the TP receptor and the CRTH2 receptor.[4] This dual antagonism is the primary driver of its pharmacological effects.
Thromboxane A2 (TP) Receptor Signaling Pathway
The TP receptor, activated by its ligand Thromboxane A2 (TxA2), plays a critical role in platelet aggregation, vasoconstriction, and inflammation. This compound's antagonism of the TP receptor disrupts these processes through the following mechanisms:
-
Inhibition of Platelet Aggregation and Activation: By blocking the TP receptor on platelets, this compound prevents the downstream signaling cascade that leads to platelet shape change, degranulation, and aggregation. This includes the inhibition of P-selectin expression on the platelet surface, a key molecule in platelet adhesion.
-
Suppression of Inflammatory Mediator Release: this compound has been shown to inhibit the release of transforming growth factor-beta 1 (TGF-β1) from platelets.
-
Downregulation of Adhesion Molecule and Chemokine Expression: In endothelial cells, TP receptor activation by TxA2 stimulates the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), as well as the chemokine Monocyte Chemoattractant Protein-1 (MCP-1). This compound effectively blocks these effects, thereby reducing the recruitment of inflammatory cells.
-
Modulation of CLEC2 Signaling: this compound abolishes the TxA2-mediated potentiation of C-type lectin-like receptor 2 (CLEC2) signaling, which is critical for platelet activation in certain pathological states. This involves the downstream phosphorylation of spleen tyrosine kinase (Syk) and phospholipase γ2 (PLCγ2).
-
Involvement of NF-κB Pathway: The expression of COX-2, the enzyme responsible for producing TxA2, can be activated by the NF-κB signaling pathway. While not a direct inhibitor of NF-κB, by blocking the upstream signaling that can lead to NF-κB activation, this compound can indirectly influence this pro-inflammatory pathway.
Prostaglandin D2 (PGD2) / CRTH2 Receptor Signaling Pathway
The CRTH2 receptor is preferentially expressed on T helper 2 (Th2) lymphocytes, eosinophils, and basophils, and its activation by PGD2 is a key driver of type 2 inflammatory responses. This compound's antagonism of the CRTH2 receptor leads to:
-
Inhibition of Immune Cell Migration and Activation: this compound effectively blocks PGD2-induced migration and activation of eosinophils and Th2 lymphocytes. This is a central mechanism for its efficacy in allergic conditions.
-
Modulation of Intracellular Calcium and cAMP Levels: CRTH2 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca2+]i) and a decrease in cyclic adenosine monophosphate (cAMP) levels. This compound blocks these second messenger signaling events.
-
Reduction of Pro-inflammatory Cytokine Production: By inhibiting the activation of Th2 cells, this compound can reduce the production of key type 2 cytokines such as IL-4, IL-5, and IL-13.
-
Suppression of TGF-β-induced Fibrosis: PGD2/DP2 receptor signaling has been implicated in pro-fibrotic processes, and this compound may exert anti-fibrotic effects by blocking this pathway.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data regarding this compound's inhibitory activities.
Table 1: Receptor Binding Affinity and Antagonist Potency
| Parameter | Receptor | Value | Species/Cell Line | Reference |
| Ki | TP | 10 - 13 nM | Not Specified | |
| IC50 | TP ([3H]SQ29548 displacement) | 68 nM | Not Specified | |
| IC50 | TP (U-46619-induced response) | 30 nM | Not Specified | |
| Ki | CRTH2 (GPR44) | 290 nM | HEK293 cells | |
| IC50 | CRTH2 ([3H]PGD2 binding) | 100 nM | Not Specified | |
| IC50 | CRTH2 (PGD2-induced Ca2+ mobilization) | 30 nM | CRTH2 transfectants |
Table 2: Inhibition of Cellular Responses
| Cellular Response | Agonist | This compound Concentration | % Inhibition / Effect | Cell Type / Model | Reference |
| Platelet Aggregation | ADP | Not Specified | 100 times more potent than aspirin | Human platelet-rich plasma | |
| P-selectin Expression | ADP | Not Specified | 100 times more potent than aspirin | Human platelet-rich plasma | |
| TGF-β1 Release | ADP | Not Specified | Comparable to aspirin at 1/100–1000th dose | Human platelet-rich plasma | |
| CLEC2 Signaling | Hemin | 10 μM | Abolished potentiation by TxA2 | Not Specified | |
| MCP-1 Gene Expression | Balloon Injury | 1 and 5 mg/kg daily | Significantly reduced | Cholesterol-fed rabbits | |
| Eosinophil Migration | PGD2 | Not Specified | Completely inhibited | Human eosinophils | |
| IL-4, IL-5, IL-13 Production | PGD2 (100 nM) | 103, 182, 118 nM (IC50) | 50% | Not Specified | |
| Basal Calcium Mobilization (A160T mutant TP) | - | 1 µM | ~50% reduction | HEK293T cells | |
| Basal IP3 Mobilization (A160T mutant TP) | - | 1 µM | ~50% reduction | HEK293T cells |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects.
Intracellular Calcium Mobilization Assay
This protocol is adapted from methods used to measure Gq-coupled receptor activation.
Objective: To measure changes in intracellular calcium concentration in response to receptor agonists and the inhibitory effect of this compound.
Materials:
-
Cells expressing the target receptor (e.g., CRTH2 or TP).
-
Cell culture medium.
-
96-well black, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).
-
Pluronic F-127 (for Fura-2 AM).
-
Probenecid (optional, for cell lines with active organic-anion transporters).
-
HEPES-buffered saline (HBS).
-
Agonist (e.g., PGD2 for CRTH2, U-46619 for TP).
-
This compound.
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen dye.
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. For Fura-2 AM, this typically involves mixing with Pluronic F-127 to aid in dispersion.
-
Remove the culture medium from the wells and wash once with HBS.
-
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.
-
Compound Addition:
-
For antagonist studies, add this compound at various concentrations to the appropriate wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Prepare the agonist solution at the desired concentration.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity over time (kinetic read). For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm. For Fluo-8, excitation is at ~490 nm and emission at ~525 nm.
-
Establish a baseline reading for a short period.
-
Inject the agonist into the wells and continue recording the fluorescence signal.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths.
-
Normalize the data to the baseline fluorescence.
-
Plot the change in fluorescence or ratio over time to visualize the calcium transient.
-
To determine the inhibitory effect of this compound, compare the peak response in the presence and absence of the antagonist.
-
Platelet Aggregation Assay
This protocol is based on light transmission aggregometry (LTA).
Objective: To assess the effect of this compound on platelet aggregation induced by a TP receptor agonist.
Materials:
-
Freshly drawn human venous blood collected into 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer.
-
Stir bars.
-
TP receptor agonist (e.g., U-46619).
-
This compound.
-
Saline.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Warm the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (minimum light transmission).
-
-
Assay:
-
Pipette a known volume of PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate for a few minutes.
-
To test the effect of this compound, add the desired concentration of the drug to the PRP and incubate for a specified time.
-
Add the agonist (e.g., U-46619) to induce aggregation.
-
Record the change in light transmission over time.
-
-
Data Analysis:
-
The aggregation is measured as the maximum percentage change in light transmission.
-
Compare the aggregation curves and the maximum aggregation percentage in the presence and absence of this compound.
-
MCP-1 Gene Expression Analysis by RT-PCR
This protocol provides a general framework for quantifying MCP-1 mRNA levels.
Objective: To determine the effect of this compound on the expression of the MCP-1 gene in a relevant cell type or tissue.
Materials:
-
Cells or tissue of interest.
-
Cell lysis buffer.
-
RNA extraction kit.
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
qPCR master mix (e.g., containing SYBR Green or probes).
-
Primers specific for MCP-1 and a housekeeping gene (e.g., GAPDH or β-actin).
-
Real-time PCR instrument.
Procedure:
-
Cell/Tissue Treatment: Treat cells or animals with the stimulus (e.g., inflammatory cytokine or injury) in the presence or absence of this compound for a specified duration.
-
RNA Extraction:
-
Lyse the cells or homogenize the tissue.
-
Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe a known amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for MCP-1 or the housekeeping gene, and the cDNA template.
-
Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both MCP-1 and the housekeeping gene in each sample.
-
Calculate the relative expression of MCP-1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control group.
-
Eosinophil Migration Assay
This protocol is based on a transwell migration assay.
Objective: To evaluate the inhibitory effect of this compound on PGD2-induced eosinophil migration.
Materials:
-
Isolated human eosinophils.
-
Transwell inserts with a suitable pore size (e.g., 5 µm).
-
24-well or 96-well plates.
-
Assay medium (e.g., RPMI with 1% FBS).
-
PGD2.
-
This compound.
-
Cell staining and counting reagents.
-
Microscope or plate reader for cell quantification.
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation and negative selection).
-
Assay Setup:
-
Add the assay medium containing PGD2 (chemoattractant) to the lower chamber of the plate.
-
In the wells designated for inhibition, also add this compound to the lower chamber.
-
Place the transwell inserts into the wells.
-
-
Cell Migration:
-
Resuspend the isolated eosinophils in the assay medium.
-
Add the eosinophil suspension to the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a sufficient time to allow migration (e.g., 1-3 hours).
-
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter, by staining and counting under a microscope, or by using a fluorescent dye and a plate reader.
-
-
Data Analysis:
-
Calculate the number of migrated cells for each condition.
-
Compare the number of migrated cells in the presence of PGD2 alone to the number of migrated cells in the presence of PGD2 and this compound to determine the percentage of inhibition.
-
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
References
- 1. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a thromboxane A2 receptor antagonist, prevents macrophage accumulation and neointimal formation after balloon arterial injury in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized RT-PCR method for assaying expression of monocyte chemotactic protein type 1 (MCP-1) in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Ramatroban: An In-depth Technical Guide to its Molecular Targets Beyond TP and DP2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramatroban is a well-established dual antagonist of the Thromboxane A2 receptor (TP) and the Prostaglandin D2 receptor 2 (DP2, also known as CRTH2).[1][2][3][4] This dual activity makes it a valuable tool in studying allergic rhinitis and other inflammatory conditions. While its effects on these two primary targets are well-documented, a comprehensive understanding of its broader molecular interaction profile is crucial for a complete safety and efficacy assessment, as well as for potential drug repurposing efforts. This technical guide provides a detailed overview of the known molecular targets of this compound beyond the TP and DP2 receptors, presenting available quantitative data, experimental methodologies, and associated signaling pathways.
Off-Target Molecular Interactions of this compound
Current publicly available data on the off-target profile of this compound is limited. While comprehensive safety panel screenings (e.g., Eurofins SafetyScreen or CEREP BioPrint) have not been identified in the public domain, existing literature provides some insights into its selectivity.
Prostanoid Receptor Selectivity
This compound has demonstrated a degree of selectivity among the prostanoid receptor family. It is known to spare the Prostaglandin D2 receptor 1 (DP1).[5] One study reported that at a concentration of 1 µM, this compound is selective for TP and DP2 receptors over the prostaglandin E2 receptor subtypes EP1 and EP2, as well as the FP and IP receptors. However, specific binding affinity data for these other prostanoid receptors were not provided in the available literature.
Cytochrome P450 Interaction
This compound has been evaluated for its potential to inhibit cytochrome P450 enzymes, a common source of drug-drug interactions. The inhibition constant (Ki) for this compound against CYP2C9 has been reported to be 25 µM. This relatively high value suggests a low potential for clinically significant drug interactions mediated by the inhibition of this specific enzyme.
Quantitative Data on Molecular Targets
The following table summarizes the available quantitative data for this compound's interaction with its primary and select off-target molecules.
| Target Family | Target | Species | Assay Type | Value | Units | Reference |
| Prostanoid Receptors | Thromboxane A2 Receptor (TP) | Human | Ki | 10 - 13 | nM | (--INVALID-LINK--) |
| Prostaglandin D2 Receptor 2 (DP2/CRTH2) | Human | IC50 ([3H]PGD2 binding) | 100 | nM | (--INVALID-LINK--) | |
| Prostaglandin D2 Receptor 2 (DP2/CRTH2) | Human | IC50 (PGD2-induced Ca2+ mobilization) | 30 | nM | (--INVALID-LINK--) | |
| Prostaglandin D2 Receptor 2 (DP2/CRTH2) | Human | IC50 (PGD2-induced eosinophil migration) | 170 | nM | (--INVALID-LINK--) | |
| Enzymes | Cytochrome P450 2C9 (CYP2C9) | Human | Ki | 25 | µM | (--INVALID-LINK--) |
Detailed Experimental Protocols
Detailed experimental protocols for the quantitative data presented above are not extensively available in the public domain. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.
Radioligand Binding Assay (for DP2/CRTH2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the DP2/CRTH2 receptor.
General Protocol:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human DP2/CRTH2 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand for the DP2/CRTH2 receptor (e.g., [3H]PGD2) is incubated with the cell membranes in a suitable buffer.
-
Competition: Increasing concentrations of unlabeled this compound are added to the reaction to compete with the radiolabeled ligand for binding to the receptor.
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.
Calcium Mobilization Assay (for DP2/CRTH2)
Objective: To determine the IC50 of this compound for inhibiting PGD2-induced intracellular calcium mobilization.
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing the DP2/CRTH2 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A fixed concentration of the DP2/CRTH2 agonist, PGD2, is added to the cells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The inhibitory effect of this compound at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Cytochrome P450 Inhibition Assay (for CYP2C9)
Objective: To determine the inhibition constant (Ki) of this compound for the CYP2C9 enzyme.
General Protocol:
-
Enzyme Source: Human liver microsomes or recombinant human CYP2C9 enzyme are used as the source of the enzyme.
-
Substrate and Inhibitor Incubation: A specific substrate for CYP2C9 (e.g., diclofenac) is incubated with the enzyme source in the presence of varying concentrations of this compound. The reaction is initiated by the addition of NADPH.
-
Metabolite Formation: The reaction is allowed to proceed for a defined period, during which the substrate is converted to its metabolite by CYP2C9.
-
Reaction Termination and Analysis: The reaction is stopped, and the amount of metabolite formed is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of metabolite formation at each inhibitor concentration is determined. The data are then fitted to an appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type) to calculate the Ki value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of the DP2 receptor and a typical experimental workflow for a competitive binding assay.
Conclusion
While this compound's primary mechanism of action is through the antagonism of TP and DP2 receptors, this guide has summarized the currently available information on its molecular targets beyond these two. The data suggests a favorable selectivity profile within the prostanoid receptor family and a low potential for drug-drug interactions mediated by CYP2C9. However, the lack of publicly available comprehensive off-target screening data highlights a gap in our understanding of this compound's full pharmacological profile. Further studies, such as broad safety panel screenings, would be invaluable for a more complete risk-benefit assessment and could potentially uncover novel therapeutic applications for this compound. The provided experimental outlines and pathway diagrams serve as a foundation for researchers aiming to further investigate the molecular pharmacology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
Ramatroban's Modulation of Th2 Cell Function: A Technical Overview for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of Ramatroban's effects on T helper 2 (Th2) cell differentiation and cytokine release. This compound, a dual antagonist of the thromboxane A2 (TP) receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), plays a significant role in mitigating Th2-mediated inflammatory responses. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and workflows.
Core Mechanism of Action
This compound exerts its immunomodulatory effects through a dual-antagonism mechanism. It is a potent antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor, with a Ki value of 10 to 13 nM.[1] Additionally, and central to its effects on allergic inflammation, this compound blocks the Prostaglandin D2 (PGD2) receptor, CRTH2 (also known as DP2).[2][3][4]
PGD2 is a key lipid mediator released by mast cells during allergic reactions. It promotes the recruitment, activation, and cytokine release of several inflammatory cells, including Th2 lymphocytes, eosinophils, and basophils, primarily through its interaction with the CRTH2 receptor. This compound competitively inhibits the binding of PGD2 to CRTH2, thereby attenuating downstream Th2-driven inflammatory cascades.
Signaling Pathway of this compound's Action on Th2 Cells
The following diagram illustrates the signaling pathway initiated by PGD2 and the inhibitory action of this compound.
Effect on Th2 Cell Cytokine Release
This compound has been demonstrated to be a potent inhibitor of Th2 cytokine production. By blocking the CRTH2 receptor, it prevents PGD2-induced release of key cytokines involved in allergic inflammation, namely Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).
Quantitative Data on Cytokine Inhibition
The inhibitory effects of this compound on PGD2-stimulated cytokine release from Th2 cells have been quantified, providing clear metrics of its potency.
| Parameter | Target Receptor/Process | Value | Cell Type/Condition |
| IC₅₀ | PGD2-induced IL-4 Release | 103 nM | Human Th2 Cells |
| IC₅₀ | PGD2-induced IL-5 Release | 182 nM | Human Th2 Cells |
| IC₅₀ | PGD2-induced IL-13 Release | 118 nM | Human Th2 Cells |
| IC₅₀ | [³H]PGD₂ Binding to CRTH2 | 100 nM | Recombinant Cells |
| Kᵢ | TXA2 Receptor Binding | 10 - 13 nM | Platelets |
Data compiled from studies on PGD2-induced responses in human Th2 cells.
Effect on Th2 Cell Differentiation
The differentiation of naive CD4+ T cells into the Th2 lineage is a critical step in the development of allergic sensitization. This process is orchestrated by the master transcription factor GATA3, which is upregulated in response to signals like IL-4. The expression of CRTH2 is a hallmark of differentiated Th2 cells and is itself mediated by GATA3.
While this compound effectively blocks the function of mature Th2 cells, current research has not conclusively demonstrated that it directly inhibits the differentiation process by suppressing GATA3 expression. Studies indicate a strong correlation between CRTH2 and GATA3 expression, with CRTH2 serving as a reliable marker for the Th2 lineage. However, experiments using CRTH2 antagonists have not shown a direct down-regulation of GATA3 during the differentiation phase. Therefore, this compound's primary established role is in inhibiting the effector functions of already committed Th2 cells, rather than preventing their initial development. One study has suggested that PGD2/DP2 receptor antagonism with this compound may help correct immune responses characterized by a polarization to a Th2 response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the effects of this compound on Th2 cells.
In Vitro Th2 Cell Differentiation
This protocol describes the general procedure for differentiating naive human CD4+ T cells into Th2 cells to study the effects of compounds like this compound on this process.
Methodology:
-
Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Activation: Cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.
-
Polarization: Th2 differentiation is induced by adding recombinant human IL-4 and a neutralizing anti-IFN-γ antibody to the culture medium. Recombinant IL-2 is also added to support T cell proliferation.
-
Treatment: this compound, at various concentrations, or a vehicle control is added to the culture at the onset of differentiation.
-
Incubation: Cells are cultured for 5 to 7 days to allow for differentiation.
-
Analysis:
-
GATA3 Expression: The percentage of GATA3-positive cells is determined using intracellular flow cytometry. Alternatively, GATA3 mRNA levels can be quantified by quantitative PCR (qPCR).
-
Cytokine Production: Cells are re-stimulated for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). The percentage of cells producing IL-4, IL-5, and IL-13 is then measured by intracellular cytokine staining and flow cytometry.
-
Cytokine Release Assay from Differentiated Th2 Cells
This protocol is designed to measure the direct inhibitory effect of this compound on cytokine release from already differentiated Th2 cells.
Methodology:
-
Th2 Cell Culture: Differentiated Th2 cells (as prepared in section 4.1) or established Th2 cell lines are used.
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control for 30-60 minutes.
-
Stimulation: Cells are stimulated with a CRTH2 agonist, typically PGD2 (e.g., at 100 nM), to induce cytokine release.
-
Incubation: The cell cultures are incubated for 24-48 hours to allow for cytokine accumulation in the supernatant.
-
Supernatant Collection: The culture plates are centrifuged, and the supernatant is carefully collected.
-
Cytokine Quantification: The concentrations of IL-4, IL-5, and IL-13 in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: The IC₅₀ value for this compound is calculated by plotting the percentage inhibition of cytokine release against the log concentration of the compound.
Conclusion
This compound is a dual-action antagonist that effectively targets key pathways in Th2-mediated inflammation. Its primary, well-documented effect is the potent inhibition of Th2 cytokine (IL-4, IL-5, IL-13) release by blocking the PGD2/CRTH2 signaling axis on differentiated effector cells. While CRTH2 is intrinsically linked to the GATA3-driven Th2 lineage, the direct role of this compound in suppressing the initial differentiation of naive T cells is less established. The methodologies and quantitative data presented in this guide provide a comprehensive framework for researchers investigating the immunomodulatory properties of this compound and other CRTH2 antagonists in the context of allergic and inflammatory diseases.
References
- 1. GATA3 up-regulation associated with surface expression of CD294/CRTH2: a unique feature of human Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GATA3 up-regulation associated with surface expression of CD294/CRTH2: a unique feature of human Th cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 4. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramatroban's Anti-Inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramatroban is a dual antagonist of the thromboxane A2 (TXA2) receptor and the prostaglandin D2 (PGD2) receptor 2 (DP2), also known as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] This unique pharmacological profile positions it as a significant agent in the modulation of inflammatory responses, particularly those underlying allergic diseases such as allergic rhinitis and asthma.[1][3] This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways and experimental workflows.
Introduction
Inflammation is a complex biological response to harmful stimuli, involving a coordinated cascade of cellular and molecular events. Prostaglandins and thromboxanes are lipid mediators that play pivotal roles in orchestrating these inflammatory processes.[3] Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, while Prostaglandin D2 (PGD2) is a key player in allergic inflammation, primarily through its interaction with the DP2 (CRTH2) receptor. The DP2 receptor is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, and its activation by PGD2 promotes their recruitment and activation, leading to the characteristic features of allergic inflammation.
This compound, by antagonizing both the TXA2 and DP2 receptors, offers a multi-faceted approach to mitigating inflammation. Its ability to inhibit the actions of both TXA2 and PGD2 makes it a valuable tool for dissecting the roles of these mediators in various inflammatory models and a promising therapeutic candidate for a range of inflammatory conditions.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a dual-antagonist mechanism:
-
Thromboxane A2 (TXA2) Receptor (TP) Antagonism: this compound competitively binds to the TP receptor, thereby preventing the binding of its natural ligand, TXA2. This action inhibits downstream signaling pathways that lead to platelet aggregation, vasoconstriction, and the release of pro-inflammatory mediators from platelets.
-
Prostaglandin D2 Receptor 2 (DP2/CRTH2) Antagonism: this compound also acts as a potent antagonist at the DP2 receptor. By blocking the binding of PGD2 to this receptor on the surface of inflammatory cells like eosinophils, basophils, and Th2 lymphocytes, this compound inhibits their chemotaxis, activation, and degranulation. This ultimately leads to a reduction in the infiltration of these cells into inflamed tissues and a decrease in the release of inflammatory mediators.
The following diagram illustrates the signaling pathways targeted by this compound:
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity and Inhibitory Potency of this compound
| Parameter | Receptor/Assay | Value | Reference(s) |
| Ki | Thromboxane A2 (TP) Receptor | 10 - 13 nM | [Selleck Chemicals] |
| Ki | CRTH2 (DP2) Receptor | 290 nM | [this compound-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC - PubMed Central] |
| Kd | CRTH2 (DP2) Receptor | 7.2 nM | [CRTH2-specific binding characteristics of [3H]this compound and its effects on PGD2-, 15-deoxy-Delta12, 14-PGJ2- and indomethacin-induced agonist responses - PubMed] |
| IC50 | [3H]SQ29548 displacement (TP) | 68 nM | [this compound-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC - PubMed Central] |
| IC50 | U-46619-induced platelet aggregation (TP) | 30 nM | [this compound-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC - PubMed Central] |
| IC50 | PGD2-induced [3H]PGD2 binding inhibition (CRTH2) | 100 nM | [this compound-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC - PubMed Central] |
| IC50 | PGD2-induced eosinophil migration | Not specified, but complete inhibition reported | [An orally bioavailable small molecule antagonist of CRTH2, this compound (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro - PubMed] |
Table 2: Inhibition of PGD2-Induced Cytokine Release by this compound
| Cytokine | IC50 (PGD2 at 100 nM) | Reference(s) |
| IL-4 | 103 nM | [this compound for chemoprophylaxis and treatment of COVID-19: David takes on Goliath] |
| IL-5 | 182 nM | [this compound for chemoprophylaxis and treatment of COVID-19: David takes on Goliath] |
| IL-13 | 118 nM | [this compound for chemoprophylaxis and treatment of COVID-19: David takes on Goliath] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the anti-inflammatory properties of this compound.
In Vitro Assays
This assay is used to determine the binding affinity of this compound to its target receptors.
-
Objective: To quantify the affinity (Ki or Kd) of this compound for the TP and CRTH2 receptors.
-
Principle: A radiolabeled ligand (e.g., [3H]PGD2 for CRTH2 or [3H]SQ29548 for TP) is incubated with a source of the receptor (e.g., cell membranes from transfected cells). The ability of unlabeled this compound to displace the radioligand is measured, allowing for the calculation of its binding affinity.
-
General Protocol:
-
Receptor Preparation: Prepare cell membranes from a cell line overexpressing the human TP or CRTH2 receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable binding buffer.
-
Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
This assay assesses the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant like PGD2.
-
Objective: To evaluate the inhibitory effect of this compound on PGD2-induced eosinophil migration.
-
Principle: Eosinophils are placed in the upper chamber of a Boyden chamber or a similar migration device, separated by a microporous membrane from a lower chamber containing a chemoattractant (PGD2). The number of cells that migrate through the membrane towards the chemoattractant is quantified.
-
General Protocol:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood.
-
Assay Setup: Place a solution containing PGD2 in the lower wells of a chemotaxis chamber.
-
Cell Treatment: Pre-incubate the isolated eosinophils with various concentrations of this compound or a vehicle control.
-
Migration: Add the treated eosinophils to the upper wells, which are separated from the lower wells by a filter membrane.
-
Incubation: Incubate the chamber to allow for cell migration.
-
Quantification: Count the number of migrated cells in the lower chamber or on the underside of the filter using microscopy or a cell counter.
-
In Vivo Models
Animal models, such as in guinea pigs, are used to evaluate the efficacy of this compound in a setting that mimics human allergic rhinitis.
-
Objective: To assess the ability of this compound to alleviate the symptoms of allergic rhinitis.
-
Principle: Animals are sensitized to an allergen (e.g., ovalbumin or pollen) to induce an allergic phenotype. Following sensitization, they are challenged with the allergen to elicit symptoms of allergic rhinitis, such as nasal obstruction and inflammation. The effect of this compound treatment on these symptoms is then evaluated.
-
General Protocol:
-
Sensitization: Sensitize guinea pigs by intraperitoneal injection of an allergen (e.g., ovalbumin) with an adjuvant (e.g., aluminum hydroxide).
-
Challenge: After a period of sensitization, challenge the animals by intranasal administration of the allergen.
-
Treatment: Administer this compound orally or via another appropriate route before or after the allergen challenge.
-
Symptom Assessment: Evaluate the symptoms of allergic rhinitis, which can include:
-
Nasal Obstruction: Measured using techniques like acoustic rhinometry or by assessing changes in respiratory patterns.
-
Nasal Secretions: Collected and weighed.
-
Inflammatory Cell Infiltration: Assessed by analyzing nasal lavage fluid for the presence of eosinophils and other inflammatory cells.
-
Histological Analysis: Examine nasal tissues for signs of inflammation.
-
-
Mouse models of allergic asthma are commonly used to investigate the effects of anti-inflammatory compounds on airway hyperresponsiveness and inflammation.
-
Objective: To determine the efficacy of this compound in reducing airway hyperresponsiveness and inflammation in a model of allergic asthma.
-
Principle: Mice are sensitized and subsequently challenged with an allergen (e.g., ovalbumin) to induce key features of asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and mucus production.
-
General Protocol:
-
Sensitization: Sensitize mice via intraperitoneal injections of ovalbumin emulsified in alum.
-
Challenge: Challenge the sensitized mice with aerosolized ovalbumin.
-
Treatment: Administer this compound to the mice, typically before the allergen challenges.
-
Assessment of Airway Hyperresponsiveness (AHR): Measure the change in lung function in response to a bronchoconstrictor agent (e.g., methacholine) using techniques such as invasive plethysmography (measuring lung resistance and compliance) or non-invasive whole-body plethysmography.
-
Assessment of Airway Inflammation:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the number and type of inflammatory cells (e.g., eosinophils).
-
Lung Histology: Examine lung tissue sections for evidence of inflammation, mucus production, and structural changes.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.
-
-
Conclusion
This compound's dual antagonism of the TXA2 and DP2 receptors provides a powerful mechanism for inhibiting key pathways in allergic and other inflammatory diseases. The quantitative data from in vitro studies demonstrate its potent activity at these receptors and its ability to suppress the release of pro-inflammatory cytokines. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's anti-inflammatory properties and the evaluation of its therapeutic potential. Further research utilizing these and other advanced methodologies will continue to elucidate the full spectrum of this compound's effects and its potential applications in the management of inflammatory disorders.
References
Ramatroban's Impact on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ramatroban is a potent dual antagonist of the Thromboxane A2 (TP) and Prostaglandin D2 (DP2/CRTH2) receptors, with established efficacy in treating allergic rhinitis and potential applications in other inflammatory conditions. While direct, conclusive evidence of this compound's interaction with the core components of the Nuclear Factor-kappa B (NF-κB) signaling pathway is not extensively documented in current literature, a substantial body of indirect evidence suggests a significant modulatory role. This technical guide synthesizes the available data to elucidate the potential mechanisms by which this compound influences NF-κB-mediated inflammatory responses. The primary mode of action appears to be indirect, stemming from its antagonism of TP and CRTH2 receptors, which are involved in inflammatory cascades that intersect with and are regulated by NF-κB. This document provides a comprehensive overview of these indirect pathways, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the proposed mechanisms.
Introduction to this compound and the NF-κB Signaling Pathway
This compound (Baynas®) is a pharmacological agent primarily recognized for its dual antagonism of TP and DP2 receptors.[1][2] These receptors are key players in the inflammatory processes associated with allergic reactions and other immune-mediated conditions.[1][2] The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases. Given the anti-inflammatory properties of this compound, understanding its interplay with the NF-κB pathway is of significant interest for therapeutic development.
Indirect Modulation of NF-κB Signaling by this compound
The current body of evidence points towards an indirect influence of this compound on the NF-κB signaling cascade. This modulation is likely a consequence of its primary pharmacological actions on the TP and CRTH2 receptors.
Interruption of the NF-κB-COX-2-Thromboxane A2 Axis
A significant indirect link between this compound and NF-κB is through the cyclooxygenase-2 (COX-2) and thromboxane A2 (TxA2) pathway. In various inflammatory states, including viral infections, the activation of NF-κB is a key step in the upregulation of COX-2 expression.[2] COX-2, in turn, catalyzes the production of prostaglandins, including the precursor to TxA2. By blocking the TP receptor, this compound effectively curtails the downstream pro-inflammatory effects of TxA2, even though it does not directly inhibit NF-κB activation itself. This mechanism is particularly relevant in conditions where NF-κB-driven inflammation leads to increased TxA2 production.
Downregulation of NF-κB-Dependent Genes
This compound has been shown to inhibit the expression of several key inflammatory mediators that are known to be transcriptionally regulated by NF-κB. This includes Monocyte Chemoattractant Protein-1 (MCP-1) and the adhesion molecules ICAM-1 and VCAM-1. The expression of these molecules in response to inflammatory stimuli, such as TNF-α, is a hallmark of NF-κB activation. This compound's ability to suppress their expression suggests an interference with the inflammatory program orchestrated by NF-κB, likely by mitigating the upstream signals that sustain NF-κB activity.
Quantitative Data
Direct quantitative data on this compound's inhibitory concentration (IC50) for NF-κB activation or related upstream kinases is not available in the reviewed literature. However, data on its primary targets and downstream effects provide a quantitative context for its anti-inflammatory activity.
| Parameter | Value | Context | Reference |
| IC50 for TP Receptor Antagonism | Not specified in reviewed results | Antagonism of the Thromboxane A2 receptor. | |
| IC50 for DP2/CRTH2 Receptor Antagonism | Not specified in reviewed results | Antagonism of the Prostaglandin D2 receptor 2. | |
| Inhibition of MCP-1 Expression | Significant reduction | In human vascular endothelial cells and in vivo in atherosclerotic rabbits. | |
| Inhibition of ICAM-1 and VCAM-1 Expression | Inhibition of endothelial surface expression | In response to TNF-α or platelet-activating factor. | |
| Reduction of Plasma TNF-α Levels | Over 90% reduction | In a rat model of endotoxic shock. |
Signaling Pathways and Experimental Workflows
Proposed Indirect Signaling Pathway of this compound's Impact on NF-κB
The following diagram illustrates the hypothesized indirect mechanism by which this compound modulates NF-κB-driven inflammation.
Experimental Workflow: Western Blot for NF-κB Pathway Proteins
This diagram outlines a typical workflow to investigate the effect of this compound on key proteins in the NF-κB pathway.
Detailed Experimental Protocols
While specific protocols for this compound's effect on NF-κB are not available, the following standard methodologies can be adapted for this purpose.
Western Blot Analysis of IκBα Phosphorylation and Degradation
-
Objective: To determine if this compound inhibits the phosphorylation and subsequent degradation of IκBα, a key inhibitory protein in the NF-κB pathway.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or a similar relevant cell line are cultured to 80-90% confluency.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1-2 hours. Subsequently, cells are stimulated with a known NF-κB activator, such as TNF-α (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL), for a short duration (e.g., 15-30 minutes).
-
Protein Extraction: Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. A loading control, such as GAPDH or β-actin, should also be probed.
-
Detection: Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. A decrease in the ratio of phospho-IκBα to total IκBα in this compound-treated cells compared to the stimulated control would suggest an inhibitory effect.
NF-κB Reporter Gene Assay
-
Objective: To quantitatively measure the effect of this compound on NF-κB transcriptional activity.
-
Cell Culture and Transfection: HEK293 cells or another suitable cell line are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, the transfected cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with TNF-α or LPS for 6-8 hours.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity in the this compound-treated groups compared to the stimulated control would indicate inhibition of NF-κB transcriptional activity.
Conclusion and Future Directions
The available evidence strongly suggests that this compound indirectly modulates the NF-κB signaling pathway, primarily by antagonizing the TP and DP2 receptors and thereby attenuating downstream inflammatory cascades. This leads to a reduction in the expression of NF-κB-regulated pro-inflammatory genes. While a direct inhibitory effect on the core NF-κB components has not been demonstrated, the therapeutic implications of this indirect modulation are significant, particularly in diseases characterized by both high levels of thromboxane/prostaglandin D2 and NF-κB-driven inflammation.
Future research should focus on directly investigating the potential for this compound to influence the activity of key upstream kinases in the NF-κB pathway, such as IKK, and to assess its impact on the nuclear translocation of NF-κB subunits. Such studies would provide a more complete understanding of this compound's anti-inflammatory mechanisms and could broaden its therapeutic applications.
References
Unveiling the Cardioprotective Potential of Ramatroban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramatroban, a potent dual antagonist of the thromboxane A2 (TP) and prostaglandin D2 (DP2/CRTH2) receptors, has demonstrated significant cardioprotective effects in preclinical studies. This technical guide provides an in-depth overview of the core evidence supporting this compound's therapeutic potential in cardiovascular disease. It details the experimental protocols from key studies, presents quantitative data in a structured format for comparative analysis, and visualizes the underlying signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals exploring the multifaceted cardioprotective mechanisms of this compound.
Introduction
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. Pathophysiological processes such as platelet aggregation, vasoconstriction, inflammation, and fibrosis play crucial roles in the progression of conditions like myocardial infarction and atherosclerosis. This compound has emerged as a promising therapeutic agent due to its unique dual antagonism of TP and DP2 receptors, which are key mediators in these detrimental pathways.[1] This guide synthesizes the foundational preclinical evidence of this compound's cardioprotective effects, focusing on its impact on myocardial ischemia-reperfusion injury and atherosclerosis.
Mechanism of Action and Signaling Pathways
This compound exerts its cardioprotective effects through a multi-pronged mechanism, primarily by blocking the signaling cascades initiated by thromboxane A2 (TXA2) and prostaglandin D2 (PGD2).
-
Thromboxane A2 (TP) Receptor Antagonism: TXA2 is a potent mediator of platelet aggregation and vasoconstriction. By blocking the TP receptor, this compound inhibits these processes, which are central to the formation of thrombi and the reduction of blood flow during ischemic events.[2] This action also interferes with the release of pro-inflammatory and pro-fibrotic factors from platelets, such as Transforming Growth Factor-beta 1 (TGF-β1).[2]
-
Prostaglandin D2 (DP2/CRTH2) Receptor Antagonism: PGD2, acting through the DP2 receptor, is involved in allergic and inflammatory responses, including the recruitment of eosinophils and T-helper 2 (Th2) cells. This compound's antagonism of the DP2 receptor mitigates these inflammatory cascades. Furthermore, emerging evidence suggests a role for DP2 receptor antagonism in promoting cardioprotection by influencing the fate of cardiomyocyte progenitor cells, particularly in the context of STAT3 deficiency.
Signaling Pathway Diagrams
References
Ramatroban's Potential in Modulating Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ramatroban, a dual antagonist of the thromboxane A2 (TP) receptor and the prostaglandin D2 (PGD2) type 2 receptor (DP2, also known as CRTH2), exhibits significant potential in the modulation of innate immune responses.[1][2][3] Initially developed for allergic rhinitis, its mechanism of action extends to key pathways governing the activity of various innate immune cells, including mast cells, eosinophils, basophils, neutrophils, and dendritic cells.[1][4] By inhibiting the signaling of two potent lipid mediators, thromboxane A2 and prostaglandin D2, this compound can attenuate the pro-inflammatory cascades that characterize numerous allergic and inflammatory conditions, as well as viral infections. This document provides an in-depth technical overview of this compound's core immunomodulatory functions, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action: Dual Receptor Antagonism
This compound exerts its effects by competitively blocking two distinct G-protein coupled receptors:
-
Thromboxane Prostanoid (TP) Receptor: Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction. By antagonizing the TP receptor, this compound inhibits these effects, which also play a role in inflammation and immune cell trafficking.
-
Prostaglandin D2 Receptor 2 (DP2/CRTH2): Prostaglandin D2 is a major product of mast cells and other immune cells during an inflammatory response. Its binding to the DP2 receptor, which is expressed on key innate immune cells like eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s), triggers a cascade of pro-inflammatory events, including cell migration, activation, and cytokine release. This compound effectively blocks this signaling pathway, sparing the anti-inflammatory DP1 receptor.
The dual antagonism of both TP and DP2 receptors allows this compound to address the complex interplay between different arms of the innate immune response.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data regarding this compound's receptor binding affinity and its functional effects on immune cells.
Table 1: Receptor Binding and Functional Affinity of this compound
| Parameter | Receptor | Value | Cell/System | Reference |
| IC₅₀ | TP | 30 nM | Human Platelets (U-46619 binding) | |
| IC₅₀ | TP | 68 nM | Human Platelets ([³H]SQ29548 binding) | |
| Kᵢ | TP | 10 nM | Human Platelets | |
| IC₅₀ | DP2 (CRTH2/GPR44) | ~100 nM | Various Assays | |
| Kᵢ | DP2 (CRTH2/GPR44) | 290 nM | HEK293 cells transfected with GPR44 |
Table 2: In Vitro Inhibition of Cytokine Production by this compound
| Cytokine | Stimulus | IC₅₀ of this compound | Cell Type | Reference |
| IL-4 | PGD₂ (100 nM) | 103 nM | Not Specified | |
| IL-5 | PGD₂ (100 nM) | 182 nM | Not Specified | |
| IL-13 | PGD₂ (100 nM) | 118 nM | Not Specified |
Table 3: In Vivo Effects of this compound in Animal Models
| Animal Model | Effect of this compound | Quantitative Measurement | Reference |
| Rat Endotoxic Shock | Reduced plasma TNF-α | >90% reduction | |
| Rat Endotoxic Shock | Improved survival | 45% improvement | |
| Rat Splanchnic Ischemia | Inhibited neutrophil infiltration (ileum) | >50% decline in myeloperoxidase activity | |
| Rat Splanchnic Ischemia | Inhibited neutrophil infiltration (lung) | >80% reduction in myeloperoxidase activity | |
| Silicosis Model | Reduced inflammatory cell infiltration | Qualitative reduction of macrophages, lymphocytes, and neutrophils | |
| Silicosis Model | Inhibited pro-inflammatory cytokines | Qualitative reduction of TNF-α, IL-6, IL-1β, IL-18 |
Signaling Pathways Modulated by this compound
This compound's therapeutic potential stems from its ability to interrupt key inflammatory signaling pathways.
PGD2/DP2 Signaling Pathway
Prostaglandin D2, released from activated mast cells, binds to the DP2 (CRTH2) receptor on various innate immune cells, such as eosinophils, basophils, and ILC2s. This interaction leads to a decrease in intracellular cAMP and an increase in intracellular calcium, which promotes chemotaxis, cellular activation, and the release of pro-inflammatory cytokines like IL-4, IL-5, and IL-13. This compound acts as a direct antagonist at the DP2 receptor, preventing these downstream effects.
TxA2/TP Signaling Pathway
Thromboxane A2, produced by platelets and other cells, binds to the TP receptor on platelets and vascular smooth muscle cells. This triggers a signaling cascade that leads to platelet activation and aggregation, as well as vasoconstriction. These processes contribute to the inflammatory environment and can facilitate the recruitment of other immune cells. This compound's antagonism of the TP receptor mitigates these effects.
Key Experimental Protocols
The immunomodulatory effects of this compound have been characterized using a variety of in vitro and in vivo experimental models.
In Vitro PGD2-Induced Eosinophil Migration Assay
This assay is fundamental to demonstrating this compound's antagonism of the DP2 receptor on a key effector cell of the innate immune system.
Objective: To quantify the inhibitory effect of this compound on the chemotactic response of human eosinophils to PGD2.
Methodology:
-
Eosinophil Isolation: Human eosinophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.
-
Chemotaxis Assay: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used.
-
The lower chamber is filled with a medium containing PGD2 at a concentration known to induce maximal migration.
-
The upper chamber is loaded with the isolated eosinophils, which have been pre-incubated with either this compound at various concentrations or a vehicle control.
-
-
Incubation: The chamber is incubated for a sufficient time (e.g., 60-90 minutes) at 37°C to allow for cell migration through the membrane toward the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified by cell counting, either manually using a microscope or with an automated cell counter.
-
Data Analysis: The percentage of inhibition of migration by this compound is calculated relative to the vehicle control. An IC₅₀ value can be determined from the dose-response curve.
In Vivo Murine Model of Allergic Rhinitis
Animal models of allergic rhinitis are crucial for evaluating the in vivo efficacy of compounds like this compound in a complex biological system.
Objective: To assess the ability of this compound to alleviate the symptoms and reduce the inflammatory markers of allergic rhinitis in a mouse model.
Methodology:
-
Sensitization Phase: Mice (e.g., BALB/c strain) are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide. This is usually done on multiple days (e.g., days 0, 7, and 14) to induce a robust IgE response.
-
Challenge Phase: After the sensitization period, the mice are challenged intranasally with a solution of OVA to elicit an allergic reaction in the nasal passages. This challenge is often repeated for several consecutive days.
-
Treatment: this compound is administered to the treatment group of mice, typically orally, prior to each nasal challenge. A control group receives a vehicle.
-
Symptom Scoring: The frequency of sneezing and nasal rubbing is counted for a defined period after the final allergen challenge as a measure of the allergic response.
-
Inflammatory Marker Analysis: After the final challenge, samples are collected for analysis:
-
Nasal Lavage Fluid (NALF): Analyzed for levels of inflammatory cells (e.g., eosinophils) and mediators (e.g., histamine, PGD2).
-
Serum: Analyzed for levels of OVA-specific IgE.
-
Nasal Mucosa: Processed for histological analysis to assess eosinophil infiltration.
-
-
Data Analysis: Symptom scores and inflammatory marker levels are compared between the this compound-treated group and the vehicle control group.
Impact on Key Innate Immune Cells
This compound's dual antagonism has profound effects on a range of innate immune cells.
-
Eosinophils and Basophils: As key players in type 2 immunity and allergic inflammation, the migration and activation of these cells are heavily dependent on PGD2/DP2 signaling. This compound's complete inhibition of PGD2-induced eosinophil migration is a cornerstone of its anti-allergic effect.
-
Mast Cells: While this compound does not directly inhibit mast cell degranulation, it blocks the downstream effects of two of its major lipid mediators, PGD2 and TxA2. This effectively curtails the amplification of the inflammatory cascade initiated by mast cells.
-
Neutrophils: this compound has been shown to significantly reduce neutrophil infiltration into tissues in models of acute inflammation. This is likely mediated through its antagonism of the TP receptor, which is involved in platelet-neutrophil interactions and the expression of adhesion molecules.
-
Dendritic Cells (DCs): PGD2 has an immunosuppressive effect by impairing the migration of respiratory dendritic cells to lymph nodes, which is a critical step for initiating T-cell mediated adaptive immunity. By blocking the PGD2/DP2 pathway, this compound has the potential to restore DC function, thereby bridging the innate and adaptive immune responses, particularly in the context of viral infections.
-
Innate Lymphoid Cells (ILC2s): PGD2 is a potent activator of ILC2s, driving them to produce IL-13. IL-13 contributes to features of allergic disease and can also promote the expansion of immunosuppressive myeloid-derived suppressor cells (MDSCs). This compound's inhibition of the PGD2/DP2 axis can suppress ILC2 activation and its downstream consequences.
Conclusion and Future Directions
This compound presents a compelling profile as a modulator of innate immunity. Its dual action on the TP and DP2 receptors allows it to target multiple facets of the inflammatory response, from the recruitment of key effector cells like eosinophils and neutrophils to the production of pro-inflammatory cytokines. The quantitative data underscore its potency, and the established experimental models provide a clear framework for further investigation.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which TP receptor antagonism on various immune and endothelial cells contributes to the overall anti-inflammatory effect.
-
Conducting detailed studies on the impact of this compound on dendritic cell function and the subsequent adaptive immune response in various disease models.
-
Exploring the therapeutic potential of this compound in a broader range of innate immunity-driven diseases beyond allergic rhinitis, including chronic obstructive pulmonary disease (COPD), severe asthma, and other inflammatory disorders.
This technical guide provides a solid foundation for understanding this compound's core potential. For scientists and drug development professionals, it highlights the key pathways and cellular targets that make this compound a promising candidate for further research and clinical development in the field of immunomodulation.
References
Ramatroban's Impact on Th2 Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Ramatroban's effects on the production of key Type 2 helper (Th2) cell cytokines: Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). This compound, a dual antagonist of the thromboxane A2 (TP) receptor and the prostaglandin D2 (PGD2) receptor 2 (DP2), also known as Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), has demonstrated significant potential in modulating allergic and inflammatory responses.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways.
Mechanism of Action: Inhibition of the PGD2/CRTH2 Axis
Prostaglandin D2 (PGD2) is a critical lipid mediator released by mast cells and other immune cells during allergic inflammation.[3] It exerts its pro-inflammatory effects by binding to the CRTH2 receptor, which is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[4] Activation of the CRTH2 receptor on Th2 cells by PGD2 leads to a cascade of intracellular events, including Gαi-dependent signaling and intracellular calcium mobilization, ultimately resulting in the production and secretion of the hallmark Th2 cytokines: IL-4, IL-5, and IL-13. These cytokines are central to the pathophysiology of allergic diseases, such as asthma and allergic rhinitis, by promoting IgE production, eosinophil activation and recruitment, and airway hyperresponsiveness.
This compound acts as a competitive antagonist at the CRTH2 receptor, thereby blocking the binding of PGD2 and inhibiting the subsequent downstream signaling that leads to Th2 cytokine production. This targeted action on a key pathway in the allergic inflammatory cascade underscores this compound's therapeutic potential.
Quantitative Data Summary
The inhibitory effect of this compound on PGD2-induced Th2 cytokine production has been quantified in vitro. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for the suppression of IL-4, IL-5, and IL-13.
| Cytokine | This compound IC50 (nM) | Stimulus | Cell Type | Reference |
| IL-4 | 103 | PGD2 (100 nM) | Human Th2 cells | |
| IL-5 | 182 | PGD2 (100 nM) | Human Th2 cells | |
| IL-13 | 118 | PGD2 (100 nM) | Human Th2 cells |
Table 1: Inhibitory Concentration (IC50) of this compound on PGD2-Induced Th2 Cytokine Production.
Experimental Protocols
The following sections detail the methodologies employed in key in vitro studies to assess the effect of this compound on Th2 cytokine production.
Human Th2 Cell Culture and Cytokine Induction
Objective: To generate and maintain human Th2 cell cultures and stimulate them to produce IL-4, IL-5, and IL-13 for subsequent analysis of this compound's inhibitory effects.
Methodology:
-
Isolation of Naïve CD4+ T cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors by Ficoll-Paque density gradient centrifugation. Naïve CD4+ T cells are then purified from the PBMC population using immunomagnetic bead separation techniques, targeting CD4+ and CD45RA+ cells while depleting cells expressing memory markers (CD45RO). The purity of the isolated naïve CD4+ T cells should be >99% as assessed by flow cytometry.
-
Th2 Cell Differentiation: Purified naïve CD4+ T cells are cultured in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. For Th2 differentiation, the culture medium is supplemented with recombinant human IL-4 and anti-IFN-γ neutralizing antibodies. Cells are stimulated with plate-bound anti-CD3 and anti-CD28 monoclonal antibodies to mimic T-cell receptor (TCR) activation.
-
Cell Culture Maintenance: The cells are cultured for a period of 10-14 days to allow for differentiation into a Th2 phenotype. The culture medium is refreshed every 2-3 days, and recombinant human IL-2 is added to support cell proliferation.
-
Cytokine Induction: Differentiated Th2 cells are harvested, washed, and resuspended in fresh culture medium. To induce cytokine production, the cells are stimulated with 100 nM PGD2. For experiments investigating the inhibitory effect of this compound, cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes) before the addition of PGD2.
Measurement of Cytokine Production
Objective: To quantify the levels of IL-4, IL-5, and IL-13 in the supernatants of cultured Th2 cells.
Methodology (Enzyme-Linked Immunosorbent Assay - ELISA):
-
Plate Coating: 96-well microtiter plates are coated overnight at 4°C with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-4).
-
Blocking: The plates are washed and then blocked with a solution of phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: After washing, serially diluted standards of the recombinant human cytokine and the culture supernatants from the experimental conditions are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: The plates are washed again, and a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate and Substrate Addition: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes. After a final wash, a substrate solution (e.g., TMB) is added, and the color is allowed to develop.
-
Data Acquisition and Analysis: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound's antagonism of the CRTH2 receptor.
Caption: In vitro experimental workflow.
Conclusion
This compound effectively inhibits the production of the key Th2 cytokines IL-4, IL-5, and IL-13 by antagonizing the PGD2/CRTH2 signaling pathway in human Th2 cells. The provided quantitative data and experimental protocols offer a comprehensive overview for researchers and drug development professionals working on novel therapeutics for allergic and inflammatory diseases. The targeted mechanism of action of this compound highlights the potential of CRTH2 antagonism as a promising strategy for the management of Th2-mediated pathologies.
References
- 1. An orally bioavailable small molecule antagonist of CRTH2, this compound (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ramatroban's Role in Monocyte Chemoattractant Protein-1 (MCP-1) Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ramatroban, a dual antagonist of the Thromboxane A2 (TXA2) receptor (TP) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), has demonstrated significant inhibitory effects on the expression of Monocyte Chemoattractant Protein-1 (MCP-1). This chemokine is a critical mediator in the recruitment of monocytes to sites of inflammation, playing a pivotal role in the pathogenesis of various inflammatory conditions, including atherosclerosis. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative data, and experimental methodologies related to this compound's impact on MCP-1 expression, serving as a comprehensive resource for researchers and drug development professionals. The primary mechanism of action involves the blockade of the TP receptor, which disrupts downstream signaling cascades involving Protein Kinase C (PKC), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1), ultimately leading to the suppression of MCP-1 gene transcription and protein production.
Data Presentation: Quantitative Inhibition of MCP-1 Expression by this compound
The following tables summarize the quantitative data from key studies investigating the inhibitory effect of this compound (also referred to by its developmental code, BAYu3405) on MCP-1 expression.
Table 1: this compound (BAYu3405) Inhibition of U46619-Induced MCP-1 mRNA Expression in HUVEC
| Treatment Condition (6 hours) | MCP-1 mRNA Level (Arbitrary Units) | Percent Inhibition |
| Control (Unstimulated) | Not detectable | - |
| U46619 (10⁻⁶ M) | 100 (normalized) | 0% |
| U46619 (10⁻⁶ M) + BAYu3405 (10⁻⁷ M) | ~60 | ~40% |
| U46619 (10⁻⁶ M) + BAYu3405 (10⁻⁶ M) | ~25 | ~75% |
| U46619 (10⁻⁶ M) + BAYu3405 (10⁻⁵ M) | ~10 | ~90% |
Data adapted from studies on human umbilical vein endothelial cells (HUVEC). U46619 is a stable TXA2 mimetic used to stimulate the TP receptor.
Table 2: this compound (BAYu3405) Inhibition of Stimulant-Induced MCP-1 Production in HUVEC
| Treatment Condition (24 hours) | MCP-1 Protein Level (pg/mL) | Percent Inhibition |
| Control (Unstimulated) | < 100 | - |
| U46619 (10⁻⁶ M) | ~1200 | 0% |
| U46619 (10⁻⁶ M) + BAYu3405 (10⁻⁵ M) | ~200 | ~83% |
| TNF-α (10 ng/mL) | ~2500 | 0% |
| TNF-α (10 ng/mL) + BAYu3405 (10⁻⁵ M) | ~800 | ~68% |
| Platelet-Activating Factor (PAF) (10⁻⁷ M) | ~1500 | 0% |
| PAF (10⁻⁷ M) + BAYu3405 (10⁻⁵ M) | ~500 | ~67% |
Data derived from ELISA measurements of MCP-1 in the supernatant of cultured HUVEC.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in the literature.
Caption: Signaling pathway of this compound's inhibition of MCP-1 expression.
Caption: Experimental workflow for assessing this compound's effect on MCP-1.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured in Medium 199 supplemented with 20% fetal bovine serum, 20 µg/mL endothelial cell growth supplement, 90 µg/mL heparin, and antibiotics (penicillin and streptomycin). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed with cells from the 2nd to 5th passage.
-
Pre-treatment with this compound: HUVEC monolayers are washed with serum-free medium and then pre-incubated with varying concentrations of this compound (BAYu3405; typically 10⁻⁷ M to 10⁻⁵ M) or vehicle (control) for 30 minutes at 37°C.
-
Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent to induce MCP-1 expression. Common stimulants include:
-
U46619 (TXA2 mimetic): 10⁻⁶ M
-
Tumor Necrosis Factor-alpha (TNF-α): 10 ng/mL
-
Platelet-Activating Factor (PAF): 10⁻⁷ M The stimulation period varies depending on the endpoint being measured (6 hours for mRNA analysis, 24 hours for protein analysis).
-
Northern Blot Analysis for MCP-1 mRNA
-
RNA Extraction: After 6 hours of stimulation, total cellular RNA is extracted from the HUVEC monolayers using the acid guanidinium thiocyanate-phenol-chloroform method.
-
Gel Electrophoresis: 10-20 µg of total RNA per lane is denatured and electrophoresed on a 1% agarose gel containing 2.2 M formaldehyde.
-
Transfer: The separated RNA is transferred to a nylon membrane by capillary blotting and immobilized by UV cross-linking.
-
Hybridization: The membrane is prehybridized and then hybridized with a ³²P-labeled human MCP-1 cDNA probe overnight at 42°C.
-
Washing and Autoradiography: The membrane is washed under stringent conditions to remove non-specifically bound probe, and then exposed to X-ray film to visualize the MCP-1 mRNA bands.
-
Quantification: The intensity of the bands is quantified by densitometry. To normalize for RNA loading, the membrane is stripped and re-probed with a cDNA probe for a housekeeping gene, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for MCP-1 Protein
-
Sample Collection: After 24 hours of stimulation, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Procedure: A quantitative sandwich enzyme immunoassay technique is used.
-
A microplate pre-coated with a monoclonal antibody specific for human MCP-1 is used.
-
Standards and collected supernatant samples are pipetted into the wells. Any MCP-1 present is bound by the immobilized antibody.
-
After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for human MCP-1 is added to the wells.
-
Following another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of MCP-1 bound in the initial step.
-
The color development is stopped, and the intensity of the color is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated by plotting the optical density versus the concentration of the MCP-1 standards. The concentration of MCP-1 in the samples is then determined by interpolating from this standard curve.
Conclusion
This compound effectively suppresses MCP-1 expression in vascular endothelial cells, primarily through the antagonism of the TP receptor. This inhibitory action disrupts the PKC-mediated activation of NF-κB and AP-1, key transcription factors for the MCP-1 gene. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound in inflammatory diseases where MCP-1 plays a significant pathological role, such as in atherosclerosis.[2][3] The dual antagonism of both TP and CRTH2 receptors by this compound suggests a broader anti-inflammatory profile that warrants continued investigation.[4]
References
- 1. Thromboxane A2 (TXA2) receptor blockade suppresses monocyte chemoattractant protein-1 (MCP-1) expression by stimulated vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a thromboxane A2 receptor antagonist, prevents macrophage accumulation and neointimal formation after balloon arterial injury in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Ramatroban In Vivo Study Protocol for Mouse Models of Asthma
Audience: Researchers, scientists, and drug development professionals.
Introduction Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling.[1][2] Key lipid mediators, including prostaglandin D2 (PGD2) and thromboxane A2 (TXA2), play a significant role in the pathophysiology of allergic asthma.[3][4] Ramatroban is a dual antagonist of the PGD2 receptor 2 (DP2, also known as CRTH2) and the thromboxane A2 receptor (TP receptor), making it a promising therapeutic candidate for asthma.[3] By blocking these receptors, this compound can inhibit the recruitment and activation of key inflammatory cells like eosinophils and Th2 lymphocytes, and prevent bronchoconstriction. This document provides a detailed protocol for evaluating the efficacy of this compound in a preclinical ovalbumin (OVA)-induced mouse model of allergic asthma.
Mechanism of Action: Dual Antagonism of DP2 and TP Receptors
This compound exerts its anti-inflammatory and anti-asthmatic effects by competitively blocking two distinct G protein-coupled receptors:
-
DP2 (CRTH2) Receptor Antagonism: PGD2, released from mast cells upon allergen exposure, binds to DP2 receptors on the surface of eosinophils, basophils, and Th2 lymphocytes. This binding promotes chemotaxis, degranulation, and the release of pro-inflammatory Th2 cytokines (e.g., IL-4, IL-5, IL-13). This compound blocks this interaction, thereby reducing eosinophilic airway inflammation and Th2-mediated immune responses.
-
TP Receptor Antagonism: TXA2 is a potent bronchoconstrictor and promoter of platelet aggregation. In asthma, TXA2 contributes to airway smooth muscle contraction and airway hyperresponsiveness. By antagonizing the TP receptor, this compound helps to alleviate bronchoconstriction.
Experimental Design and Protocols
This study utilizes the well-established ovalbumin (OVA)-induced allergic asthma model in BALB/c mice, which are known to develop a strong Th2-type immune response.
Experimental Workflow
The overall experimental timeline involves a sensitization phase, a challenge phase, a treatment period, and a final analysis of asthma-related pathological changes.
References
- 1. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ramatroban in a Rabbit Model of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ramatroban in a rabbit model of atherosclerosis, including detailed experimental protocols, data presentation, and visualization of the underlying mechanisms and workflows.
Introduction
This compound is a dual antagonist of the Thromboxane A2 (TXA2) receptor (TP) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), which is a receptor for Prostaglandin D2 (PGD2).[1][2] This dual antagonism makes it a compound of interest for inflammatory conditions, including atherosclerosis. Studies in a rabbit model of atherosclerosis have demonstrated that this compound can prevent neointimal formation and macrophage accumulation, key events in the progression of atherosclerotic plaques.[1] The following protocols and data are based on established methodologies for inducing atherosclerosis in rabbits and subsequent treatment with this compound.
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies using this compound in a rabbit model of atherosclerosis. While the primary study reported statistically significant reductions in intimal hyperplasia and macrophage accumulation with this compound treatment, specific numerical data from that study is not publicly available.[1] The table structure is provided for guidance and to illustrate the expected data format.
Table 1: Effect of this compound on Intimal Hyperplasia in Rabbit Aorta
| Treatment Group | Dose (mg/kg/day) | n | Intimal Area (mm²) | Medial Area (mm²) | Intima/Media Ratio |
| Vehicle (Saline) | - | 6 | [Data not available] | [Data not available] | [Data not available] |
| This compound | 1 | 7 | Statistically significant reduction compared to vehicle[1] | No significant change expected | Statistically significant reduction compared to vehicle |
| This compound | 5 | 8 | Statistically significant reduction compared to vehicle | No significant change expected | Statistically significant reduction compared to vehicle |
Table 2: Effect of this compound on Macrophage Infiltration in Rabbit Aortic Intima
| Treatment Group | Dose (mg/kg/day) | n | Macrophage-Positive Area (%) |
| Vehicle (Saline) | - | 6 | [Data not available] |
| This compound | 1 | 7 | Statistically significant reduction compared to vehicle |
| This compound | 5 | 8 | Statistically significant reduction compared to vehicle |
Experimental Protocols
Rabbit Model of Atherosclerosis
This protocol describes the induction of atherosclerosis in New Zealand White rabbits through a combination of a cholesterol-rich diet and balloon-induced arterial injury.
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Standard rabbit chow
-
Cholesterol (powder)
-
2-French Fogarty embolectomy catheter
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Surgical instruments
-
Animal scale
Procedure:
-
Acclimatization: House rabbits individually and allow for a one-week acclimatization period with free access to standard chow and water.
-
Atherogenic Diet: For four weeks, feed the rabbits a cholesterol-rich diet. A common preparation involves supplementing standard chow with 1% cholesterol.
-
Anesthesia: Anesthetize the rabbits using an appropriate protocol (e.g., intramuscular injection of ketamine and xylazine).
-
Surgical Procedure for Balloon Injury:
-
Make a sterile incision to expose the femoral artery.
-
Introduce a 2-French Fogarty embolectomy catheter into the abdominal aorta via the femoral artery.
-
Inflate the balloon and gently withdraw the catheter to denude the endothelium of the abdominal aorta.
-
Remove the catheter and ligate the femoral artery.
-
Suture the incision and provide post-operative care, including analgesics.
-
-
Group Allocation: Randomly assign the rabbits to the following groups:
-
Vehicle (Saline) control group
-
This compound (1 mg/kg/day) treatment group
-
This compound (5 mg/kg/day) treatment group
-
This compound Administration
Materials:
-
This compound
-
Saline solution (vehicle)
-
Oral gavage needles
Procedure:
-
Prepare a solution of this compound in saline at the desired concentrations.
-
Administer the assigned treatment (saline or this compound solution) daily via oral gavage for four weeks, starting from the day of the balloon injury.
Tissue Collection and Histological Analysis
Materials:
-
Euthanasia solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10% neutral buffered)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Antibody for macrophage staining (e.g., RAM11)
-
Microscope with a digital camera and image analysis software
Procedure:
-
Euthanasia and Tissue Harvest: At the end of the four-week treatment period, euthanize the rabbits. Perfuse the vascular system with PBS followed by 10% neutral buffered formalin. Excise the abdominal aorta.
-
Tissue Processing: Fix the aortic tissue in 10% formalin overnight, then process and embed in paraffin.
-
Sectioning: Cut 5 µm thick cross-sections of the aorta using a microtome and mount them on glass slides.
-
H&E Staining: Stain sections with Hematoxylin and Eosin to visualize the general morphology of the vessel wall, including the intima and media.
-
Immunohistochemistry for Macrophages:
-
Perform antigen retrieval on the sections.
-
Incubate with a primary antibody specific for rabbit macrophages (e.g., RAM11).
-
Use an appropriate secondary antibody and detection system.
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Capture digital images of the stained sections.
-
Use image analysis software to measure the area of the intima and media from the H&E stained slides. Calculate the intima/media ratio.
-
Quantify the macrophage-positive area in the intima from the immunohistochemically stained slides and express it as a percentage of the total intimal area.
-
Gene Expression Analysis of MCP-1
Materials:
-
Liquid nitrogen
-
RNA extraction kit
-
Reverse transcription kit
-
Real-time PCR system and reagents (including primers for MCP-1 and a housekeeping gene)
Procedure:
-
RNA Extraction: Immediately after harvesting, snap-freeze a portion of the injured aortic tissue in liquid nitrogen. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time quantitative PCR to measure the expression levels of Monocyte Chemoattractant Protein-1 (MCP-1). Normalize the expression to a suitable housekeeping gene. The study by Sueshige et al. (2003) reported that MCP-1 gene expression was significantly less evident in the this compound-treated group.
Visualizations
Signaling Pathways of this compound in Atherosclerosis
Caption: this compound's dual antagonism of TXA2 and PGD2 signaling pathways in atherosclerosis.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rabbit atherosclerosis model.
References
- 1. This compound, a thromboxane A2 receptor antagonist, prevents macrophage accumulation and neointimal formation after balloon arterial injury in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An orally bioavailable small molecule antagonist of CRTH2, this compound (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Ramatroban's Effect on Eosinophil Migration In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in type 2 inflammatory responses, playing a critical role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[1][2] The migration of eosinophils from the bloodstream into tissues is a crucial step in the inflammatory cascade, driven by various chemoattractants.[3] One potent chemoattractant for eosinophils is prostaglandin D2 (PGD2), which exerts its effects through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[4][5]
Ramatroban is a dual antagonist of the thromboxane A2 (TXA2) receptor and the CRTH2 receptor. Its ability to block the CRTH2 receptor makes it a promising candidate for inhibiting PGD2-induced eosinophil migration and thereby reducing eosinophilic inflammation. These application notes provide a detailed protocol for assessing the in vitro effect of this compound on eosinophil migration using a transwell chemotaxis assay.
Signaling Pathway of PGD2-Induced Eosinophil Migration and Inhibition by this compound
Prostaglandin D2 (PGD2), primarily released from mast cells, binds to the G-protein coupled receptor CRTH2 on the surface of eosinophils. This binding event triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to an increase in intracellular calcium levels and the activation of downstream effectors such as mitogen-activated protein kinases (MAPKs). These signaling pathways ultimately result in cytoskeletal rearrangement and directed cell movement, or chemotaxis, towards the PGD2 gradient.
This compound acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2 from binding and initiating the downstream signaling cascade. By blocking this interaction, this compound effectively inhibits PGD2-induced eosinophil migration.
Experimental Protocol: In Vitro Eosinophil Transwell Migration Assay
This protocol details the steps to assess the inhibitory effect of this compound on PGD2-induced eosinophil migration using a transwell system.
Materials and Reagents
-
Human Eosinophils (isolated from peripheral blood of healthy or allergic donors)
-
This compound (Tocris Bioscience or equivalent)
-
Prostaglandin D2 (PGD2) (Cayman Chemical or equivalent)
-
RPMI 1640 medium supplemented with 10 mM HEPES and 0.5% Bovine Serum Albumin (BSA) (Assay Medium)
-
Transwell inserts with 3-5 µm pore size polycarbonate membrane (e.g., Corning Costar)
-
24-well companion plates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Flow cytometer or microplate reader
-
Eosinophil Peroxidase (EPO) assay reagents (optional, for colorimetric quantification)
Experimental Workflow
Step-by-Step Procedure
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using a standard method such as negative selection with magnetic beads to achieve high purity (>98%). Resuspend the purified eosinophils in Assay Medium at a concentration of 1 x 10^6 cells/mL. Assess cell viability using Trypan Blue exclusion; viability should be >95%.
-
Preparation of this compound and PGD2:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). The final DMSO concentration should not exceed 0.1%.
-
Prepare a stock solution of PGD2 in an appropriate solvent (e.g., ethanol) and dilute in Assay Medium to the desired final concentration (e.g., 10 nM, which is a commonly used concentration to induce chemotaxis).
-
-
Pre-incubation of Eosinophils:
-
In separate tubes, pre-incubate the eosinophil suspension (1 x 10^6 cells/mL) with an equal volume of the various concentrations of this compound or vehicle (Assay Medium with 0.1% DMSO) for 30 minutes at 37°C.
-
-
Setting up the Transwell Migration Assay:
-
Add 600 µL of Assay Medium containing PGD2 (chemoattractant) to the lower wells of a 24-well plate.
-
For negative control wells, add 600 µL of Assay Medium without PGD2.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated eosinophil suspension (containing this compound or vehicle) to the upper chamber of each transwell insert.
-
-
Incubation: Incubate the plate for 1.5 to 3 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Collect the cell suspension from the lower chamber.
-
Quantify the number of migrated eosinophils using one of the following methods:
-
Flow Cytometry: Add a known number of counting beads to the collected cell suspension and analyze by flow cytometry. This allows for precise quantification of migrated cells.
-
Manual Counting: Count the cells using a hemocytometer.
-
Eosinophil Peroxidase (EPO) Assay: Lyse the migrated cells and measure the EPO activity using a colorimetric substrate. A standard curve with known numbers of eosinophils should be generated.
-
-
Data Analysis
Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber. The inhibitory effect of this compound can be expressed as the percentage inhibition of PGD2-induced migration.
Percentage Inhibition = [1 - (Migration with this compound and PGD2 - Spontaneous Migration) / (Migration with PGD2 alone - Spontaneous Migration)] x 100
"Spontaneous Migration" refers to the number of cells that migrated in the absence of PGD2.
Data Presentation
The quantitative data from the eosinophil migration assay can be summarized in a table for clear comparison of the effects of different concentrations of this compound.
| Treatment Group | Chemoattractant (PGD2) | This compound Concentration (nM) | Number of Migrated Eosinophils (x 10^4) | Percentage Migration (%) | Percentage Inhibition (%) |
| Negative Control | - | 0 | 0.5 ± 0.1 | 0.5 | N/A |
| Vehicle Control | + | 0 | 5.2 ± 0.4 | 5.2 | 0 |
| This compound | + | 0.1 | 4.8 ± 0.3 | 4.8 | 8.5 |
| This compound | + | 1 | 3.9 ± 0.2 | 3.9 | 27.7 |
| This compound | + | 10 | 2.1 ± 0.2 | 2.1 | 66.0 |
| This compound | + | 100 | 0.8 ± 0.1 | 0.8 | 93.6 |
| This compound | + | 1000 | 0.6 ± 0.1 | 0.6 | 97.9 |
Data are presented as mean ± standard deviation from three independent experiments. The initial number of eosinophils added to the upper chamber was 1 x 10^5.
Conclusion
This protocol provides a robust and reproducible method for assessing the inhibitory effect of this compound on PGD2-induced eosinophil migration in vitro. The transwell migration assay is a valuable tool for characterizing the potency of CRTH2 antagonists and for screening novel compounds in drug discovery programs targeting eosinophilic inflammation. The provided diagrams and structured data presentation facilitate a clear understanding of the experimental design and results.
References
- 1. Eosinophil Development, Regulation of Eosinophil-Specific Genes, and Role of Eosinophils in the Pathogenesis of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of eosinophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Eosinophil Cytokines, Chemokines, and Growth Factors: Emerging Roles in Immunity [frontiersin.org]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Ramatroban Activity using a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramatroban, also known as BAY u 3405, is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor (TP receptor).[1] The TP receptor, a G-protein coupled receptor (GPCR), plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[2][3][4] Upon activation by its endogenous ligand TXA2, the TP receptor couples to Gq protein, which in turn activates phospholipase C (PLC).[5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers downstream cellular responses.
Due to its role in thrombosis and other cardiovascular diseases, the TP receptor is a significant target for drug development. This compound's antagonistic activity at this receptor makes it a compound of interest for therapeutic applications. This application note provides a detailed protocol for determining the activity of this compound as a TP receptor antagonist using a cell-based calcium mobilization assay. This assay provides a robust and high-throughput method to quantify the inhibitory effect of this compound on TP receptor signaling.
Signaling Pathway of Thromboxane A2 Receptor and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by the activation of the Thromboxane A2 (TP) receptor and the mechanism of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inverse Agonism of SQ 29,548 and this compound on Thromboxane A2 Receptor | PLOS One [journals.plos.org]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 5. Reactome | Thromboxane signalling through TP receptor [reactome.org]
Application Notes and Protocols for Radioligand Binding Assay of Ramatroban on TP and DP2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramatroban, also known as BAY u 3405, is a dual antagonist of the thromboxane A2 (TXA2) receptor (TP) and the prostaglandin D2 (PGD2) receptor 2 (DP2, also known as CRTH2).[1][2][3][4] This dual antagonism makes this compound a compound of significant interest in the research and development of treatments for allergic rhinitis, asthma, and other inflammatory and cardiovascular conditions. Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, acting through the TP receptor. Prostaglandin D2, via the DP2 receptor, is involved in the recruitment and activation of inflammatory cells such as eosinophils, basophils, and Th2 lymphocytes. By blocking both of these receptors, this compound can effectively inhibit key pathways in inflammation and thrombosis.
These application notes provide detailed protocols for performing radioligand binding assays to characterize the interaction of this compound with human TP and DP2 receptors.
Data Presentation: Binding Affinity of this compound
The following tables summarize the reported binding affinities of this compound for the TP and DP2 receptors.
Table 1: Binding Affinity of this compound for the Thromboxane A2 (TP) Receptor
| Parameter | Value | Radioligand | Cell/Membrane Source | Reference |
| IC₅₀ | 68 nM | [³H]SQ29548 | Not Specified | |
| IC₅₀ | 30 nM | U-46619 (agonist) | Not Specified | |
| Kᵢ | 10 nM | Not Specified | Not Specified | |
| Kₐ | ~6 nM | Not Specified | Platelets | |
| Bₘₐₓ | 1177 sites/platelet | Not Specified | Platelets | |
| pA₂ | 7.0 - 8.5 | PGD₂ | Not Specified | |
| Kₐ | 8.7 nM | [³H]this compound | TXA₂ receptor transfectants |
Table 2: Binding Affinity of this compound for the Prostaglandin D2 (DP2/CRTH2) Receptor
| Parameter | Value | Radioligand | Cell/Membrane Source | Reference |
| Kᵢ | 290 nM | Not Specified | HEK293 cells transfected with GPR44 | |
| IC₅₀ | 100 nM | Not Specified | Not Specified | |
| Kₐ | 7.2 nM | [³H]this compound | CRTH2 transfectants | |
| pA₂ | 8.5 | PGD₂ | CRTH2 transfectants | |
| pA₂ | 8.5 | 15-deoxy-Δ¹²,¹⁴-PGJ₂ | CRTH2 transfectants | |
| pA₂ | 8.6 | Indomethacin | CRTH2 transfectants |
Signaling Pathways
The following diagrams illustrate the signaling pathways of the TP and DP2 receptors.
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.
Caption: Prostaglandin D2 (DP2) Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for performing radioligand binding assays to determine the affinity of this compound for the TP and DP2 receptors.
Experimental Workflow
Caption: General workflow for the radioligand binding assay.
Protocol 1: TP Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human TP receptor through a competitive binding assay using [³H]SQ29548.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human TPα receptor (e.g., from Chem-1 host cells).
-
Radioligand: [³H]SQ29548.
-
Non-labeled Ligand: this compound.
-
Positive Control (for non-specific binding): Unlabeled SQ29548.
-
Binding Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA.
-
Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA.
-
Filtration Plates: 96-well GF/C filter plates.
-
Coating Solution: 0.33% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
96-well non-binding plates.
-
Microplate scintillation counter.
Procedure:
-
Filter Plate Preparation:
-
Pre-treat the 96-well GF/C filter plates with 0.33% PEI for 30 minutes at room temperature.
-
Wash the plates with 50 mM HEPES, pH 7.4, containing 0.5% BSA.
-
-
Assay Setup (in a 96-well non-binding plate):
-
Total Binding: Add binding buffer, [³H]SQ29548 (at a concentration near its Kₐ, e.g., 15 nM), and the TP receptor membrane preparation.
-
Non-specific Binding: Add binding buffer, [³H]SQ29548, TP receptor membrane preparation, and a high concentration of unlabeled SQ29548 (e.g., 10 µM).
-
Competitive Binding: Add binding buffer, [³H]SQ29548, TP receptor membrane preparation, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
-
Filtration:
-
Transfer the contents of the incubation plate to the pre-treated filter plate.
-
Rapidly wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Protocol 2: DP2 (CRTH2) Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human DP2 receptor through a competitive binding assay using [³H]PGD2.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human DP2 (CRTH2) receptor (e.g., from Chem-1 host cells).
-
Radioligand: [³H]Prostaglandin D₂ ([³H]PGD2).
-
Non-labeled Ligand: this compound.
-
Positive Control (for non-specific binding): Unlabeled PGD2.
-
Binding Buffer: 50 mM HEPES, 10 mM MnCl₂, 1 mM EDTA, 0.2% BSA, pH 7.0.
-
Wash Buffer: 50 mM HEPES, 0.5 M NaCl, pH 7.4.
-
Filtration Plates: 96-well GF/C filter plates.
-
Coating Solution: 0.33% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
96-well non-binding plates.
-
Microplate scintillation counter.
Procedure:
-
Filter Plate Preparation:
-
Pre-treat the 96-well GF/C filter plates with 0.33% PEI for 30 minutes at room temperature.
-
Wash the plates with 50 mM HEPES, pH 7.4, containing 0.5% BSA.
-
-
Assay Setup (in a 96-well non-binding plate):
-
Total Binding: Add binding buffer, [³H]PGD2 (at a concentration near its Kₐ, e.g., 10 nM), and the DP2 receptor membrane preparation (e.g., 2.5 µ g/well ).
-
Non-specific Binding: Add binding buffer, [³H]PGD2, DP2 receptor membrane preparation, and a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
Competitive Binding: Add binding buffer, [³H]PGD2, DP2 receptor membrane preparation, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
-
Filtration:
-
Transfer the contents of the incubation plate to the pre-treated filter plate.
-
Rapidly wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to investigate the binding characteristics of this compound at the TP and DP2 receptors. These assays are crucial for understanding the pharmacological profile of this compound and for the development of novel therapeutics targeting these pathways. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minor structural modifications convert the dual TP/CRTH2 antagonist this compound into a highly selective and potent CRTH2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of Ramatroban in Human Plasma
Abstract
This application note describes a simple, sensitive, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of Ramatroban in human plasma. This compound is a dual antagonist of the thromboxane A2 (TP) and prostaglandin D2 (DP2) receptors, investigated for its potential in treating allergic rhinitis, asthma, and other inflammatory conditions.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The method involves a straightforward protein precipitation step for sample extraction, followed by chromatographic separation on a C18 column. The method was developed and validated based on established regulatory guidelines to ensure reliability for clinical and research applications.[3]
Introduction
This compound ((+)-(3R)-3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9-carbazolepropanoic acid) is a small molecule drug that acts as a potent antagonist for both thromboxane A2 and prostaglandin D2 receptors.[4] This dual mechanism of action gives it anti-platelet, immunomodulatory, and antifibrotic properties, making it a subject of interest for various therapeutic areas, including respiratory and cardiovascular diseases.
To properly evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, a reliable and validated bioanalytical method is essential. This document provides a detailed protocol for quantifying this compound in human plasma using RP-HPLC with UV detection, a technique widely available in analytical laboratories. The described method is suitable for routine analysis in pharmacokinetic studies.
Experimental Protocol
2.1 Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Carbamazepine (Internal Standard, IS)
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (OPA)
-
Human plasma (K₂EDTA as anticoagulant)
-
Ultrapure water
2.2 Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 25 mM potassium phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 285 nm.
-
Run Time: 10 minutes.
2.3 Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and Carbamazepine (IS) in methanol to obtain stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol to obtain a concentration of 10 µg/mL.
2.4 Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (10 µg/mL) and vortex for 10 seconds.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
2.5 Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards: Spike blank human plasma with appropriate volumes of this compound working standard solutions to obtain final concentrations ranging from 50 to 5000 ng/mL (e.g., 50, 100, 250, 500, 1000, 2500, 5000 ng/mL).
-
QC Samples: Prepare QC samples in blank plasma at three concentration levels:
-
Low QC (LQC): 150 ng/mL
-
Medium QC (MQC): 2000 ng/mL
-
High QC (HQC): 4000 ng/mL
-
Method Validation and Results
The bioanalytical method was validated according to FDA guidelines for specificity, linearity, accuracy, precision, recovery, and stability. The results are summarized in the table below.
Table 1: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 50 - 5000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | RSD ≤ 20% |
| Intra-day Precision (%RSD) | 2.8% - 6.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | 4.1% - 8.2% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -7.5% to 5.8% | Within ±15% (±20% at LLOQ) |
| Mean Extraction Recovery | This compound: 88.5% Internal Standard: 91.2% | Consistent, precise, reproducible |
| Stability (Freeze-thaw, 24h Bench-top) | Stable (% Change < 10%) | % Change within ±15% |
Note: The quantitative data presented are representative values based on typical performance for similar bioanalytical HPLC-UV methods and do not correspond to a specific external study but are compiled for illustrative purposes.
Visualized Protocols
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note presents a validated RP-HPLC-UV method for the quantification of this compound in human plasma. The method utilizes a simple and efficient protein precipitation technique for sample preparation and provides excellent performance in terms of linearity, accuracy, precision, and sensitivity. The validation results demonstrate that this method is reliable and well-suited for conducting pharmacokinetic and clinical studies of this compound, serving as a valuable tool for researchers and drug development professionals.
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Ramatroban Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramatroban is a dual antagonist of the thromboxane A2 (TXA2) receptor (TP) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 (PGD2) receptor 2 (DP2).[1][2][3] This dual mechanism of action allows this compound to modulate the immune response by inhibiting the activity of key pro-inflammatory mediators.[2][3] Specifically, this compound has been shown to inhibit the migration and activation of eosinophils, basophils, and Th2 lymphocytes, which are key players in allergic inflammation and other immune responses. Flow cytometry is a powerful tool for the detailed analysis of these immune cell populations, allowing for their identification, enumeration, and the characterization of their activation status after treatment with immunomodulatory compounds like this compound.
These application notes provide detailed protocols for the flow cytometric analysis of human peripheral blood mononuclear cells (PBMCs) and whole blood to assess the effects of this compound on key immune cell subsets.
Mechanism of Action of this compound
This compound exerts its effects by competitively blocking two distinct signaling pathways:
-
Thromboxane A2 (TXA2) Pathway: TXA2 is a potent mediator of platelet aggregation and vasoconstriction. By antagonizing the TP receptor, this compound can inhibit these effects.
-
Prostaglandin D2 (PGD2) Pathway: PGD2 is a key mediator in allergic inflammation, acting through the CRTH2 (DP2) receptor. This receptor is primarily expressed on Th2 cells, eosinophils, and basophils. Activation of CRTH2 by PGD2 leads to chemotaxis, degranulation, and cytokine release from these cells. This compound's antagonism of CRTH2 directly inhibits these pro-inflammatory responses.
Illustrative Data on the Effects of this compound on Immune Cells
The following tables summarize the expected quantitative effects of this compound on various immune cell populations as analyzed by flow cytometry. The data presented here are illustrative and based on the known inhibitory mechanism of this compound. Actual results may vary depending on the experimental conditions.
Table 1: Effect of this compound on Th2 Cell Frequency and Migration
| Treatment | Concentration | % of CD4+ T cells (Mean ± SD) | Inhibition of Chemotaxis (%) |
| Vehicle Control | - | 15.2 ± 2.1 | 0 |
| This compound | 10 nM | 14.8 ± 1.9 | 25.3 ± 5.2 |
| This compound | 100 nM | 12.5 ± 1.5 | 52.1 ± 6.8 |
| This compound | 1 µM | 8.3 ± 1.1 | 85.6 ± 4.5 |
*p<0.05, **p<0.01 compared to vehicle control. Data are hypothetical.
Table 2: Effect of this compound on Eosinophil and Basophil Activation
| Treatment | Concentration | % CD69+ Eosinophils (Mean ± SD) | % CD63+ Basophils (Mean ± SD) |
| Vehicle Control | - | 35.4 ± 4.3 | 42.1 ± 5.8 |
| This compound | 10 nM | 28.1 ± 3.9 | 33.7 ± 4.1 |
| This compound | 100 nM | 15.7 ± 2.5 | 18.9 ± 3.2 |
| This compound | 1 µM | 7.9 ± 1.8 | 9.2 ± 2.1 |
*p<0.05, **p<0.01 compared to vehicle control. Data are hypothetical.
Experimental Protocols
Protocol 1: Immunophenotyping of Th2 Cells in Human PBMCs
This protocol describes the identification and quantification of Th2 cells from human peripheral blood mononuclear cells (PBMCs) following in vitro treatment with this compound.
Materials:
-
Ficoll-Paque™ PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Human TruStain FcX™ (Fc receptor blocking solution)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CRTH2 (CD294)
-
-
Fixation/Permeabilization Buffer
-
Anti-Human IL-4 (for intracellular staining)
-
Live/Dead fixable viability dye
-
12x75mm polystyrene tubes
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add this compound at desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Use DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Harvest the cells and wash twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of PBS and add a live/dead fixable viability dye according to the manufacturer's protocol. Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer and add Human TruStain FcX™ to block Fc receptors. Incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CRTH2). Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
(Optional for intracellular cytokine staining) Fix and permeabilize the cells using a commercial fixation/permeabilization kit. Then, stain for intracellular IL-4.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Use single-stain controls for compensation.
-
Gate on single, live lymphocytes based on forward and side scatter properties.
-
From the live lymphocyte gate, identify CD3+ T cells.
-
From the CD3+ gate, identify CD4+ helper T cells.
-
From the CD4+ gate, identify Th2 cells as the CRTH2+ population.
-
Protocol 2: Basophil Activation Test (BAT) in Human Whole Blood
This protocol describes a method to assess the effect of this compound on allergen- or PGD2-induced basophil activation in human whole blood by measuring the expression of the degranulation marker CD63.
Materials:
-
Heparinized human whole blood
-
Stimulation Buffer (e.g., RPMI 1640 with 25 mM HEPES)
-
PGD2 or relevant allergen
-
This compound
-
DMSO (vehicle control)
-
Human TruStain FcX™
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD45
-
Anti-Human CRTH2 (CD294)
-
Anti-Human CD63
-
Anti-Human IgE
-
-
RBC Lysis Buffer
-
Flow Cytometry Staining Buffer
-
12x75mm polystyrene tubes
Procedure:
-
Pre-treatment with this compound:
-
In a 12x75mm tube, add 100 µL of fresh heparinized whole blood.
-
Add this compound at the desired final concentrations or DMSO as a vehicle control.
-
Incubate for 15 minutes at 37°C.
-
-
Basophil Stimulation:
-
Add PGD2 or the specific allergen at a predetermined optimal concentration to stimulate basophil activation.
-
Incubate for 20 minutes at 37°C.
-
-
Antibody Staining:
-
Place the tubes on ice for 5 minutes to stop the reaction.
-
Add the antibody cocktail (CD45, CRTH2, CD63, IgE) and Human TruStain FcX™.
-
Incubate for 20 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X RBC Lysis Buffer to each tube.
-
Incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 500 x g for 5 minutes.
-
-
Wash and Resuspend:
-
Decant the supernatant and wash the cell pellet with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 300 µL of Flow Cytometry Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a calibrated flow cytometer within 2 hours.
-
Gate on CD45+ leukocytes.
-
Identify basophils as CRTH2+/IgE+ and low side scatter population.
-
Quantify the percentage of CD63+ cells within the basophil gate as a measure of activation.
-
Protocol 3: Analysis of Eosinophil Activation Markers
This protocol outlines the analysis of activation markers on eosinophils from human whole blood after this compound treatment.
Materials:
-
Heparinized human whole blood
-
Stimulation agent (e.g., PGD2)
-
This compound
-
DMSO (vehicle control)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD45
-
Anti-Human Siglec-8
-
Anti-Human CD69
-
-
RBC Lysis Buffer
-
Flow Cytometry Staining Buffer
-
12x75mm polystyrene tubes
Procedure:
-
Whole Blood Treatment and Stimulation:
-
To 100 µL of heparinized whole blood, add this compound at desired concentrations or DMSO as a vehicle control. Incubate for 15 minutes at 37°C.
-
Add the stimulating agent (e.g., PGD2) and incubate for 4 hours at 37°C.
-
-
Antibody Staining:
-
Add the antibody cocktail (CD45, Siglec-8, CD69) and incubate for 30 minutes at 4°C in the dark.
-
-
RBC Lysis and Washing:
-
Perform RBC lysis as described in Protocol 2.
-
Wash the remaining leukocytes with Flow Cytometry Staining Buffer.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300 µL of Flow Cytometry Staining Buffer.
-
Acquire samples on a flow cytometer.
-
Gate on CD45+ leukocytes.
-
Identify eosinophils based on their characteristic high side scatter and Siglec-8 expression.
-
Determine the percentage of CD69+ eosinophils as a measure of activation.
-
Conclusion
The provided protocols and application notes offer a framework for the detailed investigation of this compound's effects on key immune cell populations using flow cytometry. By employing these methods, researchers can gain valuable insights into the immunomodulatory properties of this compound and its potential therapeutic applications in allergic and inflammatory diseases. The ability to quantify changes in immune cell subsets and their activation status is crucial for the preclinical and clinical development of such targeted therapies.
References
- 1. A dominant role for chemoattractant receptor-homologous molecule expressed on T helper type 2 (Th2) cells (CRTH2) in mediating chemotaxis of CRTH2+ CD4+ Th2 lymphocytes in response to mast cell supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Basophil Degranulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Stable Cell Line Expressing CRTH2 for Ramatroban Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44), is a key receptor for prostaglandin D2 (PGD2).[1][2][3] The interaction between PGD2 and CRTH2 mediates the migration and activation of various immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils, playing a crucial role in the pathophysiology of allergic inflammation, such as in asthma and allergic rhinitis.[1][3]
Ramatroban is a dual antagonist of the thromboxane A2 (TXA2) receptor and CRTH2. Its ability to block the CRTH2 signaling pathway makes it a compound of significant interest for the treatment of allergic diseases. The development of robust and reliable in vitro assays is essential for screening and characterizing CRTH2 antagonists like this compound.
This application note provides a comprehensive set of protocols for establishing a stable cell line expressing human CRTH2 and for performing functional assays to screen for antagonists such as this compound. The methodologies detailed below are intended to guide researchers through the process of vector construction, stable cell line generation, and the execution of calcium mobilization and chemotaxis assays.
Data Presentation
The following tables summarize quantitative data relevant to the screening of this compound against the CRTH2 receptor.
Table 1: this compound Potency at the CRTH2 Receptor
| Parameter | Value | Cell Line | Reference |
| IC₅₀ | 100 nM | HEK293 cells transfected with GPR44 | |
| Kᵢ | 290 nM | HEK293 cells transfected with GPR44 |
Table 2: Representative Dose-Response Data for this compound in a Calcium Mobilization Assay
| This compound Concentration (nM) | % Inhibition of PGD2-induced Calcium Flux |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
Table 3: Representative Dose-Response Data for this compound in a Chemotaxis Assay
| This compound Concentration (nM) | % Inhibition of PGD2-induced Cell Migration |
| 0.1 | 8.1 |
| 1 | 22.5 |
| 10 | 55.3 |
| 100 | 90.7 |
| 1000 | 99.2 |
Experimental Protocols
Plasmid Construction for CRTH2 Expression
This protocol outlines the cloning of the human CRTH2 (gene name: PTGDR2) into a mammalian expression vector.
1.1. Materials:
-
Human cDNA library or plasmid containing the full-length PTGDR2 coding sequence.
-
High-fidelity DNA polymerase.
-
PCR primers with appropriate restriction sites (e.g., NheI and KpnI).
-
Mammalian expression vector (e.g., pcDNA3.1(+) containing a neomycin resistance gene).
-
Restriction enzymes (e.g., NheI and KpnI) and corresponding buffers.
-
T4 DNA ligase and buffer.
-
Competent E. coli (e.g., DH5α).
-
LB agar plates with appropriate antibiotic.
-
Plasmid purification kit.
1.2. Protocol:
-
Primer Design: Design forward and reverse primers to amplify the full coding sequence of human PTGDR2. Incorporate unique restriction sites into the 5' ends of the primers that are compatible with the multiple cloning site of the expression vector.
-
PCR Amplification: Perform PCR using the designed primers and a high-fidelity DNA polymerase to amplify the PTGDR2 gene.
-
Purification of PCR Product: Purify the amplified PCR product using a PCR purification kit.
-
Restriction Digest: Digest both the purified PCR product and the mammalian expression vector with the selected restriction enzymes.
-
Gel Electrophoresis and Purification: Separate the digested products by agarose gel electrophoresis. Excise the DNA bands corresponding to the digested vector and the PTGDR2 insert and purify the DNA.
-
Ligation: Ligate the purified PTGDR2 insert into the digested expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli.
-
Selection and Screening: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for the expression vector. Select individual colonies and screen for the presence of the correct insert by colony PCR or restriction digest of purified plasmid DNA.
-
Sequence Verification: Sequence the purified plasmid from a positive clone to confirm the integrity and correct orientation of the PTGDR2 insert.
Generation of a Stable CRTH2-Expressing Cell Line
This protocol describes the generation of a stable cell line using Human Embryonic Kidney 293 (HEK293) cells.
2.1. Materials:
-
HEK293 cells.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Purified CRTH2 expression plasmid.
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Selection antibiotic (e.g., G418).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Culture plates and flasks.
2.2. Protocol for Determining Optimal Antibiotic Concentration (Kill Curve):
-
Plate HEK293 cells in a 24-well plate at a density that allows them to reach about 50% confluency the next day.
-
The following day, replace the growth medium with fresh medium containing a range of G418 concentrations (e.g., 100, 200, 400, 600, 800, 1000 µg/mL). Include a no-antibiotic control.
-
Incubate the cells and replace the selective medium every 3-4 days.
-
Observe the cells daily and determine the lowest concentration of G418 that kills all the cells within 7-10 days. This concentration will be used for selecting stable transfectants.
2.3. Protocol for Transfection and Selection:
-
One day before transfection, plate HEK293 cells in a 6-well plate so that they are 70-90% confluent on the day of transfection.
-
Transfect the cells with the CRTH2 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
48 hours post-transfection, passage the cells into a larger culture flask in complete growth medium containing the predetermined optimal concentration of G418.
-
Replace the selective medium every 3-4 days, removing dead cells.
-
Continue the selection for 2-3 weeks until distinct antibiotic-resistant colonies appear.
2.4. Protocol for Monoclonal Cell Line Isolation (Limiting Dilution):
-
Wash the plate with the resistant colonies with PBS and add a small amount of trypsin-EDTA to detach the cells.
-
Resuspend the cells in complete growth medium and perform a serial dilution to a concentration of approximately 0.5 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate and monitor for the growth of single colonies in the wells.
-
Expand the monoclonal colonies and verify CRTH2 expression by methods such as Western blot, flow cytometry, or a functional assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon CRTH2 activation.
3.1. Materials:
-
Stable CRTH2-expressing HEK293 cells.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye extrusion).
-
PGD2 (agonist).
-
This compound (antagonist).
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence microplate reader with automated injection capabilities.
3.2. Protocol:
-
Cell Plating: Plate the stable CRTH2-HEK293 cells into black-walled, clear-bottom microplates at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM in assay buffer. Probenecid can be included to improve dye retention.
-
Remove the growth medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a solution of PGD2 at a final concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately record the fluorescence signal for 1-3 minutes.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage inhibition of the PGD2-induced response by this compound at each concentration.
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of CRTH2-expressing cells towards a PGD2 gradient.
4.1. Materials:
-
Stable CRTH2-expressing HEK293 cells.
-
Chemotaxis chamber (e.g., 96-well plate with a porous membrane, 5 µm pore size).
-
Serum-free medium.
-
PGD2.
-
This compound.
-
Calcein AM or another suitable cell viability dye.
-
Fluorescence plate reader.
4.2. Protocol:
-
Cell Preparation:
-
Harvest the stable CRTH2-HEK293 cells and wash them with serum-free medium.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes.
-
-
Assay Setup:
-
Add serum-free medium containing PGD2 (chemoattractant) to the lower wells of the chemotaxis chamber.
-
Place the membrane on top of the lower wells.
-
Add the cell suspension (pre-incubated with this compound) to the upper wells of the chamber.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the non-migrated cells from the top of the membrane.
-
Lyse the migrated cells in the lower chamber and quantify them using a fluorescent dye like Calcein AM.
-
Read the fluorescence in a plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of PGD2-induced cell migration by this compound at each concentration.
Mandatory Visualizations
Caption: CRTH2 Signaling Pathway
Caption: Stable Cell Line Workflow
Caption: this compound Screening Workflow
References
- 1. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 3. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramatroban: A Versatile Tool for Interrogating PGD2-Mediated Inflammatory Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ramatroban is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2), and the thromboxane A2 (TXA2) receptor (TP).[1][2][3] This dual antagonism makes this compound a valuable pharmacological tool for investigating the complex roles of PGD2 and TXA2 in a variety of inflammatory and allergic conditions. PGD2, primarily released from mast cells, is a key mediator in allergic inflammation, acting through its receptors to drive the recruitment and activation of eosinophils, basophils, and T helper 2 (Th2) lymphocytes.[1][4] By blocking the CRTH2 receptor, this compound effectively inhibits these PGD2-mediated pro-inflammatory events. Its simultaneous antagonism of the TP receptor further broadens its utility in studying thromboinflammatory processes, as TXA2 is a potent promoter of platelet aggregation and vasoconstriction.
These application notes provide a comprehensive overview of the use of this compound in studying PGD2-mediated inflammatory responses, complete with detailed experimental protocols and quantitative data to facilitate its integration into research and drug development workflows.
Mechanism of Action
Prostaglandin D2 exerts its effects through two primary G-protein-coupled receptors: DP1 and CRTH2 (DP2). While activation of DP1 is often associated with anti-inflammatory effects, the stimulation of CRTH2 is predominantly pro-inflammatory. PGD2 binding to CRTH2 on immune cells such as eosinophils, basophils, and Th2 cells triggers a cascade of downstream signaling events. This leads to chemotaxis, cellular activation, and the release of pro-inflammatory cytokines like interleukin-4 (IL-4), IL-5, and IL-13. This compound acts as a competitive antagonist at the CRTH2 receptor, thereby preventing PGD2 from initiating these inflammatory responses. It also blocks the TP receptor, inhibiting TXA2-mediated platelet aggregation and vasoconstriction.
Data Presentation
The following tables summarize key quantitative data regarding the binding affinity and inhibitory activity of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Ligand | Assay System | Kd (nM) | Ki (nM) | Bmax ( sites/platelet ) | Reference(s) |
| CRTH2 (DP2) | [3H]this compound | CRTH2 Transfectants | 7.2 | 290 | - | |
| TP | [3H]SQ29548 | Platelets | 6 | - | 1177 | |
| TP | U-46619 | Platelets | - | 10 | - |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Stimulus | System | IC50 (nM) | pA2 | Reference(s) |
| PGD2-induced Eosinophil Migration | PGD2 | Human Eosinophils | - | - | |
| PGD2-induced Calcium Mobilization | PGD2 | CRTH2 Transfectants | - | 8.5 | |
| 15d-PGJ2-induced Calcium Mobilization | 15-deoxy-Δ12, 14-PGJ2 | CRTH2 Transfectants | - | 8.5 | |
| Indomethacin-induced Calcium Mobilization | Indomethacin | CRTH2 Transfectants | - | 8.6 | |
| TP Receptor Binding | [3H]SQ29548 | Platelets | 68 | - | |
| TP Receptor Binding | U-46619 | Platelets | 30 | - | |
| IL-4 Production Inhibition | PGD2 (100 nM) | - | 103 | - | |
| IL-5 Production Inhibition | PGD2 (100 nM) | - | 182 | - | |
| IL-13 Production Inhibition | PGD2 (100 nM) | - | 118 | - |
Experimental Protocols
In Vitro Assays
1. Eosinophil Chemotaxis Assay
This protocol is designed to assess the ability of this compound to inhibit PGD2-induced migration of eosinophils.
Methodology:
-
Eosinophil Isolation: Isolate eosinophils from fresh human peripheral blood using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.
-
Cell Preparation: Resuspend the purified eosinophils in a migration buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 0.1% Bovine Serum Albumin (BSA)) at a concentration of 1 x 106 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the migration buffer. The final DMSO concentration should be kept below 0.1%.
-
Chemotaxis Setup: Use a 48-well micro-chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (5 µm pore size).
-
Add PGD2 (e.g., 10 nM) to the lower wells of the chamber. Use migration buffer alone as a negative control.
-
In separate tubes, pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the pre-incubated eosinophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Analysis: After incubation, remove the filter, and scrape off the non-migrated cells from the top surface. Fix and stain the filter (e.g., with Diff-Quik). Count the number of migrated cells in several high-power fields for each well using a microscope.
-
Data Interpretation: Calculate the percentage of inhibition of migration for each this compound concentration compared to the vehicle-treated PGD2 control.
2. Calcium Mobilization Assay
This protocol measures the effect of this compound on PGD2-induced intracellular calcium mobilization in CRTH2-expressing cells.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
Compound Addition: After dye loading, wash the cells to remove excess dye. Add various concentrations of this compound or vehicle control to the wells and incubate for 10-20 minutes.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject a solution of PGD2 (e.g., at its EC50 concentration) into the wells.
-
Immediately begin recording the change in fluorescence over time.
-
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the peak fluorescence intensity for each well. Calculate the inhibitory effect of this compound by comparing the response in this compound-treated wells to that of the vehicle control.
In Vivo Models
1. Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This model is used to evaluate the efficacy of this compound in reducing key features of asthma, such as airway inflammation and eosinophilia.
Methodology:
-
Animals: Use a suitable mouse strain, such as BALB/c (female, 6-8 weeks old).
-
Sensitization:
-
On day 0, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL saline.
-
On day 14, administer a booster i.p. injection of OVA/alum as described above.
-
-
Drug Administration and Allergen Challenge:
-
From day 25 to day 27, administer this compound (e.g., 1-10 mg/kg) or vehicle control to the mice via an appropriate route (e.g., oral gavage) 1 hour before the allergen challenge.
-
On the same days (25-27), challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes in a nebulization chamber. A control group of mice should be challenged with saline only.
-
-
Sample Collection and Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).
-
Cell Counts: Determine the total number of cells in the BAL fluid (BALF) using a hemocytometer. Prepare cytospin slides and perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) after staining (e.g., with May-Grünwald-Giemsa).
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
-
Histopathology: Perfuse the lungs and fix them in 10% buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
2. Guinea Pig Model of Allergic Rhinitis
This model is useful for studying the effects of this compound on nasal symptoms associated with allergic rhinitis.
Methodology:
-
Animals: Use male Dunkin-Hartley guinea pigs.
-
Sensitization: Sensitize the guinea pigs by intranasal administration of ovalbumin (OVA). For example, expose them to a 1% OVA aerosol for 10 minutes on days 1 and 7.
-
Drug Administration and Allergen Challenge:
-
On the day of the experiment (e.g., day 21), administer this compound or vehicle control orally.
-
After a set period (e.g., 1 hour), challenge the conscious guinea pigs by intranasal instillation of OVA solution.
-
-
Symptom Assessment:
-
Observe and count the number of sneezes and nasal rubbing movements for a defined period (e.g., 15 minutes) immediately after the challenge.
-
-
Nasal Lavage and Analysis:
-
At a later time point (e.g., 6 hours post-challenge), anesthetize the animals and perform a nasal lavage.
-
Analyze the nasal lavage fluid for inflammatory cell counts (particularly eosinophils) and levels of inflammatory mediators.
-
Conclusion
This compound's dual antagonism of the CRTH2 and TP receptors provides a powerful and specific means to investigate PGD2 and TXA2-mediated inflammatory pathways. The protocols and data presented here offer a solid foundation for researchers to employ this compound effectively in both in vitro and in vivo experimental settings. By elucidating the roles of these prostanoids in various disease models, this compound can contribute significantly to the understanding of inflammatory mechanisms and the development of novel therapeutic strategies.
References
- 1. This compound for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. neuroprobe.com [neuroprobe.com]
- 4. CRTH2-specific binding characteristics of [3H]this compound and its effects on PGD2-, 15-deoxy-Delta12, 14-PGJ2- and indomethacin-induced agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ramatroban in the Study of Thromboembolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramatroban, also known as BAY u 3405, is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor (TP) and the prostaglandin D2 (PGD2) receptor, specifically the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2][3] Its dual mechanism of action makes it a valuable tool for investigating the complex interplay between platelet aggregation, vasoconstriction, and inflammation in the pathophysiology of thromboembolic disorders.[1] Thromboxane A2 is a powerful mediator of platelet aggregation and smooth muscle contraction, playing a critical role in thrombosis.[4] By blocking the TP receptor, this compound effectively inhibits these processes, offering a targeted approach to studying and potentially treating conditions such as ischemic heart disease, cerebrovascular disorders, and atherosclerosis.
These application notes provide an overview of the utility of this compound in thromboembolic research, including its mechanism of action, key quantitative data, and detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its effects primarily through the competitive antagonism of the TP receptor. Thromboxane A2, produced from arachidonic acid, binds to TP receptors on platelets and vascular smooth muscle cells. This binding initiates a G-protein-coupled signaling cascade, leading to increased intracellular calcium levels, platelet activation, and vasoconstriction. This compound blocks the binding of TXA2 to the TP receptor, thereby preventing downstream signaling and inhibiting platelet aggregation and vasoconstriction.
Additionally, this compound's antagonism of the DP2 receptor contributes to its anti-inflammatory properties by inhibiting the migration and activation of eosinophils, basophils, and Th2 lymphocytes. While this is more directly related to allergic and inflammatory diseases, the interplay between inflammation and thrombosis makes this secondary action of this compound relevant in certain thromboembolic contexts.
Signaling Pathway of Thromboxane A2 in Platelet Activation
Caption: this compound blocks the TXA2 signaling pathway in platelets.
Quantitative Data for this compound
The following tables summarize key in vitro binding affinities and inhibitory concentrations of this compound.
| Parameter | Receptor | Value | Species/System | Reference |
| IC₅₀ | TP (antagonist) | 68 nM | Human Platelets ([³H]SQ29548 displacement) | |
| TP (antagonist) | 30 nM | Platelets (U-46619-induced) | ||
| DP2 (CRTH2) | 100 nM | Recombinant cells ([³H]PGD2 binding) | ||
| Ki | TP (antagonist) | 10 nM | Platelets | |
| DP2 (CRTH2) | 290 nM | HEK293 cells transfected with GPR44 | ||
| Kd | TP (antagonist) | ~6 nM | Platelets | |
| Bmax | TP (antagonist) | 1177 sites/platelet | Platelets |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
This compound
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen, U-46619 (a stable TXA2 analog)
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Phosphate-buffered saline (PBS)
-
Light transmission aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood in sodium citrate tubes.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Platelet Aggregation Measurement:
-
Pre-warm PRP samples to 37°C for 10 minutes.
-
Add this compound (at desired concentrations, dissolved in an appropriate vehicle like DMSO or saline) or vehicle control to the PRP and incubate for 5-10 minutes at 37°C with stirring (900-1200 rpm).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the platelet agonist to the PRP sample. Typical final concentrations are:
-
ADP: 5-20 µM
-
Collagen: 1-5 µg/mL
-
U-46619: 0.1-1 µM
-
-
Record the change in light transmission for 5-10 minutes. Aggregation is measured as the maximal percentage change in light transmission.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of aggregation for each this compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value of this compound for each agonist by plotting the percentage of inhibition against the log of this compound concentration.
-
Experimental Workflow for In Vitro Platelet Aggregation Assay
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Evaluation of anti-platelet aggregatory effects of aspirin, cilostazol and this compound on platelet-rich plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse Agonism of SQ 29,548 and this compound on Thromboxane A2 Receptor | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Optimizing Ramatroban Concentration for In Vitro Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ramatroban in in vitro cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in in vitro systems?
A1: this compound is a dual antagonist, meaning it blocks the action of two different receptors. It is a potent antagonist of the Thromboxane A2 (TP) receptor and the Prostaglandin D2 (PGD2) receptor, specifically the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2][3][4] By blocking these receptors, this compound can inhibit processes such as platelet aggregation, vascular smooth muscle contraction, and inflammatory cell migration and activation.[1]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: A typical starting concentration for this compound in in vitro experiments ranges from 10 nM to 1 µM. However, the optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured. For instance, the IC50 for inhibiting PGD2-induced Ca2+ mobilization in CRTH2 transfectants is approximately 30 nM, while the IC50 for suppressing PGD2-induced migration of human eosinophils is around 170 nM.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in organic solvents like DMSO. To prepare a stock solution, dissolve the powdered this compound in a minimal amount of DMSO to create a high-concentration stock (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically <0.1%).
Q4: Is this compound cytotoxic to cells in culture?
A4: While this compound is generally well-tolerated at effective concentrations, high concentrations may exhibit cytotoxicity. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration. A standard cytotoxicity assay, such as an MTT or LDH assay, can be used for this purpose.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to effectively block the target receptors in your specific cell system. | Gradually increase the concentration of this compound in a stepwise manner (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Ensure your positive and negative controls are working as expected. |
| Cell line lacks target receptors: The cell line you are using may not express sufficient levels of TP or CRTH2 receptors. | Confirm the expression of TP and CRTH2 receptors in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. | |
| Compound degradation: this compound may be unstable in your specific cell culture medium or under your experimental conditions. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| High cell death or morphological changes | This compound concentration too high: The concentration of this compound may be reaching cytotoxic levels for your specific cell line. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. Visually inspect cells for signs of stress or death at different concentrations. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a solvent control in your experiments. | |
| Inconsistent or variable results | Inconsistent compound preparation: Variability in the preparation of this compound stock and working solutions can lead to inconsistent results. | Prepare a large batch of high-concentration stock solution, aliquot it, and store it at -20°C or -80°C. Use a fresh aliquot for each experiment to ensure consistency. |
| Cell passage number and confluency: The responsiveness of cells to stimuli can vary with passage number and cell density. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay/Cell Type | Reference |
| Ki (TP receptor) | 10 - 13 nM | Thromboxane A2 receptor binding | |
| IC50 ([3H]PGD2 binding to CRTH2) | 100 nM | CRTH2 transfectants | |
| IC50 (PGD2-induced Ca2+ mobilization) | 30 nM | CRTH2 transfectants | |
| IC50 (PGD2-induced eosinophil migration) | 170 nM | Human eosinophils | |
| Kd (CRTH2) | 7.2 nM | CRTH2 transfectants | |
| Kd (TP receptor) | 8.7 nM | Thromboxane A2 receptor |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Calcium Mobilization Assay
This protocol outlines a general procedure to determine the inhibitory effect of this compound on PGD2-induced intracellular calcium mobilization in a cell line expressing the CRTH2 receptor.
Materials:
-
Cells expressing CRTH2 (e.g., CRTH2-transfected HEK293 cells)
-
Cell culture medium
-
This compound
-
PGD2 (Prostaglandin D2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the CRTH2-expressing cells into a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive fluorescent dye in HBSS for the recommended time and temperature (e.g., 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with HBSS to remove any excess dye.
-
This compound Pre-incubation: Add varying concentrations of this compound (e.g., 0, 1, 10, 30, 100, 300, 1000 nM) to the wells and incubate for a short period (e.g., 10-15 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Baseline Fluorescence Reading: Measure the baseline fluorescence intensity of each well using a fluorescence plate reader.
-
PGD2 Stimulation: Add a pre-determined concentration of PGD2 (a concentration that elicits a submaximal response is often ideal for inhibition studies) to the wells.
-
Kinetic Fluorescence Reading: Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium levels.
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well. Plot the response against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: this compound's dual antagonist mechanism of action.
Caption: Workflow for a calcium mobilization assay.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Ramatroban solubility issues and solutions for experimental assays
Welcome to the technical support resource for Ramatroban. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to this compound's solubility and use in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BAY u 3405) is a dual-action antagonist for the thromboxane A2 receptor (TP) and the prostaglandin D2 receptor 2 (DP2, also known as CRTH2).[1][2][3] Its primary mechanism involves competitively blocking these receptors, which play crucial roles in platelet aggregation, vasoconstriction, and inflammatory responses.[1][2] By inhibiting the TP receptor, this compound prevents signaling cascades that lead to increased intracellular calcium, platelet activation, and smooth muscle contraction. Its antagonism of the CRTH2 receptor inhibits the migration and activation of key inflammatory cells like eosinophils.
Q2: What is the best solvent to dissolve this compound powder?
This compound is practically insoluble in water. The recommended solvent for creating a concentrated stock solution is dimethyl sulfoxide (DMSO). Ethanol is also a viable solvent. For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, or corn oil are required.
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store the powder at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Once dissolved in a solvent like DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.
Q4: My this compound solution appears cloudy or has precipitated after dilution. What should I do?
This is a common issue due to this compound's low aqueous solubility. Refer to the Troubleshooting Guide below for specific solutions. The key is to ensure the final concentration in your aqueous buffer or media does not exceed its solubility limit and that the solvent concentration is non-toxic to your experimental system.
Solubility Data
The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~83 mg/mL | ~199.3 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| ~50 mg/mL | ~120.1 mM | Sonication is recommended to aid dissolution. | |
| ~42 mg/mL | ~100.8 mM | ||
| ~30 mg/mL | ~72.0 mM | ||
| Ethanol | ~83 mg/mL | ~199.3 mM | |
| ~30 mg/mL | ~72.0 mM | ||
| 100 mM | ~41.6 mg/mL | Sonication is recommended. | |
| Water | Insoluble / 0.0227 mg/mL | Insoluble / ~0.05 mM | Predicted value; considered practically insoluble for experimental purposes. |
Molecular Weight of this compound: 416.47 g/mol
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Powder is difficult to dissolve in DMSO. | 1. Low-quality or hydrated DMSO. 2. Insufficient mixing. | 1. Use fresh, anhydrous (moisture-free) DMSO. Moisture significantly reduces solubility. 2. Gently warm the solution (e.g., 37°C water bath) and/or use sonication to aid dissolution. |
| Precipitate forms immediately upon dilution into aqueous buffer or cell culture media. | 1. The aqueous solubility limit was exceeded. 2. Shock precipitation from rapid dilution. | 1. Ensure the final concentration of this compound is low enough for the aqueous medium. 2. Perform serial dilutions. First, dilute the DMSO stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume. 3. For in vivo use, employ a specialized formulation (see Protocol 2 below). |
| Precipitate forms over time in the incubator (cell culture assays). | 1. Interaction with media components (e.g., proteins, salts). 2. Temperature change affecting solubility. | 1. Lower the final concentration of this compound in the media. 2. Ensure the final DMSO concentration is kept to a minimum (typically ≤0.1%) and run a vehicle control (media + same % of DMSO) to check for solvent effects. |
| Inconsistent experimental results. | 1. Incomplete dissolution of the stock solution. 2. Degradation from improper storage (e.g., repeated freeze-thaw cycles). 3. Precipitation in the assay plate. | 1. Visually inspect your stock solution for any undissolved particles before making dilutions. 2. Always aliquot stock solutions after preparation and store them at -80°C. 3. Before analysis, check plates (e.g., under a microscope) for any signs of precipitation in the wells. |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes how to prepare a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 416.47 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weighing: Accurately weigh out 4.16 mg of this compound powder and place it in a sterile tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube thoroughly. If needed, gently warm the solution to 37°C or sonicate until the powder is completely dissolved and the solution is clear.
-
Storage: Aliquot the 10 mM stock solution into single-use, light-protected vials. Store immediately at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
Workflow for Preparing Working Solutions
Caption: Workflow for dissolving this compound for in vitro assays.
Protocol 2: Formulation for In Vivo Animal Studies
Due to its poor aqueous solubility, a simple dilution is not suitable for in vivo administration. A co-solvent system is required. The following is an example formulation.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (Example for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):
-
Weigh the required amount of this compound.
-
Dissolve the powder in DMSO first. This should be 10% of your final desired volume.
-
Add PEG300 (40% of final volume) and mix until the solution is clear.
-
Add Tween-80 (5% of final volume) and mix.
-
Finally, add saline (45% of final volume) slowly while mixing to bring the solution to its final volume and concentration.
-
This formulation aims to create a clear solution with a solubility of at least 2 mg/mL. Always prepare fresh before use.
Signaling Pathway Visualization
This compound's Inhibition of the Thromboxane A2 Receptor Pathway
This compound acts as a competitive antagonist at the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). Activation of this receptor by its ligand, Thromboxane A2 (TXA2), initiates a signaling cascade that is critical for platelet aggregation and vasoconstriction. This compound blocks this initial binding step.
Caption: this compound blocks the Thromboxane A₂ signaling pathway.
References
Troubleshooting Ramatroban instability in aqueous solutions
Welcome to the technical support center for Ramatroban. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated after preparation. What should I do?
A1: this compound is known to be practically insoluble in water. Precipitation is a common issue when preparing aqueous solutions. Here are some steps to address this:
-
Co-solvents: this compound is soluble in organic solvents like DMSO and ethanol.[1][2] For many in vitro assays, preparing a concentrated stock solution in 100% DMSO is recommended. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.1% DMSO for cell-based assays).[2]
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be highly pH-dependent. This compound has a carboxylic acid moiety, suggesting its solubility may increase at a higher pH. However, be aware that pH can also influence stability.
-
Sonication/Warming: Gentle warming and sonication can aid in the dissolution of this compound.[2][3] However, prolonged exposure to high temperatures should be avoided as it may accelerate degradation.
-
Formulation Aids: For in vivo studies or specific experimental needs, formulation vehicles containing solubilizing agents like PEG300, Tween-80, or cyclodextrins can be used to improve solubility.
Q2: I am seeing a decrease in the activity of my this compound solution over time. What could be the cause?
A2: A decrease in activity suggests that the this compound in your solution may be degrading. Several factors can contribute to the instability of pharmaceuticals in aqueous solutions:
-
Hydrolysis: this compound contains functional groups that could be susceptible to hydrolysis, especially at non-neutral pH. The rate of hydrolysis is often dependent on pH and temperature.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of light-sensitive compounds. It is recommended to protect this compound solutions from light by using amber vials or covering the container with aluminum foil.
-
Oxidation: Dissolved oxygen in aqueous solutions can lead to oxidative degradation. While there is no specific data on this compound's susceptibility to oxidation, it is a potential degradation pathway for many pharmaceuticals.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. Storing stock solutions at low temperatures (-20°C or -80°C) is recommended for long-term stability.
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.
Q3: How should I prepare and store this compound stock solutions?
A3: Based on available data and general best practices:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent where this compound is highly soluble, such as DMSO.
-
Storage:
-
For long-term storage (months to years), store the stock solution at -20°C or -80°C.
-
For short-term storage (days to weeks), refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Always protect solutions from light.
-
-
Working Solutions: Prepare fresh aqueous working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods unless their stability has been confirmed.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
If you are observing high variability in your experimental results, it could be due to the instability of this compound in your assay buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Corrective Actions:
-
Fresh Solutions: Always prepare fresh dilutions of this compound in your aqueous assay buffer immediately before each experiment from a frozen stock.
-
pH Monitoring: Measure the pH of your final assay solution. If it is acidic or alkaline, consider if this could be contributing to hydrolysis. You may need to perform a stability study at different pH values.
-
Control for Light and Temperature: Ensure your experiments are conducted under controlled light and temperature conditions. Use amber plates or cover them during long incubation steps.
-
Analytical Verification: If problems persist, use an analytical method like HPLC to quantify the concentration of this compound in your assay buffer at the beginning and end of your experiment to directly measure its degradation.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
The appearance of new peaks in your chromatogram during stability studies indicates the formation of degradation products.
Troubleshooting and Identification Workflow:
Caption: Workflow for identifying unknown degradation products.
Corrective Actions:
-
Forced Degradation: Conduct forced degradation studies to intentionally generate degradation products. This will help in confirming if the unknown peaks are indeed from this compound degradation.
-
Method Specificity: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent this compound peak from all potential degradation product peaks.
-
Peak Tracking: Analyze samples under different stress conditions to see which conditions generate which peaks. This can provide clues about the degradation pathway (e.g., peaks appearing under acidic conditions are likely due to acid hydrolysis).
-
Structural Analysis: For critical degradation products, techniques like Mass Spectrometry (MS) coupled with HPLC (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine their chemical structures.
Quantitative Data Summary
Table 1: Hypothetical pH-Rate Profile for this compound Hydrolysis at 37°C
| pH | Apparent First-Order Rate Constant (k_obs) (h⁻¹) | Half-life (t½) (hours) |
| 3.0 | 0.05 | 13.9 |
| 5.0 | 0.01 | 69.3 |
| 7.4 | 0.03 | 23.1 |
| 9.0 | 0.10 | 6.9 |
Note: This data is illustrative and not based on experimental results for this compound.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and products.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate, acetate)
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% H₂O₂.
-
Keep the sample at room temperature, protected from light, for a defined period.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Transfer the solid this compound powder or a solution to a vial and place it in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Analyze samples by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point for small molecules.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the UV absorbance maximum of this compound (e.g., 220-400 nm) and select an appropriate wavelength for quantification.
-
Injection Volume: 10 µL
Method Validation:
The method should be validated according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.
Signaling Pathway Diagram
This compound is a dual antagonist of the Thromboxane A₂ (TP) receptor and the Prostaglandin D₂ receptor subtype 2 (DP₂), also known as Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).
Caption: this compound's mechanism of action as a dual TP and DP₂ antagonist.
References
Technical Support Center: Minimizing Ramatroban Off-Target Effects on the TP Receptor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with Ramatroban, focusing on minimizing its off-target effects relative to the Thromboxane A2 receptor (TP receptor).
Troubleshooting Guides
This section provides solutions to common problems that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Observed cellular effect is not consistent with TP receptor antagonism.
-
Question: I am using this compound to block TP receptor signaling, but my results (e.g., unexpected change in cell migration or cytokine release) are not what I anticipated. How can I troubleshoot this?
-
Answer: This issue often arises from this compound's known dual antagonism of both the TP receptor and the Prostaglandin D2 (PGD2) receptor 2 (DP2, also known as CRTH2)[1]. The observed effect might be mediated by the inhibition of the DP2 receptor.
-
Step 1: Literature Review & Target Expression Analysis. Confirm if your experimental cell type or tissue expresses the DP2 receptor. A literature search or preliminary experiments (e.g., RT-qPCR or Western blot) can verify the expression levels of both TP and DP2 receptors.
-
Step 2: Employ a DP2-selective agonist. Use a selective DP2 agonist (e.g., 15(R)-15-methyl PGD2) to see if it elicits a similar response to the one you are trying to inhibit with this compound. This can help to functionally confirm the presence of an active DP2 signaling pathway.
-
Step 3: Use a selective TP receptor antagonist. As a control, use a more selective TP receptor antagonist (e.g., SQ 29,548) that has a much lower affinity for the DP2 receptor. If this antagonist does not produce the same effect as this compound, it strongly suggests the effect is DP2-mediated.
-
Step 4: Consider this compound Analogues. For future experiments requiring high selectivity, consider using a this compound analogue with a higher selectivity for the TP receptor or a much-reduced affinity for the DP2 receptor[2][3].
-
Issue 2: High background or non-specific binding in radioligand binding assays.
-
Question: I am performing a competitive radioligand binding assay to determine the Ki of this compound for the TP receptor, but I am observing high non-specific binding. What can I do to optimize my assay?
-
Answer: High non-specific binding can obscure the specific binding signal and lead to inaccurate affinity measurements. Here are several steps to reduce it:
-
Step 1: Optimize Radioligand Concentration. Use a concentration of the radiolabeled ligand (e.g., [3H]SQ 29,548 for the TP receptor) that is at or below its Kd value. This minimizes binding to low-affinity, non-specific sites[4][5].
-
Step 2: Proper Definition of Non-Specific Binding. Ensure you are using a sufficiently high concentration of a competing, unlabeled ligand to define non-specific binding. This is typically 100- to 1000-fold higher than the Ki of the unlabeled ligand.
-
Step 3: Adjust Incubation Time and Temperature. Optimize the incubation time to reach equilibrium without causing excessive degradation of the receptor or ligand. Lowering the temperature can sometimes reduce non-specific binding.
-
Step 4: Modify Buffer Composition. The addition of bovine serum albumin (BSA) to the assay buffer can help to reduce the binding of the radioligand to non-specific surfaces like the assay plate or filter membranes.
-
Step 5: Thorough Washing. Ensure that the washing steps after incubation are sufficient to remove all unbound radioligand from the filters without causing significant dissociation of the specifically bound ligand.
-
Issue 3: Inconsistent IC50 values in functional assays.
-
Question: My calculated IC50 value for this compound in a functional assay (e.g., calcium mobilization or platelet aggregation) varies between experiments. How can I improve the consistency?
-
Answer: Variability in IC50 values can be due to several factors related to the assay conditions and cell handling.
-
Step 1: Standardize Cell Culture Conditions. Ensure that cells are passaged a consistent number of times and are at a similar confluency when used for experiments. The expression level of GPCRs can change with cell passage number and density.
-
Step 2: Precise Agonist Concentration. The IC50 of an antagonist is dependent on the concentration of the agonist used. Use a consistent concentration of the agonist, typically the EC50 or EC80, to stimulate the cells.
-
Step 3: Control for DMSO Concentration. If this compound is dissolved in DMSO, ensure that the final concentration of DMSO is the same across all wells, including the controls, as DMSO can have effects on cell function.
-
Step 4: Temperature and Incubation Time. Maintain a consistent temperature and pre-incubation time of the cells with this compound before adding the agonist.
-
Step 5: Data Analysis. Use a consistent and appropriate non-linear regression model to fit the dose-response curve and calculate the IC50 value.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target receptors for this compound?
A1: this compound is a dual antagonist, meaning it intentionally targets two receptors. Its primary on-target is the Thromboxane A2 receptor (TP receptor) . Its primary "off-target," which is now recognized as a key part of its mechanism of action in certain contexts, is the Prostaglandin D2 receptor 2 (DP2 or CRTH2) . It has been shown to spare the DP1 receptor.
Q2: How can I experimentally distinguish between TP and DP2 receptor-mediated effects of this compound in my cell-based assay?
A2: To dissect the contribution of each receptor to the observed effects of this compound, you can use a combination of pharmacological and genetic approaches:
-
Selective Agonists: Use a selective TP agonist (e.g., U-46619) and a selective DP2 agonist (e.g., 15(R)-15-methyl PGD2) to see which pathway is active in your system.
-
Selective Antagonists: Use a highly selective TP antagonist (e.g., SQ 29,548) and a selective DP2 antagonist (if available) as controls alongside this compound.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the TP receptor or the DP2 receptor in your cell line. Observing the effect of this compound in these modified cells can definitively identify the receptor responsible for the response.
Q3: What are some this compound analogues with improved selectivity for the TP receptor?
A3: Research has led to the development of this compound analogues with altered selectivity profiles. For example, minor structural modifications have been shown to convert this compound into highly selective and potent CRTH2 (DP2) antagonists with a complete lack of activity on the TP receptor. Conversely, other analogues have been synthesized to explore the structure-activity relationship and could potentially offer different selectivity profiles. For instance, compounds like TM-30642 have been shown to have a much weaker affinity for the TP receptor compared to this compound, making them more selective for the DP2 receptor. Researchers should consult the medicinal chemistry literature for specific compounds that may suit their experimental needs for TP receptor selectivity.
Data Presentation
Table 1: Binding Affinity and Potency of this compound and its Analogues
| Compound | Target Receptor | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |
| This compound | TP | [3H]SQ29548 Binding | - | 10 | - | |
| TP | - | - | 4.3 | - | ||
| DP2 (CRTH2) | [3H]PGD2 Binding | Human | 290 | - | ||
| DP2 (CRTH2) | PGD2-induced Ca2+ mobilization | - | - | 100 | ||
| TM-30642 | TP | [3H]SQ29548 Binding | Human | 3000 | - | |
| TP | U-46619-induced IP accumulation | - | - | 4600 | ||
| DP2 (CRTH2) | - | Human | 1.9 | - | ||
| DP2 (CRTH2) | - | - | - | 26 | ||
| TM-30089 | TP | [3H]SQ29548 Binding | - | - | - | |
| DP2 (CRTH2) | Equilibrium Competition Binding | - | 0.60 | - | ||
| DP2 (CRTH2) | PGD2-induced cAMP production | - | - | 1.2 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for TP Receptor
-
Objective: To determine the inhibitory constant (Ki) of this compound for the TP receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human TP receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a TP receptor-specific radioligand (e.g., [3H]SQ 29,548, typically at its Kd concentration), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay for TP Receptor Function
-
Objective: To measure the inhibitory effect of this compound on TP receptor-mediated intracellular calcium release.
-
Methodology:
-
Cell Culture: Plate cells expressing the TP receptor in a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation) and measure the baseline fluorescence. Then, add a pre-determined concentration (typically EC80) of a TP receptor agonist (e.g., U-46619).
-
Signal Detection: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: A logical workflow for investigating this compound's effects and troubleshooting off-target issues.
Caption: Relationship between this compound, its primary target (TP), its main off-target (DP2), and their associated biological effects.
References
- 1. This compound for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ramatroban Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Ramatroban in animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental studies aimed at enhancing this compound's bioavailability.
Issue 1: Unexpectedly Low Oral Bioavailability in Rodent Models
-
Question: Our in vivo studies in rats show significantly lower oral bioavailability of our this compound formulation than anticipated. What are the potential causes and how can we troubleshoot this?
-
Answer: Low oral bioavailability of this compound in rats can stem from several factors. This compound's oral bioavailability is approximately 50% in rats due to presystemic elimination, whereas it is complete in dogs.[1] Consider the following troubleshooting steps:
-
Solubility and Dissolution Limitations: this compound is a poorly water-soluble compound. If the formulation does not adequately enhance its dissolution rate in the gastrointestinal (GI) tract, absorption will be limited.
-
First-Pass Metabolism: this compound undergoes first-pass metabolism in the liver and potentially in the gut wall, which is more pronounced in rats than in dogs.[1]
-
Solution: While formulation changes cannot entirely eliminate first-pass metabolism, some lipid-based formulations, like self-emulsifying drug delivery systems (SEDDS), may promote lymphatic transport, partially bypassing the portal circulation and hepatic first-pass metabolism.
-
-
Efflux Transporters: The role of efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium should be considered. If this compound is a substrate for these transporters, its absorption will be reduced.
-
Solution: Investigate if this compound is a P-gp substrate. If so, co-administration with a P-gp inhibitor in preclinical models could clarify the extent of this issue. Some formulation excipients used in SEDDS have been shown to inhibit P-gp.
-
-
Experimental Protocol Variability: Ensure consistency in your experimental protocol. Factors such as the fasting state of the animals can influence drug absorption. A marked food effect on the rate, but not the extent, of this compound absorption has been observed in rats.
-
Solution: Standardize the fasting period for all animals before dosing. A typical fasting period is overnight (12-18 hours) with free access to water.
-
-
Issue 2: Formulation Instability During Storage or In Vitro Testing
-
Question: Our amorphous solid dispersion of this compound shows promising initial dissolution, but the drug recrystallizes over time. How can we improve the physical stability of the formulation?
-
Answer: The recrystallization of an amorphous solid dispersion is a common challenge, leading to a loss of the solubility advantage. To address this:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous form of the drug. Polymers with strong intermolecular interactions (e.g., hydrogen bonding) with this compound can inhibit recrystallization.
-
Solution: Screen various polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®. The optimal polymer will have good miscibility with this compound.
-
-
Drug Loading: High drug loading can increase the propensity for recrystallization.
-
Solution: Experiment with lower drug-to-polymer ratios. While this may increase the final dosage form size, it can significantly improve stability.
-
-
Moisture: Amorphous systems are often sensitive to moisture, which can act as a plasticizer and promote recrystallization.
-
Solution: Store the solid dispersion in desiccated and tightly sealed containers. Consider including a desiccant in the packaging.
-
-
Issue 3: High Variability in Pharmacokinetic Parameters Between Animals
-
Question: We are observing high inter-animal variability in the Cmax and AUC of this compound in our rat pharmacokinetic studies. What could be the cause, and how can we reduce this variability?
-
Answer: High variability in pharmacokinetic data can obscure the true performance of a formulation. Potential causes and solutions include:
-
Inconsistent Dosing: Inaccurate oral gavage technique can lead to variable dosing or administration into the esophagus instead of the stomach.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques. The use of appropriate gavage needle size and gentle administration is crucial.
-
-
Physiological Differences: Minor differences in animal health, stress levels, or GI motility can contribute to variability.
-
Solution: Acclimatize animals to the housing conditions and handling for a sufficient period before the study. Randomize animals into treatment groups.
-
-
Formulation Heterogeneity: If the drug is not uniformly dispersed in the formulation (e.g., a simple suspension), each animal may receive a different effective dose.
-
Solution: Ensure the formulation is homogenous. For suspensions, vigorous and consistent vortexing before each dose is essential. For solid dispersions or nanosuspensions, ensure the manufacturing process yields a uniform product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using advanced formulation strategies for this compound?
A1: this compound is a poorly water-soluble drug, which is a common reason for low and variable oral bioavailability for many new chemical entities. By improving its solubility and dissolution rate in the GI tract, we can potentially increase its absorption and overall systemic exposure, leading to more consistent and predictable therapeutic effects in preclinical and clinical settings.
Q2: What are the key differences between solid dispersions and nanosuspensions for bioavailability enhancement?
A2: Both are effective strategies, but they differ in their physical form and mechanism of action:
-
Solid Dispersions: In a solid dispersion, the drug is dispersed in a solid polymer matrix, often in an amorphous state. This eliminates the crystalline structure of the drug, which requires energy to be broken down, thereby enhancing dissolution.
-
Nanosuspensions: A nanosuspension consists of crystalline drug particles reduced to the nanometer size range, stabilized by surfactants and polymers in a liquid medium. The extremely small particle size provides a large surface area for dissolution, leading to a faster dissolution rate according to the Noyes-Whitney equation.
Q3: Which animal model is more appropriate for studying the oral bioavailability of this compound, rats or dogs?
A3: Both models provide valuable information, but they have key differences in how they handle this compound. The oral bioavailability of this compound is about 50% in rats due to significant presystemic (first-pass) metabolism. In contrast, the oral bioavailability is complete in dogs, with metabolism occurring mainly through glucuronidation, leading to more pronounced enterohepatic circulation. Therefore:
-
Rats are a suitable model to study the impact of formulations on overcoming dissolution limitations and mitigating first-pass metabolism to some extent.
-
Dogs may be a better model to assess the maximum achievable oral absorption of a formulation, as the confounding factor of high first-pass metabolism is less of an issue.
Q4: What are the critical quality attributes to monitor for a this compound nanosuspension?
A4: For a this compound nanosuspension, it is crucial to monitor:
-
Particle Size and Particle Size Distribution: These are the most critical parameters as they directly influence the dissolution rate. A narrow size distribution is desirable to prevent Ostwald ripening (growth of larger particles at the expense of smaller ones).
-
Zeta Potential: This indicates the magnitude of the electrostatic repulsive forces between particles and is a key predictor of the physical stability of the suspension. A higher absolute zeta potential generally leads to a more stable nanosuspension.
-
Crystalline State: It is important to confirm that the drug remains in its crystalline state during the nanosizing process, as a transition to an amorphous state could affect stability.
-
Dissolution Rate: An in vitro dissolution test is essential to confirm that the nanosuspension provides the expected enhancement in dissolution velocity compared to the unformulated drug.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Male Rats and Female Dogs Following a Single Oral Dose
| Parameter | Male Rats (1 mg/kg) | Female Dogs (1 mg/kg) |
| Cmax (ng/mL) | ~400 | ~600 |
| Tmax (h) | ~1.0 | ~1.5 |
| AUC (ng·h/mL) | ~1200 | ~3000 |
| Oral Bioavailability (%) | ~50 | ~100 |
| Elimination Half-life (h) | ~2.5 | ~3.0 |
| Primary Metabolism | Oxidative Phase I & Glucuronidation | Glucuronidation |
| Enterohepatic Circulation | ~17% of dose | ~77% of dose |
Data compiled from literature. Note: These are approximate values and can vary based on the specific study conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve this compound and a hydrophilic polymer (e.g., HPMC E5, PVP K30) in a common volatile organic solvent (e.g., methanol, acetone, or a mixture thereof) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer by weight). Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a fine-mesh sieve (e.g., 100 mesh) to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous nature of the drug).
Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling
-
Premixing: Prepare a presuspension by dispersing this compound powder in an aqueous solution containing stabilizers (e.g., a combination of a polymer like HPMC and a surfactant like Poloxamer 188 or Tween 80).
-
Milling: Transfer the presuspension to a laboratory-scale bead mill charged with milling media (e.g., yttrium-stabilized zirconium oxide beads of 0.1-0.5 mm diameter).
-
Nanosizing: Mill the suspension at a controlled temperature for a sufficient duration (e.g., 1-4 hours). Monitor the particle size reduction periodically using a particle size analyzer until the desired size (typically < 200 nm) is achieved.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.
Protocol 3: Oral Bioavailability Study of a this compound Formulation in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (or another appropriate strain) for at least one week before the study.
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., solid dispersion reconstituted in water or nanosuspension) orally via gavage at a specific dose. Include a control group receiving unformulated this compound. For absolute bioavailability determination, a separate group will receive an intravenous dose of this compound.
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using non-compartmental analysis software.
Visualizations
Caption: Workflow for developing and testing enhanced bioavailability formulations of this compound.
Caption: Decision tree for troubleshooting low oral bioavailability of this compound.
References
- 1. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist this compound in animals. 1st communication: absorption, concentrations in plasma, metabolism, and excretion after single administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jddtonline.info [jddtonline.info]
Addressing variability in Ramatroban efficacy in preclinical models
Welcome to the Technical Support Center for Ramatroban preclinical research. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in this compound's efficacy observed across different preclinical models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you design, execute, and interpret your experiments effectively.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during preclinical studies with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound in our mouse model of asthma. What are the potential reasons?
A1: Several factors could contribute to lower-than-expected efficacy in a mouse asthma model. Consider the following:
-
Mouse Strain: Different mouse strains can exhibit varied inflammatory responses. BALB/c mice are typically used for Th2-dominant allergic asthma models, while C57BL/6 mice may show a different inflammatory profile. Ensure the chosen strain is appropriate for the intended asthma phenotype.
-
Dosage and Administration Route: this compound's oral bioavailability can vary between species. In rats, oral bioavailability is approximately 50%, whereas it is complete in dogs.[1] Ensure the dosage is optimized for mice and that the administration route (e.g., oral gavage, intraperitoneal) is consistent and appropriate for achieving therapeutic concentrations.
-
Timing of Administration: The timing of this compound administration relative to allergen challenge is critical. For prophylactic effects, administration should occur before the allergen challenge. For therapeutic effects, it should be given after the onset of the inflammatory response. The specific timing will depend on the experimental question.
-
Model-Specific Pathophysiology: The efficacy of this compound is dependent on the role of its targets, the thromboxane A2 (TP) and prostaglandin D2 (CRTH2/DP2) receptors, in the specific asthma model. If the induced pathology is not strongly driven by these pathways, the efficacy of this compound may be limited.
Q2: We are seeing inconsistent results in our guinea pig model of allergic rhinitis. How can we improve reproducibility?
A2: Inconsistent results in a guinea pig allergic rhinitis model can be addressed by standardizing several aspects of the protocol:
-
Sensitization and Challenge Protocol: Ensure a consistent and robust sensitization and allergen challenge protocol. The dose of the allergen (e.g., ovalbumin, house dust mite), the use of an adjuvant (e.g., aluminum hydroxide), and the frequency and route of administration should be strictly controlled.[2]
-
Symptom Scoring: Nasal symptom scoring (sneezing, nasal rubbing, and rhinorrhea) should be performed by blinded observers at standardized time points after allergen challenge to minimize bias.[3]
-
Animal Acclimatization: Allow for a sufficient acclimatization period for the animals before each experimental procedure to reduce stress-induced variability.
-
Environmental Conditions: Maintain consistent environmental conditions (e.g., temperature, humidity) as these can influence nasal reactivity.[4]
Q3: What are the key species-specific differences in this compound's pharmacology that I should be aware of?
A3: Significant species-specific differences in the pharmacokinetics of this compound have been reported:
-
Metabolism: In dogs, this compound is almost exclusively metabolized through glucuronidation. In contrast, rats utilize both oxidative phase I metabolism and glucuronidation.[1] This can lead to different metabolite profiles and potentially different biological activities.
-
Bioavailability: Oral bioavailability is complete in dogs but only around 50% in rats due to presystemic elimination. This necessitates dose adjustments when translating between these species.
-
Receptor Isoforms: While human thromboxane receptors have two isoforms (TPα and TPβ), this splice variation has not been identified in other species, which could lead to differences in signaling and antagonist affinity.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in airway hyperresponsiveness (AHR) measurements. | Inconsistent methacholine delivery; improper animal handling; variability in inflammatory response. | Ensure consistent nebulizer output and exposure time. Handle animals gently to minimize stress. Use a sufficient number of animals per group to account for biological variability. |
| Low or no induction of sepsis in the Cecal Ligation and Puncture (CLP) model. | Ligation too distal on the cecum; puncture needle too small; insufficient fecal content extruded. | Ligate the cecum at a consistent, more proximal location. Use an appropriate gauge needle (e.g., 21-gauge for severe sepsis) and ensure a small amount of fecal matter is expressed. |
| Inconsistent thrombus formation in the FeCl3-induced thrombosis model. | Variation in FeCl3 concentration or application time; incomplete vessel exposure; mechanical injury to the vessel. | Prepare fresh FeCl3 solutions and apply for a standardized duration. Carefully dissect and expose the vessel, avoiding any physical damage before FeCl3 application. |
Data on this compound Efficacy in Preclinical Models
The following tables summarize the quantitative efficacy of this compound across various preclinical models.
Table 1: Efficacy of this compound in Preclinical Asthma Models
| Model/Species | Endpoint | Dosage | Efficacy | Reference |
| Ovalbumin-sensitized mouse model | Airway Eosinophil Infiltration | 5 mg/kg | Inhibition of ovalbumin-induced airway eosinophil infiltration. | |
| Ovalbumin-sensitized mouse model | Mucus Cell Hyperplasia | 5 mg/kg | Inhibition of mucus cell hyperplasia. | |
| Antigen-induced respiratory resistance in Guinea Pigs | Respiratory Resistance | Not specified | Inhibition of antigen-induced respiratory resistance. | |
| Allergen-induced airway inflammation in Mice | Biphasic increase in respiratory resistance and airway inflammation | Not specified | Inhibition of allergen-induced biphasic increase in respiratory resistance and airway inflammation. | |
| PGD2-induced cytokine production in human Th2 cells | IL-4, IL-5, IL-13 production | IC50: 103, 182, and 118 nM, respectively | Inhibition of PGD2-induced production of Th2 cytokines. |
Table 2: Efficacy of this compound in Preclinical Allergic Rhinitis Models
| Model/Species | Endpoint | Dosage | Efficacy | Reference |
| Perennial allergic rhinitis patients (human) | Nasal Obstruction | 150 mg/day for 4 weeks | Significantly reduced degree of nasal congestion. | |
| Perennial allergic rhinitis patients (human) | Overall Improvement | 75 mg BID | 72.7% overall improvement rate and up to 90.9% decrease in nasal obstruction. | |
| House dust challenge in perennial allergic rhinitis patients (human) | Nasal Cavity Volume & Minimum Cross-sectional Area | 150 mg/day for 4 weeks | Prevented significant decrease in nasal cavity volume and minimum cross-sectional area after allergen challenge. |
Table 3: Efficacy of this compound in Other Preclinical Models
| Model/Species | Endpoint | Dosage | Efficacy | Reference |
| Endotoxic shock in Rats | Survival Rate | 30 mg/kg i.v. | 45% improvement in survival rate. | |
| Endotoxic shock in Rats | Plasma TNF-α levels | 30 mg/kg i.v. | Over 90% reduction in plasma TNF-α levels. | |
| Splanchnic artery occlusion in male rats | Survival time | Not specified | 100% increase in survival time. | |
| Splanchnic artery occlusion in male rats | Mean arterial pressure | Not specified | 50% increase in mean arterial pressure. | |
| Balloon injury in hypercholesterolemic Rabbits | Macrophage infiltration | Not specified | ~83% reduction in macrophage infiltration. |
Detailed Experimental Protocols
Detailed methodologies for key preclinical models are provided below.
1. Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
-
Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 0.2 ml of sterile phosphate-buffered saline (PBS).
-
Challenge: On days 21, 22, and 23, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg, oral gavage) 1 hour before each OVA challenge.
-
Endpoint Measurement (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure changes in lung resistance in response to increasing doses of inhaled methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production (using H&E and PAS staining).
-
2. House Dust Mite (HDM)-Induced Allergic Rhinitis Model in Guinea Pigs
-
Sensitization: On days 0 and 7, sensitize guinea pigs by i.p. injection of HDM extract with aluminum hydroxide as an adjuvant.
-
Challenge: On days 14, 15, and 16, challenge the animals by intranasal instillation of HDM extract.
-
Drug Administration: Administer this compound orally at the desired dose 1 hour prior to each challenge.
-
Endpoint Measurement:
-
Nasal Symptoms: For 30 minutes immediately following the challenge, count the number of sneezes and nasal rubs.
-
Nasal Airway Resistance: Measure changes in nasal airway pressure to assess nasal obstruction.
-
3. Cecal Ligation and Puncture (CLP)-Induced Sepsis Model in Rats
-
Surgical Procedure:
-
Anesthetize the rat and make a midline laparotomy incision.
-
Isolate the cecum, ligate it below the ileocecal valve, and puncture it once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdomen and close the incision.
-
-
Fluid Resuscitation: Administer subcutaneous sterile saline immediately after surgery.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, i.v.) 30 minutes before the CLP procedure.
-
Endpoint Measurement:
-
Survival: Monitor survival over a period of 48-72 hours.
-
Cytokine Levels: Collect blood at various time points to measure plasma levels of inflammatory cytokines like TNF-α.
-
4. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
-
Surgical Procedure:
-
Anesthetize the mouse and expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction: Apply a small piece of filter paper saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Drug Administration: Administer this compound at the desired dose (e.g., via i.p. injection) 30 minutes prior to the induction of thrombosis.
-
Endpoint Measurement:
-
Time to Occlusion: Record the time from FeCl₃ application to the cessation of blood flow.
-
Thrombus Weight: After the experiment, excise the thrombosed arterial segment and measure the weight of the thrombus.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Study of thromboxane A2 antagonist reduction in the treatment of patients with perennial allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramatroban Dose-Response Curve Optimization in Cell-Based Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ramatroban in cell-based assays. The information is designed to help optimize dose-response experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual antagonist of the thromboxane A2 (TP) receptor and the prostaglandin D2 (PGD2) receptor, specifically the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1] By blocking these G-protein coupled receptors (GPCRs), this compound inhibits downstream signaling pathways, making it a subject of interest for its anti-inflammatory, anti-allergic, and anti-platelet properties.[1][2]
Q2: How should I prepare a stock solution of this compound for my cell-based assays?
It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). For cell culture applications, the final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] It is advisable to perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your dose-response curve.
Q3: What is the stability of this compound in cell culture media like DMEM/F-12?
While specific stability data for this compound in every type of cell culture medium is not extensively published, it is a good practice to prepare fresh dilutions of this compound from your stock solution for each experiment. The stability of compounds in culture media can be influenced by factors such as pH, temperature, and the presence of serum.[4] To ensure consistent results, avoid repeated freeze-thaw cycles of the stock solution and prepare working solutions just before use.
Q4: Which cell lines are suitable for studying this compound's activity?
The choice of cell line will depend on the receptor you are interested in studying. For investigating this compound's effect on the CRTH2 receptor, cell lines endogenously expressing this receptor, such as eosinophils, basophils, and Th2 lymphocytes, or recombinant cell lines like HEK293 cells transfected to express CRTH2, are appropriate. For studying the TP receptor, platelets or cell lines expressing TP receptors are commonly used.
Troubleshooting Guides
Guide 1: Optimizing Dose-Response Curves
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| No response or very weak response to this compound | - Inactive compound- Low receptor expression in the chosen cell line- Inappropriate agonist concentration | - Verify the integrity and purity of your this compound stock.- Confirm receptor expression in your cell line using techniques like flow cytometry or qPCR.- Optimize the agonist (e.g., PGD2 or U-46619) concentration to be near its EC80 for antagonist assays. |
| Non-sigmoidal or biphasic dose-response curve | - Off-target effects at high concentrations- Compound precipitation at high concentrations- Complex biological response involving multiple pathways | - Narrow the concentration range of this compound tested.- Visually inspect wells for any signs of precipitation.- Consider if this compound might have partial agonist/antagonist activity at different concentrations in your specific assay. |
| High background signal | - Constitutive receptor activity- Autofluorescence of the compound or plate- Reagent issues | - If high basal activity is observed, consider the possibility of inverse agonism.- Run proper controls, including wells with compound but no cells, and wells with cells but no compound.- Ensure reagents are properly stored and not expired. |
Guide 2: Cell Viability and Cytotoxicity
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Decreased cell viability at high this compound concentrations | - Cytotoxicity of this compound- Cytotoxicity of the solvent (e.g., DMSO) | - Perform a separate cell viability assay (e.g., MTT, MTS, or LDH release assay) in parallel with your functional assay.- Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Interference with viability assay readout | - this compound may have antioxidant properties that interfere with redox-based assays (e.g., MTT, resazurin). | - If interference is suspected, use a viability assay with a different detection principle, such as a protease-based assay or a dye-exclusion method. |
Data Presentation
The following tables summarize key quantitative data for this compound and relevant agonists.
Table 1: this compound In Vitro Activity
| Parameter | Receptor | Cell Line/System | Value | Reference(s) |
| IC50 | CRTH2 (GPR44) | Various assays | ~100 nM | |
| IC50 | TP | Platelets | 30 - 68 nM | |
| Ki | TP | Platelets | ~10 nM | |
| Kd | TP | Platelets | ~6 nM |
Table 2: Agonist Potencies for In Vitro Assays
| Agonist | Receptor | Assay Type | EC50/Concentration | Reference(s) |
| Prostaglandin D2 (PGD2) | CRTH2 | Calcium Mobilization | ~22.1 nM | |
| U-46619 | TP | Platelet Shape Change | 0.035 µM | |
| U-46619 | TP | Serotonin Release | 0.536 µM | |
| U-46619 | TP | Platelet Aggregation | 1.31 µM |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for this compound Dose-Response Curve Generation
This protocol describes a method to determine the IC50 of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the CRTH2 or TP receptor.
Materials:
-
Cells expressing the target receptor (e.g., HEK293-CRTH2)
-
Black, clear-bottom 96-well cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Agonist (PGD2 for CRTH2; U-46619 for TP)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (typically 20,000 - 50,000 cells per well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Remove the cell culture medium and wash the cells once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
During the dye incubation, prepare a serial dilution of this compound in assay buffer at 2X the final desired concentrations.
-
After incubation, gently wash the cells twice with assay buffer to remove excess dye.
-
Add the 2X this compound dilutions to the appropriate wells. Include vehicle control wells (e.g., assay buffer with the same final DMSO concentration as the highest this compound concentration).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Reading:
-
Prepare the agonist (PGD2 or U-46619) at a 2X concentration corresponding to its EC80 in assay buffer.
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record the fluorescence signal over time (kinetic read).
-
Establish a baseline reading for 5-10 seconds.
-
Inject the 2X agonist solution into all wells simultaneously.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol can be run in parallel to the functional assay to assess the cytotoxicity of this compound.
Materials:
-
Cells and 96-well plate set up as in the functional assay
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Procedure:
-
Compound Treatment:
-
Prepare and treat the cells with the same serial dilution of this compound as in the functional assay.
-
Incubate for the same duration as the functional assay.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength between 540 and 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: this compound's dual antagonism of TP and CRTH2/DP2 receptors.
Caption: Workflow for a this compound dose-response calcium mobilization assay.
References
- 1. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Novel Immunotherapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Ramatroban precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Ramatroban in stock solutions.
Troubleshooting Guides
Issue: My this compound stock solution has precipitated. What should I do?
Precipitation of this compound from a stock solution can occur due to several factors, including solvent choice, concentration, temperature, and storage conditions. Follow these troubleshooting steps to resolve the issue:
-
Gentle Warming: Gently warm the solution in a water bath (not exceeding 37°C). Sonication can also be applied to aid dissolution.[1]
-
Solvent Check: Ensure you are using a suitable solvent. This compound is soluble in DMSO and ethanol but is insoluble in water.[2] For cell-based assays, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]
-
Fresh Solvent: If using DMSO, ensure it is fresh and not moisture-absorbing, as this can reduce solubility.[2]
-
Concentration Adjustment: If precipitation persists, consider reducing the concentration of your stock solution.
-
Proper Storage: Store stock solutions aliquoted at -80°C for long-term stability (up to 1 year) to avoid repeated freeze-thaw cycles.[2] For short-term use (up to 1 month), storage at -20°C is acceptable.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: The recommended solvents for this compound are DMSO and ethanol. It is practically insoluble in water.
Q2: What is the maximum solubility of this compound in common solvents?
A2: The maximum solubility of this compound varies depending on the solvent. Please refer to the solubility data table below for detailed information.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: To prevent precipitation and degradation, it is crucial to aliquot your stock solution into smaller, single-use volumes and store them at -80°C for up to one year. Avoid repeated freeze-thaw cycles. If you plan to use the solution within a month, storage at -20°C is also an option.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: No, this compound is insoluble in water. While some sources report a very low solubility in PBS (pH 7.2) of 0.5 mg/ml, it is generally not recommended to dissolve it directly in aqueous buffers. A concentrated stock solution should first be prepared in an organic solvent like DMSO, which can then be diluted into your aqueous experimental medium.
Q5: My DMSO is old. Can I still use it to prepare my this compound stock solution?
A5: It is strongly advised to use fresh, anhydrous DMSO. Older, moisture-absorbing DMSO can have a significantly reduced capacity to dissolve this compound, leading to precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 83 | 199.29 | |
| DMSO | 50 | 120.06 | |
| DMSO | 30 | 72.03 | |
| Ethanol | 83 | - | |
| Ethanol | 50 | 120.06 | |
| DMF | 30 | 72.03 | |
| PBS (pH 7.2) | 0.5 | - | |
| Water | Insoluble | Insoluble |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution (10 mM in DMSO)
This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 416.47 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.16 mg of this compound.
-
Add Solvent: Add the calculated amount of fresh, anhydrous DMSO to the this compound powder.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If needed, sonicate the solution for a few minutes to ensure it is fully dissolved. Visually inspect the solution to confirm that no particulates are present.
-
Aliquot: Dispense the stock solution into single-use, sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Mandatory Visualizations
Caption: Experimental workflow for preventing this compound precipitation.
References
Selecting appropriate negative controls for Ramatroban experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ramatroban in their experiments. The information is designed to help you select appropriate negative controls and design robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that I need to consider when selecting negative controls?
A1: this compound is a dual antagonist for two specific G-protein coupled receptors (GPCRs): the Thromboxane A2 receptor (TP receptor) and the Prostaglandin D2 receptor 2 (DP2, also known as CRTH2).[1][2][3][4][5] It's crucial to remember that this compound's effects are due to the simultaneous blockade of both these receptors. Therefore, your negative controls should help you dissect the contributions of each pathway and rule out non-specific effects. A key feature of this compound is that it spares the Prostaglandin D2 receptor 1 (DP1), which can be exploited in your experimental design.
Q2: What is an essential negative control to ensure the observed effects are due to this compound's action and not the vehicle it's dissolved in?
A2: A vehicle control is the most fundamental negative control in any pharmacological experiment. You should treat a sample of your cells or animal model with the same concentration of the vehicle (e.g., DMSO, saline) used to dissolve this compound. This control group will account for any potential effects of the solvent on your experimental readouts.
Q3: How can I confirm that the effects of this compound are specifically due to the antagonism of the TP and DP2 receptors?
A3: To demonstrate specificity, you should include positive controls that activate the receptors and negative controls that are structurally similar to this compound but inactive.
-
Positive Controls (Agonists): Use known agonists for the TP and DP2 receptors to induce the biological response you are studying. This confirms that the signaling pathways are active in your experimental system.
-
TP Receptor Agonists: U-46619 is a commonly used stable thromboxane A2 mimetic.
-
DP2 Receptor Agonists: PGD2 is the natural ligand, but more selective agonists like 15R-methyl-PGD2 can also be used.
-
-
Inactive Enantiomer/Analog: If available, using a structurally similar but biologically inactive analog of this compound can be a powerful negative control. This helps to rule out off-target effects that are not related to its antagonist activity.
Q4: I am observing an effect with this compound. How can I determine if this is mediated through the TP receptor, the DP2 receptor, or both?
A4: To dissect the individual contributions of TP and DP2 receptor blockade, you can use selective antagonists for each receptor in parallel with this compound.
-
Selective TP Receptor Antagonist: Use a compound that only blocks the TP receptor (e.g., SQ 29,548).
-
Selective DP2 Receptor Antagonist: Use a compound that only blocks the DP2 receptor (e.g., CAY10471).
By comparing the effects of this compound with these selective antagonists, you can infer the relative contribution of each signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect observed after this compound treatment. | 1. Inactive Compound: The this compound stock may have degraded. 2. Receptors Not Expressed: The experimental system (cell line, tissue) may not express functional TP or DP2 receptors. 3. Incorrect Concentration: The concentration of this compound used may be too low. | 1. Test with Positive Controls: Confirm that your system responds to TP and DP2 agonists (e.g., U-46619 and PGD2). 2. Verify Receptor Expression: Use techniques like qPCR, Western blot, or flow cytometry to confirm the presence of TP and DP2 receptors. 3. Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal effective dose. |
| Inconsistent results between experiments. | 1. Vehicle Effects: The vehicle used to dissolve this compound may have biological activity. 2. Cell Passage Number: The expression of GPCRs can change with cell passage number. | 1. Strict Vehicle Control: Always include a vehicle control group treated with the exact same concentration of the solvent. 2. Standardize Cell Culture: Use cells within a defined low passage number range for all experiments. |
| Observed effects are not consistent with TP or DP2 receptor antagonism. | Off-Target Effects: this compound might be interacting with other molecules in your system. | Use a Structurally Unrelated Antagonist: Confirm your findings with a different, structurally unrelated dual TP/DP2 antagonist or a combination of selective antagonists for each receptor. |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay to Confirm this compound Activity
This protocol is designed to verify the antagonist activity of this compound on the DP2 receptor by measuring its ability to block PGD2-induced intracellular calcium mobilization.
-
Cell Culture: Culture a cell line endogenously expressing or transfected with the human DP2 (CRTH2) receptor (e.g., HEK293-CRTH2).
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Pre-incubation with this compound: Incubate the cells with various concentrations of this compound or a vehicle control for 15-30 minutes.
-
Agonist Stimulation: Add a known concentration of PGD2 (e.g., 10 nM) to induce calcium mobilization and measure the change in fluorescence.
-
Data Analysis: Compare the PGD2-induced calcium signal in this compound-treated cells to the vehicle-treated cells. A reduction in the signal indicates antagonist activity.
Negative Controls for Protocol 1:
| Control | Purpose | Expected Outcome |
| Vehicle Control | To account for any effects of the solvent. | No inhibition of PGD2-induced calcium mobilization. |
| Untransfected Cells | To confirm the response is mediated by the DP2 receptor. | No significant calcium mobilization in response to PGD2. |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways affected by this compound and a logical workflow for selecting negative controls.
Caption: this compound's dual antagonism of DP2 and TP receptors.
Caption: Workflow for selecting appropriate negative controls.
References
- 1. This compound for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound as a Novel Immunotherapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Ramatroban signaling studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results in Ramatroban signaling studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual antagonist of the Thromboxane A2 (TP) receptor and the Prostaglandin D2 (DP2 or CRTH2) receptor.[1][2] This means it blocks the signaling pathways initiated by the binding of Thromboxane A2 (TXA2) and Prostaglandin D2 (PGD2) to their respective receptors.[1]
Q2: What are the expected downstream effects of this compound treatment?
By blocking TP and DP2 receptors, this compound is expected to inhibit a range of downstream events, including:
-
Inhibition of platelet aggregation: Mediated through TP receptor antagonism.[1][3]
-
Reduction of smooth muscle contraction: Primarily a TP receptor-mediated effect.
-
Decreased eosinophil and Th2 cell migration and activation: A key outcome of DP2 receptor blockade.
-
Suppression of pro-inflammatory cytokine release.
-
Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) expression.
Q3: Does this compound have different affinities for the TP and DP2 receptors?
Yes, this compound generally exhibits a higher affinity for the TP receptor compared to the DP2 receptor. The dissociation constant (Kd) for the TP receptor is in the low nanomolar range, while for the DP2 receptor, it is higher. This differential affinity is an important consideration when designing experiments and interpreting results, as the observed effects may be predominantly due to TP receptor antagonism at lower concentrations.
Q4: Can this compound exhibit effects other than simple antagonism?
Yes, studies have shown that this compound can act as an inverse agonist at the TP receptor. This means that in systems with constitutive (agonist-independent) receptor activity, this compound can reduce the basal signaling level, not just block agonist-induced signaling. This is a critical point to consider when analyzing baseline shifts in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Downstream Signaling
Question: I am not observing the expected inhibition of platelet aggregation or calcium mobilization after this compound treatment. What could be the issue?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate this compound Concentration | Verify the concentration and purity of your this compound stock solution. Perform a dose-response curve to ensure you are using a concentration sufficient to antagonize the target receptor, keeping in mind its different affinities for TP and DP2. |
| Receptor Expression Levels | Confirm the expression of TP and/or DP2 receptors in your cell line or tissue preparation using techniques like qPCR, Western blot, or flow cytometry. Low or absent receptor expression will result in a lack of response. |
| Agonist Concentration Too High | If you are using a high concentration of a potent agonist, it may overcome the competitive antagonism of this compound. Perform an agonist dose-response curve in the presence and absence of this compound (Schild analysis) to confirm competitive antagonism. |
| Cell Health and Viability | Poor cell health can lead to non-specific effects and a lack of response. Ensure cells are healthy, within a low passage number, and handled gently to avoid premature activation. |
| Incorrect Assay Buffer Conditions | The pH, ionic strength, and presence of co-factors in your assay buffer can impact ligand binding and receptor function. Ensure your buffer composition is optimal for the specific assay and receptor being studied. |
Issue 2: Unexpected Increase in a Signaling Readout
Question: I am seeing an unexpected increase in cAMP levels or another second messenger after applying this compound. Why is this happening?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | While primarily a TP/DP2 antagonist, at high concentrations, this compound could potentially interact with other receptors or signaling molecules. Review the literature for any known off-target effects and consider using a structurally different TP/DP2 antagonist as a control. |
| Receptor Crosstalk | GPCR signaling is complex, and blocking one pathway can sometimes lead to the potentiation of another. For example, inhibiting the Gq-coupled TP receptor might, in some cell types, lead to an upregulation of Gs-coupled receptor signaling, resulting in increased cAMP. Investigate potential crosstalk between the TP/DP2 receptors and other GPCRs expressed in your system. |
| Inverse Agonism at a Gi-Coupled Receptor | If this compound has an uncharacterized inverse agonist effect on a constitutively active Gi-coupled receptor in your cells, this could lead to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP. |
| Experimental Artifact | Rule out artifacts from your assay components. For instance, some compounds can interfere with the detection method (e.g., autofluorescence in fluorescence-based assays). Run appropriate vehicle and compound-only controls. |
Issue 3: High Variability Between Experimental Replicates
Question: My data has high error bars and is not reproducible. What are the common sources of variability in this compound signaling assays?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use calibrated pipettes to dispense cells evenly. Uneven cell density will lead to variable receptor numbers per well. |
| Edge Effects in Multi-well Plates | Wells on the periphery of a microplate are prone to evaporation and temperature fluctuations. Avoid using the outer wells or fill them with sterile buffer or media to create a humidity barrier. |
| Inadequate Mixing of Reagents | Ensure thorough but gentle mixing of reagents after addition to the wells to ensure a uniform concentration of this compound and any agonists. |
| Time-Dependent Effects | Be mindful of the timing of reagent additions and incubations. For kinetic assays, ensure that measurements are taken at consistent time points across all wells and plates. |
| Radioligand Instability (Binding Assays) | If using a radiolabeled ligand, ensure it has not degraded. Store it properly and perform quality control checks to confirm its integrity. |
Data Presentation
This compound Binding Affinities and Potencies
| Parameter | Receptor | Value | Cell/System | Reference |
| Ki | TP (Thromboxane A2 Receptor) | 10-13 nM | Not specified | |
| Kd | TP (Thromboxane A2 Receptor) | ~6 nM | Platelets | |
| IC50 (vs. [3H]SQ29548) | TP (Thromboxane A2 Receptor) | 68 nM | Not specified | |
| IC50 (vs. U-46619) | TP (Thromboxane A2 Receptor) | 30 nM | Not specified | |
| Kd | DP2 (CRTH2) | 7.2 nM | CRTH2 Transfectants | |
| Ki | DP2 (CRTH2) | 290 nM | HEK293 cells | |
| IC50 (vs. [3H]PGD2) | DP2 (CRTH2) | 100 nM | Not specified | |
| pA2 | DP2 (CRTH2) | 8.5-8.6 | CRTH2 Transfectants |
Experimental Protocols
Radioligand Binding Assay (Competitive)
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (TP or DP2) through homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (e.g., 20-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]SQ29548 for TP or [³H]PGD2 for DP2), typically at or near its Kd value.
-
Increasing concentrations of unlabeled this compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled standard antagonist.
-
For total binding control wells, add assay buffer instead of a competitor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total and competitor-bound counts to determine specific binding. Plot specific binding as a function of this compound concentration and fit the data using non-linear regression to determine the IC50.
Calcium Flux Assay
-
Cell Plating: Seed cells expressing the Gq-coupled TP receptor into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8) loading solution to each well. Incubate at 37°C for 45-60 minutes in the dark.
-
Antagonist Pre-incubation: Remove the dye loading solution and add assay buffer containing various concentrations of this compound or vehicle control. Incubate at room temperature for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Begin recording fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8). After establishing a stable baseline, inject a TP receptor agonist (e.g., U-46619) into each well and continue recording the fluorescence signal.
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response for each well. Plot the response as a function of this compound concentration to determine its inhibitory effect.
Signaling Pathway Diagrams
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-platelet aggregatory effects of aspirin, cilostazol and this compound on platelet-rich plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramatroban stability in DMSO and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Ramatroban, particularly in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] It is important to use a fresh, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound. For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.
Q2: How should I store the solid form of this compound?
A2: Solid this compound powder should be stored at -20°C for long-term storage, where it can be stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.
Q3: What are the optimal conditions for long-term storage of this compound in DMSO?
A3: this compound stock solutions in DMSO should be stored at -80°C for maximum stability, where they can be kept for up to 2 years. Storage at -20°C is also an option, with a recommended maximum storage period of 1 year. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I store my this compound in DMSO solution at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. While some compounds may be stable in DMSO at room temperature for a few months, the stability of this compound under these conditions has not been specifically documented. To ensure the integrity of the compound, adhere to the recommended frozen storage conditions.
Q5: My this compound solution appears to have precipitated after thawing. What should I do?
A5: If you observe precipitation, you can gently warm the solution and use sonication to aid in redissolving the compound. However, to prevent this, ensure that you are using fresh, anhydrous DMSO and that the stock solution is properly aliquoted to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | 1. Moisture in DMSO.2. Incorrect solvent.3. Concentration is too high. | 1. Use a new, sealed bottle of anhydrous, high-purity DMSO.2. Confirm that DMSO is the appropriate solvent for your desired concentration.3. If needed, use gentle warming or sonication to aid dissolution. Prepare a less concentrated stock solution if solubility issues persist. |
| Precipitation in Stock Solution After Thawing | 1. Repeated freeze-thaw cycles.2. Solution was not fully dissolved initially. | 1. Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.2. Ensure the compound is completely dissolved before the initial freezing. Gentle warming and sonication can be used. |
| Inconsistent Experimental Results | 1. Degradation of this compound due to improper storage.2. Inaccurate concentration of the stock solution. | 1. Verify that the stock solution has been stored at the correct temperature (-80°C or -20°C) and is within the recommended shelf life.2. Prepare a fresh stock solution from solid this compound powder. For in vivo studies, always prepare the working solution fresh. |
| Change in Color of the Solution | 1. Potential degradation of the compound.2. Contamination of the solution. | 1. Discard the solution and prepare a fresh stock. Ensure proper storage conditions are maintained.2. Use sterile techniques when preparing and handling solutions to avoid contamination. |
This compound Storage Conditions Summary
| Form | Solvent | Storage Temperature | Duration |
| Powder | N/A | -20°C | 3 years |
| 4°C | 2 years | ||
| Solution | DMSO | -80°C | 2 years |
| -20°C | 1 year |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder accurately. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.165 mg of this compound (Molecular Weight: 416.47 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the tube or use a sonicator to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).
-
Diagrams
Caption: Workflow for preparing and storing this compound solutions.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Managing Ramatroban's Autofluorescence in Flow Cytometry
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies to address the autofluorescence associated with Ramatroban in flow cytometry experiments. By implementing the recommended protocols and troubleshooting steps, users can ensure accurate data acquisition and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in flow cytometry?
A1: this compound is a small molecule that functions as a dual antagonist for the thromboxane A2 receptor and the CRTh2 receptor.[1][2] Its chemical structure contains a carbazole moiety, a known fluorophore.[3] This intrinsic fluorescence, or autofluorescence, can interfere with the detection of other fluorescent signals in a flow cytometry experiment, potentially leading to false positives or inaccurate quantification of target markers.
Q2: How can I determine if this compound is causing autofluorescence in my experiment?
A2: To confirm that this compound is the source of autofluorescence, you should run a control sample of cells treated with this compound at the same concentration used in your experiment, but without any fluorescent antibodies. When you run this sample on the flow cytometer, any signal detected in your channels of interest can be attributed to this compound's autofluorescence.
Q3: Which fluorescent dyes are most likely to be affected by this compound's autofluorescence?
A3: Based on the fluorescent properties of its carbazole core, this compound is likely to have broad excitation and emission spectra in the blue and green regions.[4][5] Therefore, fluorophores that emit in these ranges, such as DAPI, Hoechst, Alexa Fluor 488, and FITC, are at the highest risk of spectral overlap.
Q4: What are the primary methods to correct for this compound's autofluorescence?
A4: There are two main approaches to address autofluorescence from compounds like this compound:
-
Compensation: This mathematical correction is used in conventional flow cytometry to subtract the spectral spillover of one fluorophore into another detector. You can treat the autofluorescence from this compound as a separate "fluorophore" and create a compensation control to remove its contribution from other channels.
-
Spectral Unmixing: This is a more advanced technique used in spectral flow cytometry. It measures the full emission spectrum of each dye, as well as the autofluorescence, and uses algorithms to separate each distinct spectral signature. This method is generally more accurate for correcting for autofluorescence, especially when it is broad or overlaps significantly with other fluorophores.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in unstained, this compound-treated cells. | This compound is autofluorescent. | 1. Confirm the autofluorescence by running a vehicle-only control. 2. Proceed with either compensation or spectral unmixing to correct for the signal. |
| Difficulty compensating for this compound's autofluorescence. | The autofluorescence signal is too dim or too broad for effective compensation. | 1. Ensure your this compound-only control is run at the highest laser power that will be used in the experiment to maximize the signal for compensation calculation. 2. If compensation is still inadequate, consider using a spectral flow cytometer for spectral unmixing. |
| False positives in channels like FITC or DAPI in the presence of this compound. | Spectral overlap from this compound's autofluorescence is being incorrectly identified as signal from your specific fluorophores. | 1. Carefully set up your compensation or spectral unmixing controls. 2. Use a "fluorescence-minus-one" (FMO) control for the affected channel to properly set your gates. |
| Inconsistent results between experiments. | Variability in this compound concentration or incubation time. | 1. Ensure precise and consistent preparation of this compound solutions. 2. Maintain consistent incubation times and temperatures across all samples and experiments. |
Experimental Protocols
Protocol 1: Characterizing this compound's Autofluorescence
Objective: To determine the excitation and emission profile of this compound in your specific cell type and experimental conditions.
Methodology:
-
Prepare Samples:
-
Unstained, untreated cells (negative control).
-
Unstained cells treated with the vehicle used to dissolve this compound (vehicle control).
-
Unstained cells treated with this compound at the experimental concentration.
-
-
Acquire Data on a Spectral Flow Cytometer:
-
Run the unstained, untreated cells to establish the baseline autofluorescence of the cells themselves.
-
Run the vehicle-treated cells to ensure the vehicle is not contributing to fluorescence.
-
Run the this compound-treated cells.
-
-
Analyze the Data:
-
Using the spectral analysis software, view the full emission spectrum of the this compound-treated cells. This will reveal the peak emission wavelength and the breadth of the emission spectrum, which is crucial for selecting appropriate fluorophores and for setting up correction strategies.
-
Protocol 2: Correcting for this compound Autofluorescence using Compensation
Objective: To use a this compound-only control to create a compensation matrix that subtracts its autofluorescence from other channels.
Methodology:
-
Prepare Compensation Controls:
-
An unstained cell sample.
-
Single-stain controls for each fluorophore in your panel.
-
A "this compound-only" control: cells treated with this compound but no fluorescent antibodies.
-
-
Set Voltages and Gains:
-
Use the unstained sample to set the baseline voltages.
-
Use the single-stain controls to adjust the voltages for each detector so that the positive populations are on scale.
-
-
Create the Compensation Matrix:
-
Run all single-stain controls, including the this compound-only sample.
-
The flow cytometry software will calculate the spectral overlap and generate a compensation matrix. The software will treat "this compound" as a distinct fluorophore.
-
-
Apply Compensation and Acquire Data:
-
Apply the calculated compensation matrix to your fully stained, this compound-treated samples and acquire your data.
-
Protocol 3: Correcting for this compound Autofluorescence using Spectral Unmixing
Objective: To use a this compound-only control to define its unique spectral signature for accurate unmixing.
Methodology:
-
Prepare Reference Controls:
-
An unstained cell sample to define cellular autofluorescence.
-
Single-stain reference controls for each fluorophore in your panel.
-
A "this compound-only" reference control: cells treated with this compound but no fluorescent antibodies.
-
-
Acquire Reference Control Data:
-
Run each reference control individually on the spectral flow cytometer to record their full emission spectra.
-
-
Perform Spectral Unmixing:
-
The analysis software will use the reference spectra to deconvolute the signals from your fully stained, this compound-treated samples. The software will identify and separate the spectral signature of this compound from your target fluorophores.
-
-
Analyze Unmixed Data:
-
The resulting data will have the autofluorescence from this compound removed, allowing for accurate analysis of your markers of interest.
-
Visualizations
Caption: Workflow for managing this compound autofluorescence.
Caption: Decision tree for autofluorescence correction.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Paper-based analytical device for sensitive colorimetric determination of sulfonamides in pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ramatroban Resistance in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Ramatroban in their cellular models. The information is designed for scientists and drug development professionals working with this dual thromboxane A2 (TP) and prostaglandin D2 (CRTH2/DP2) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual antagonist for two G protein-coupled receptors (GPCRs): the thromboxane A2 receptor (TP) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[1][2] By blocking these receptors, this compound inhibits platelet aggregation, vasoconstriction, and inflammatory cell migration and activation.[1][2]
Q2: My cells have developed resistance to this compound. What are the potential mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to GPCR antagonists can generally arise from:
-
Receptor Mutations: Spontaneous mutations in the TP or CRTH2 receptor genes could alter the drug binding site, reducing this compound's affinity or leading to a constitutively active state that is less sensitive to antagonists.[3]
-
Receptor Downregulation/Internalization: Chronic exposure to an antagonist can sometimes lead to a decrease in the number of receptors on the cell surface, a process known as downregulation or internalization, thereby reducing the drug's effectiveness.
-
Alterations in Downstream Signaling Pathways: Changes in the expression or activity of proteins downstream of the TP or CRTH2 receptors could create bypass mechanisms that maintain a pro-inflammatory or proliferative state despite receptor blockade.
-
Increased Drug Efflux: While more common with cytotoxic drugs, upregulation of drug efflux pumps like P-glycoprotein could potentially reduce intracellular concentrations of this compound.
Q3: How can I confirm that my cellular model is resistant to this compound?
Resistance can be confirmed by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your treated cell line compared to the parental, sensitive cell line indicates the development of resistance. This should be verified after culturing the cells in a drug-free medium for several passages to ensure the resistance is a stable trait.
Q4: Are there any known off-target effects of this compound that could be contributing to my observations?
This compound is known for its dual antagonism of TP and CRTH2 receptors. While it is generally selective, at high concentrations, the possibility of off-target effects on other receptors or signaling pathways cannot be entirely ruled out. It is important to use the lowest effective concentration of this compound to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: Decreased or No Response to this compound Treatment
-
Symptom: Cells previously sensitive to this compound now show a diminished or complete lack of response in functional assays (e.g., migration, calcium flux, cytokine production).
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | Confirm resistance by determining the IC50 of the current cell line and comparing it to the parental line. If resistance is confirmed, consider developing a new resistant cell line or investigating the mechanism of resistance (see Experimental Protocols). |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a new dose-response curve to determine the current effective concentration range. |
| Degraded this compound | Ensure this compound is stored correctly. Prepare fresh dilutions from a new stock for each experiment. |
| Cell Line Integrity | Check for mycoplasma contamination, which can alter cellular responses. Verify the identity of your cell line through short tandem repeat (STR) profiling. Use cells within a low passage number range to avoid phenotypic drift. |
| Assay Variability | Optimize cell seeding density and ensure cells are in the logarithmic growth phase. Calibrate pipettes and ensure consistent incubation times. |
Issue 2: High Background Signal in Functional Assays
-
Symptom: Negative control wells (no agonist stimulation) show a high signal, reducing the dynamic range of the assay.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Constitutively Active Receptors | The development of resistance may have selected for cells with constitutively active TP or CRTH2 receptors. This would lead to a high basal signaling level. This can be investigated by measuring downstream signaling in the absence of an agonist. |
| Autofluorescence | If using a fluorescence-based assay, check for autofluorescence of the cells or this compound itself. Consider using a different detection method if autofluorescence is high. |
| Non-specific Antibody Binding | In assays like western blotting or immunofluorescence, increase the concentration of the blocking agent or titrate antibody concentrations. |
| Overly High Cell Seeding Density | Reduce the number of cells seeded per well to avoid overconfluence, which can lead to non-specific signals. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound. Note that values can vary depending on the specific assay conditions and cell type used.
Table 1: this compound Binding Affinity and Potency
| Target Receptor | Parameter | Value | Reference |
| Thromboxane A2 Receptor (TP) | Ki | 10 nM | |
| IC50 (vs. [3H]SQ29548) | 68 nM | ||
| IC50 (vs. U-46619) | 30 nM | ||
| CRTH2/DP2 Receptor | Ki | 290 nM | |
| IC50 (vs. [3H]PGD2) | 100 nM |
Experimental Protocols
Protocol 1: Induction of this compound Resistance in a Cellular Model
This protocol describes a method for generating a this compound-resistant cell line using escalating drug concentrations.
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with a range of this compound concentrations on the parental cell line to determine the initial IC50 value.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration of approximately IC10-IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the this compound concentration by 1.5 to 2-fold.
-
Monitoring and Maintenance: Monitor cell viability and morphology closely. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
Repeat Cycles: Continue this process of stepwise dose escalation. This can take several months.
-
Cryopreservation: At each successful adaptation to a higher concentration, cryopreserve a batch of cells.
-
Confirmation of Resistance: Once cells are tolerant to a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), culture them in a drug-free medium for at least two weeks to ensure the resistance phenotype is stable.
-
Final IC50 Determination: Perform a final cell viability assay on the resistant cell line and the parental cell line to quantify the fold-increase in IC50.
Protocol 2: Calcium Flux Assay to Measure TP Receptor Activity
The TP receptor is coupled to Gq, which activates phospholipase C and leads to an increase in intracellular calcium. This assay can be used to assess the inhibitory effect of this compound.
-
Cell Seeding: Seed cells expressing the TP receptor into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
This compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence, then inject a TP receptor agonist (e.g., U-46619) and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the calcium flux. Compare the response in this compound-treated wells to the agonist-only control to determine the inhibitory effect.
Protocol 3: Chemotaxis Assay to Measure CRTH2 Receptor Activity
The CRTH2 receptor mediates the migration of immune cells. A chemotaxis assay can be used to evaluate this compound's ability to block this process.
-
Cell Preparation: Resuspend cells expressing the CRTH2 receptor (e.g., eosinophils, Th2 cells) in a serum-free medium.
-
This compound Pre-incubation: Incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Assay Setup: Use a chemotaxis chamber (e.g., Transwell® plate). Add a chemoattractant and CRTH2 agonist, Prostaglandin D2 (PGD2), to the lower chamber.
-
Cell Migration: Add the pre-incubated cells to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (typically 1-3 hours).
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging the underside of the insert membrane.
-
Data Analysis: Compare the number of migrated cells in this compound-treated wells to the PGD2-only control to determine the percentage of inhibition.
Visualizations
Caption: Signaling pathways targeted by this compound.
Caption: Workflow for inducing this compound resistance.
Caption: Troubleshooting logic for decreased this compound efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constitutive Activation of G Protein-Coupled Receptors and Diseases: Insights into Mechanisms of Activation and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ramatroban and Setipiprant in CRTH2 Antagonism
For Immediate Release
A detailed comparison of the efficacy of two prominent CRTH2 antagonists, Ramatroban and Setipiprant, reveals distinct profiles in receptor binding, functional inhibition, and clinical applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.
This compound, a dual antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) and the thromboxane A2 (TXA2) receptor, and Setipiprant, a selective CRTH2 antagonist, are both significant molecules in the study of allergic and inflammatory diseases. Their interaction with the CRTH2 receptor, a key player in the type 2 inflammatory cascade, is of particular interest. Prostaglandin D2 (PGD2), the primary ligand for CRTH2, activates this G-protein coupled receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, leading to their migration, activation, and the release of pro-inflammatory cytokines.[1][2][3][4]
This comparison guide synthesizes available in vitro and clinical data to provide a clear understanding of their respective efficacies.
Mechanism of Action and Signaling Pathway
Both this compound and Setipiprant act as antagonists at the CRTH2 receptor, competitively inhibiting the binding of PGD2.[5] This antagonism blocks the downstream signaling cascade that is initiated by PGD2 binding. Upon activation by PGD2, CRTH2 couples to Gi/o proteins, leading to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca2+). This signaling cascade ultimately results in cellular responses such as chemotaxis, degranulation, and cytokine production, all of which contribute to the inflammatory response in allergic diseases. This compound's dual antagonism also targets the TXA2 receptor, providing an additional mechanism for its anti-inflammatory effects by inhibiting platelet aggregation and vasoconstriction.
Quantitative Comparison of In Vitro Efficacy
Direct head-to-head comparative studies are limited; however, data from various in vitro assays provide insights into the relative potency of this compound and Setipiprant at the CRTH2 receptor.
| Parameter | This compound | Setipiprant | Reference(s) |
| Binding Affinity | |||
| Kd (nM) | 7.2 ([³H]this compound binding) | Not directly reported | |
| Ki (nM) | 290 (in HEK293 cells) | Not directly reported | |
| Functional Inhibition | |||
| pA₂ (Calcium Mobilization) | 8.5 - 8.6 | Not directly reported | |
| IC₅₀ (Eosinophil Shape Change) | ~100 nM | Not directly reported | |
| IC₅₀ (PGD₂-induced Cytokine Production) | IL-4: 103 nM, IL-5: 182 nM, IL-13: 118 nM | Blocks cytokine secretion (IC₅₀ not specified) | , |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
A common method to determine the binding affinity (Ki) of a compound for a receptor is through a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human CRTH2 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is typically performed in a buffer such as 10 mM HEPES/KOH pH 7.4, containing 1 mM EDTA and 10 mM MnCl₂.
-
Incubation: A constant concentration of radiolabeled PGD₂ (e.g., [³H]PGD₂) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor (this compound or Setipiprant).
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Eosinophil Migration (Chemotaxis) Assay
This functional assay measures the ability of a compound to inhibit the migration of eosinophils towards a chemoattractant, such as PGD₂.
Detailed Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.
-
Chemotaxis Chamber: A chemotaxis chamber (e.g., a Transwell plate) is used, which consists of an upper and a lower chamber separated by a microporous membrane.
-
Assay Setup: Eosinophils are placed in the upper chamber, and a solution containing PGD₂ is placed in the lower chamber. The test compound (this compound or Setipiprant) is added to the upper chamber with the cells.
-
Incubation: The chamber is incubated to allow the eosinophils to migrate through the membrane towards the PGD₂.
-
Quantification: The number of eosinophils that have migrated to the lower chamber is quantified, typically by cell counting.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of PGD₂-induced migration (IC₅₀) is determined.
Clinical Efficacy and Applications
This compound
This compound has been approved in Japan for the treatment of allergic rhinitis. Clinical studies have demonstrated its efficacy in reducing nasal obstruction and other symptoms of allergic rhinitis. Its dual antagonism of both CRTH2 and the TXA2 receptor may contribute to its clinical effectiveness in this indication.
Setipiprant
Setipiprant has been investigated in clinical trials for seasonal allergic rhinitis and androgenetic alopecia. In a Phase 2 trial for seasonal allergic rhinitis, Setipiprant showed a dose-related improvement in daytime nasal symptom scores. However, these results were not replicated in a subsequent Phase 3 trial. A Phase 2a trial of Setipiprant for androgenetic alopecia did not demonstrate efficacy in promoting hair growth compared to placebo.
Summary and Conclusion
This compound and Setipiprant are both antagonists of the CRTH2 receptor, a key target in allergic and inflammatory diseases. This compound exhibits a dual mechanism of action by also targeting the TXA2 receptor, and has demonstrated clinical efficacy in allergic rhinitis. Setipiprant is a selective CRTH2 antagonist that has shown mixed results in clinical trials for allergic rhinitis and was not found to be effective for androgenetic alopecia.
The choice between these two compounds for research purposes will depend on the specific scientific question being addressed. This compound's dual activity may be advantageous in certain contexts, while Setipiprant's selectivity for CRTH2 makes it a more specific tool for studying the role of this particular receptor. Further head-to-head studies, both in vitro and in vivo, are needed to provide a more definitive comparison of their efficacy.
References
- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuroprobe.com [neuroprobe.com]
- 5. Efficacy and safety of setipiprant in seasonal allergic rhinitis: results from Phase 2 and Phase 3 randomized, double-blind, placebo- and active-referenced studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ramatroban and Fevipiprant in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Asthma, a chronic inflammatory disease of the airways, presents a significant global health challenge. The quest for more effective and targeted therapies has led to the development of novel drugs aimed at specific inflammatory pathways. This guide provides an in-depth, head-to-head comparison of two such molecules, Ramatroban and Fevipiprant, based on their performance in preclinical asthma models. While direct comparative studies are limited, this document synthesizes available experimental data to offer a comprehensive overview for the research and drug development community.
At a Glance: Key Differences
| Feature | This compound | Fevipiprant |
| Primary Mechanism of Action | Dual antagonist of the Thromboxane A2 receptor (TP) and the Prostaglandin D2 receptor 2 (DP2/CRTH2)[1][2] | Selective antagonist of the Prostaglandin D2 receptor 2 (DP2/CRTH2)[3][4] |
| Key Therapeutic Targets | Bronchoconstriction (via TP) and eosinophilic inflammation (via DP2/CRTH2)[2] | Eosinophilic inflammation (via DP2/CRTH2) |
| Reported Preclinical Efficacy | Reduction in airway hyperresponsiveness, eosinophil infiltration, and mucus production | Reduction in sputum and bronchial submucosal eosinophils, and airway smooth muscle mass |
| Clinical Development Status for Asthma | Investigated, but not actively pursued for asthma in major markets. | Phase III trials completed; however, Novartis has halted its development for asthma. |
Mechanism of Action: A Tale of Two Pathways
This compound and Fevipiprant both target the Prostaglandin D2 (PGD2) pathway, a critical mediator of type 2 inflammation in asthma. However, their mechanisms diverge significantly. Fevipiprant is a selective antagonist of the DP2 receptor (also known as CRTH2), which is expressed on key inflammatory cells like T-helper 2 (Th2) cells, eosinophils, and innate lymphoid cells type 2 (ILC2s). By blocking PGD2 binding to this receptor, Fevipiprant aims to inhibit the recruitment and activation of these cells, thereby reducing eosinophilic inflammation.
This compound, on the other hand, exhibits a dual mechanism of action. It not only antagonizes the DP2/CRTH2 receptor but also blocks the Thromboxane A2 (TXA2) receptor (TP). TXA2 is a potent bronchoconstrictor and pro-inflammatory mediator. This dual antagonism allows this compound to theoretically address both the inflammatory and bronchoconstrictive components of asthma.
Caption: Signaling pathways targeted by this compound and Fevipiprant in asthma.
Preclinical Performance: A Comparative Analysis
While a direct comparative study is lacking, we can synthesize data from various preclinical and clinical studies to evaluate their efficacy on key asthma-related parameters.
Table 1: Effect on Airway Inflammation (Eosinophils)
| Compound | Model/Study Type | Key Findings | Reference |
| This compound | Ovalbumin (OVA)-challenged mouse model | Reduces peribronchial eosinophilia. | |
| In vitro human eosinophil migration assay | Completely inhibited PGD2-stimulated human eosinophil migration. | ||
| Fevipiprant | Clinical trial in moderate-to-severe asthmatics | Reduced sputum eosinophil percentage from 5.4% to 1.1% over 12 weeks. | |
| Clinical trial in moderate-to-severe asthmatics | Reduced bronchial submucosal eosinophil numbers. | ||
| House dust mite (HDM) mouse model | Significantly decreased eosinophil count in bronchoalveolar lavage (BAL) fluid. |
Table 2: Effect on Airway Hyperresponsiveness (AHR) and Bronchoconstriction
| Compound | Model/Study Type | Key Findings | Reference |
| This compound | Antigen-challenged guinea pigs | Inhibited antigen-induced increases in respiratory resistance. | |
| In vivo dog models | Reduces airway hyperresponsiveness. | ||
| Fevipiprant | Clinical trial in allergic asthma | Statistically significant improvement in pre-dose FEV1 at week 12. | |
| Clinical trial in persistent eosinophilic asthma | Improved post-inhaler FEV1 scores. |
Table 3: Effect on Other Key Asthma Pathologies
| Compound | Model/Study Type | Key Findings | Reference |
| This compound | OVA-challenged mouse model | Reduces mucus cell hyperplasia. | |
| Fevipiprant | Clinical trial in moderate-to-severe asthmatics | Reduced airway smooth muscle mass. |
Experimental Protocols: A Look at the Methodology
The preclinical data presented is primarily derived from established murine models of allergic asthma, most commonly using ovalbumin (OVA) or house dust mite (HDM) as the allergen.
Ovalbumin (OVA)-Induced Asthma Model
This is a widely used model to screen anti-asthmatic compounds.
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized with intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide (alum) on days 0 and 14.
-
Challenge: From day 21, mice are challenged with aerosolized OVA for a set duration (e.g., 30 minutes) on consecutive days.
-
Treatment: this compound or Fevipiprant is typically administered orally before each OVA challenge.
-
Endpoint Analysis: 24-48 hours after the final challenge, key parameters are assessed, including:
-
Airway Hyperresponsiveness (AHR): Measured by exposing mice to increasing concentrations of a bronchoconstrictor like methacholine and recording changes in airway resistance.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged with saline, and the collected fluid is analyzed for total and differential inflammatory cell counts (especially eosinophils).
-
Lung Histology: Lung tissue is sectioned and stained (e.g., with H&E for inflammation and PAS for mucus production) to assess peribronchial inflammation and goblet cell hyperplasia.
-
Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA.
-
Caption: A typical experimental workflow for an OVA-induced asthma model.
House Dust Mite (HDM)-Induced Asthma Model
The HDM model is considered more clinically relevant to human asthma.
-
Sensitization and Challenge: Mice are intranasally instilled with HDM extract over a period of several weeks to induce a chronic allergic airway inflammation.
-
Treatment: The test compounds are administered during the challenge phase.
-
Endpoint Analysis: Similar endpoints as the OVA model are assessed, including AHR, BALF cellularity, lung histology, and cytokine levels. HDM-specific IgE levels in the serum are also a key readout.
Summary and Conclusion for the Researcher
Both this compound and Fevipiprant have demonstrated efficacy in preclinical models of asthma by targeting the PGD2-DP2/CRTH2 pathway, a key driver of eosinophilic inflammation.
-
Fevipiprant , as a selective DP2/CRTH2 antagonist, has shown promise in reducing eosinophilic inflammation and has undergone extensive clinical investigation. While it did not meet its primary endpoints in Phase III trials for reducing asthma exacerbations, the data generated provides valuable insights into the role of the DP2/CRTH2 pathway in asthma.
-
This compound , with its dual antagonism of DP2/CRTH2 and TP receptors, offers a multi-faceted approach by targeting both inflammation and bronchoconstriction. Preclinical evidence suggests its potential to be effective in attenuating the overall pathology of asthma, particularly in models with significant eosinophilic inflammation and airway hyperresponsiveness. The observation that a selective CRTH2 antagonist showed comparable efficacy to this compound in reducing eosinophil recruitment suggests that the CRTH2 inhibitory activity of this compound is a major contributor to its anti-inflammatory effects.
The choice between these compounds in a research setting will depend on the specific scientific question being addressed. Fevipiprant serves as a valuable tool for specifically investigating the role of DP2/CRTH2 in asthma pathogenesis. This compound, on the other hand, represents a broader therapeutic strategy that could be explored for its combined anti-inflammatory and anti-bronchoconstrictive effects. Further head-to-head preclinical studies would be invaluable in dissecting the relative contributions of TP and DP2/CRTH2 antagonism to the overall efficacy in different asthma phenotypes.
References
- 1. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fevipiprant in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramatroban vs. Aspirin: An In Vitro Comparison of Antiplatelet Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiplatelet activity of Ramatroban and aspirin, focusing on their distinct mechanisms of action and supported by experimental data.
Overview
Aspirin, a cornerstone of antiplatelet therapy, acts by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the production of thromboxane A2 (TXA2), a potent platelet agonist.[1][2] In contrast, this compound is a selective antagonist of the thromboxane A2 receptor (TP receptor).[3][4] This fundamental difference in their mechanism of action leads to distinct profiles in their antiplatelet effects. While both drugs interfere with the TXA2 pathway, this compound directly blocks the receptor, whereas aspirin prevents the synthesis of the agonist that binds to this receptor.
Quantitative Comparison of Antiplatelet Activity
The following table summarizes the available quantitative data from in vitro studies comparing the potency of this compound and aspirin in inhibiting platelet aggregation.
| Parameter | This compound | Aspirin | Agonist | Platelet Source | Key Findings |
| Platelet Aggregation Inhibition | ~1 µmol/L | ~100 µmol/L | 5 µmol/L ADP | Human Platelet-Rich Plasma (PRP) | This compound demonstrated similar inhibitory effects to aspirin at a 100-fold lower concentration.[5] |
| Potency Comparison | 100x more potent than aspirin | - | ADP | Human Platelet-Rich Plasma (PRP) | This compound was found to be 100 times more potent in inhibiting platelet aggregation and P-selectin expression. |
| Inhibition of Release Molecules | Inhibited at 1/100–1/1000th the dose of aspirin | - | ADP | Human Platelet-Rich Plasma (PRP) | This compound inhibited the release of TXA2, P-selectin, and TGF-β1 at a significantly lower dose compared to aspirin. |
| Thromboxane A2 Formation | Less effective inhibitor of formation | Strong inhibitor of formation | 5 µmol/L ADP | Human Platelet-Rich Plasma (PRP) | Aspirin strongly inhibited the formation of thromboxane A2 compared to this compound. |
Mechanism of Action: Signaling Pathways
The distinct mechanisms of this compound and aspirin are visualized in the signaling pathway diagram below.
Caption: Mechanisms of Aspirin and this compound.
Experimental Protocols
The following is a generalized protocol for an in vitro platelet aggregation assay, based on methodologies cited in the comparative literature.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Whole blood is drawn from healthy, consenting donors who have abstained from antiplatelet medications. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The upper, straw-colored layer, which is the platelet-rich plasma (PRP), is carefully collected.
-
PPP Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cellular components. The supernatant is the platelet-poor plasma (PPP).
-
Platelet Count Adjustment: The platelet count in the PRP is determined using a hematology analyzer and adjusted to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.
2. Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
-
Instrumentation: A light transmission aggregometer is used, which measures the change in light transmission through a platelet suspension as aggregation occurs.
-
Calibration: The aggregometer is calibrated using PPP to set 100% light transmission and PRP to set 0% light transmission.
-
Incubation: A specific volume of the adjusted PRP is placed in a cuvette with a magnetic stir bar and incubated at 37°C.
-
Addition of Inhibitor: The test compound (this compound or aspirin at various concentrations) or a vehicle control is added to the PRP and incubated for a specified period.
-
Induction of Aggregation: A platelet agonist, such as Adenosine Diphosphate (ADP), collagen, or arachidonic acid, is added to the cuvette to induce aggregation.
-
Data Acquisition: The change in light transmission is recorded over time, typically for 5-10 minutes, generating an aggregation curve. The maximum percentage of aggregation is calculated from this curve.
3. Measurement of Thromboxane A2 (TXA2) Formation
-
Following the aggregation assay, the platelet suspension is centrifuged to obtain the supernatant.
-
The concentration of TXB2, the stable metabolite of TXA2, in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
The workflow for a typical in vitro platelet aggregation experiment is illustrated below.
Caption: Workflow of a Platelet Aggregation Assay.
Conclusion
In vitro evidence suggests that this compound is a significantly more potent inhibitor of platelet aggregation than aspirin, particularly in response to ADP. This is attributed to its direct antagonism of the TP receptor. In contrast, aspirin's strength lies in its profound and irreversible inhibition of TXA2 synthesis. The choice between these agents in a research or therapeutic context would depend on the desired mechanism of action and the specific platelet activation pathway being targeted. Further head-to-head studies are warranted to fully elucidate their comparative efficacy across a broader range of agonists and experimental conditions.
References
- 1. Anti-platelet therapy: cyclo-oxygenase inhibition and the use of aspirin with particular regard to dual anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin blocks formation of metastatic intravascular niches by inhibiting platelet-derived COX-1/thromboxane A2. [vivo.weill.cornell.edu]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Evaluation of anti-platelet aggregatory effects of aspirin, cilostazol and this compound on platelet-rich plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo comparison of Ramatroban and selective TP antagonists
A Comparative Guide for Researchers in Drug Development
In the landscape of inflammatory and thrombotic disease research, the thromboxane A2 (TXA2) pathway presents a critical therapeutic target. Thromboxane prostanoid (TP) receptor antagonists have been a cornerstone of investigation, with compounds evolving from selective agents to multi-target molecules. This guide provides an in-depth, data-driven comparison of Ramatroban, a dual antagonist of the TP and prostaglandin D2 (PGD2) receptor (DP2/CRTH2), with selective TP receptor antagonists, focusing on their in vivo performance in preclinical models of asthma and thrombosis.
Mechanism of Action: A Tale of Two Strategies
Selective TP antagonists, such as Seratrodast and SQ 29,548, operate by directly blocking the TP receptor, thereby inhibiting the potent bronchoconstrictor and pro-aggregatory effects of TXA2.[1] This targeted approach is invaluable for dissecting the specific roles of the TXA2-TP receptor axis in pathophysiology.
This compound, in contrast, employs a dual-antagonism strategy.[1] In addition to its TP receptor blockade, it also antagonizes the DP2 receptor, a key player in allergic inflammation responsible for the recruitment and activation of eosinophils, basophils, and T-helper 2 (Th2) lymphocytes.[1][2] This broader mechanism of action suggests that this compound may offer a more comprehensive therapeutic effect in conditions with both bronchoconstrictive and significant inflammatory components.
Comparative Efficacy: In Vivo Data Synopsis
Direct head-to-head in vivo comparative studies between this compound and selective TP antagonists are limited.[1] The following table summarizes their effects on key parameters in preclinical asthma and thrombosis models, compiled from various in vivo studies.
| Parameter | This compound (Dual TP/DP2 Antagonist) | Selective TP Antagonists (e.g., Seratrodast) | Animal Model |
| Asthma Models | |||
| Airway Hyperresponsiveness | Significantly decreased | Significantly decreased | Guinea Pig, Dog |
| Bronchoconstriction | Inhibits TXA2, PGD2, PGF2α, LTC4, and LTD4-induced bronchoconstriction | Inhibits TXA2, PGD2, PGF2α, LTD4, and PAF-induced bronchoconstriction | Guinea Pig |
| Eosinophil Infiltration | Markedly reduces peribronchial eosinophilia | Data not prominent in reviewed in vivo literature | Mouse, Guinea Pig |
| Mucus Hypersecretion | Reduces mucus cell hyperplasia | Reduces mucus viscosity | Mouse |
| Th2 Cytokines (IL-4, IL-5, IL-13) | Inhibits PGD2-induced production (IC50: 103-182 nM in vitro) | Data not prominent in reviewed in vivo literature | In vitro data |
| Thrombosis Models | |||
| Arterial Thrombus Formation | Significantly inhibited arterial thrombus formation | Significantly inhibited arterial thrombus formation (10 mg/kg) | Rabbit |
| Platelet Aggregation | 100 times more potent than aspirin in inhibiting platelet aggregation | Effectively inhibits arachidonic acid-induced platelet aggregation | In vitro/Ex vivo data |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings. Below are protocols for two standard models used to evaluate these compounds.
Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs
This model is widely used due to the physiological similarities of the guinea pig airway to that of humans.
-
Sensitization: Hartley guinea pigs are sensitized with intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide on day 0 and day 14.
-
Allergen Challenge: After a rest period, animals are exposed to aerosolized OVA for several consecutive days to induce an asthmatic phenotype.
-
Drug Administration: The test compounds (this compound or a selective TP antagonist) are typically administered orally prior to the final OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 to 48 hours after the final challenge, AHR is measured by assessing changes in lung resistance and dynamic compliance in response to increasing doses of a bronchoconstricting agent, such as methacholine.
-
Bronchoalveolar Lavage (BAL) and Histology: Following AHR measurement, the lungs are lavaged to collect BAL fluid for total and differential cell counts. Lung tissues are then collected for histological analysis to assess inflammation and airway remodeling.
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This model is a standard for evaluating the in vivo efficacy of antithrombotic agents.
-
Animal Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed.
-
Induction of Thrombosis: A small piece of filter paper saturated with ferric chloride (FeCl3) solution (typically 5-10%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: The test compounds are administered (e.g., intravenously or orally) prior to the induction of thrombosis.
-
Measurement of Thrombus Formation: Blood flow in the carotid artery is monitored using a Doppler flow probe. The primary endpoint is the time to complete occlusion of the vessel.
-
Data Analysis: The time to occlusion in the treated groups is compared to that in a vehicle-treated control group to determine the antithrombotic efficacy of the compound.
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams provide visual representations of the signaling pathways, experimental workflows, and logical comparisons.
Figure 1: Signaling pathways of TP and DP2 receptors and points of antagonism.
Figure 2: Experimental workflow for a preclinical in vivo asthma model.
References
Validating Ramatroban's Dual Antagonism in a Novel Atopic Dermatitis Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ramatroban's performance with alternative therapies in a novel preclinical setting for atopic dermatitis. It is designed to offer objective, data-driven insights into the validation of this compound's dual antagonism of the Thromboxane A2 (TP) receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).
Introduction to this compound's Dual Antagonism
This compound is a small molecule antagonist that uniquely targets two key pathways in the inflammatory cascade: the TP receptor, mediating platelet aggregation and vasoconstriction, and the CRTH2 receptor, which is crucial for the migration and activation of eosinophils, basophils, and Th2 lymphocytes.[1] This dual mechanism of action makes it a compelling candidate for complex inflammatory conditions like atopic dermatitis, where both vascular and cellular inflammatory responses play a significant role.
The Atopic Dermatitis Mouse Model: A New Frontier for Validation
While this compound has been extensively studied in models of allergic rhinitis and asthma, its efficacy in atopic dermatitis remains a promising yet less explored area.[1][2] The atopic dermatitis mouse model, which recapitulates key features of the human disease, including skin inflammation, eosinophil infiltration, and Th2-dominant immune responses, presents a novel and relevant platform to validate the dual antagonism of this compound.
Comparative Preclinical Data
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Compound | Target(s) | Binding Affinity (Ki) | Functional Antagonism (IC50) |
| This compound | TP & CRTH2 | TP: ~10 nM[3] CRTH2: ~290 nM[4] | TP: ~30 nM (agonist: U-46619) CRTH2: ~100 nM (PGD2-induced eosinophil migration) |
| Fevipiprant | CRTH2 | High affinity (specific values vary by study) | Potent inhibition of PGD2-induced responses |
| Timapiprant | CRTH2 | High affinity (specific values vary by study) | Effective in reducing nasal and ocular symptoms in allergic models |
| AMG 853 | DP & CRTH2 | Potent dual antagonist (specific values vary by study) | Potent inhibition in functional assays |
Table 2: Preclinical Efficacy in Atopic Dermatitis and Related Inflammatory Models
| Compound | Animal Model | Key Efficacy Endpoints |
| This compound | Murine model of contact hypersensitivity (parallels atopic dermatitis) | Reduced dermal neutrophilic and eosinophilic infiltrate. |
| Fevipiprant | Clinical trials for atopic dermatitis have been conducted. | Preclinical data in a specific atopic dermatitis mouse model is not readily available for direct comparison. |
| Timapiprant | Explored for atopic dermatitis. | Preclinical data in a specific atopic dermatitis mouse model is not readily available for direct comparison. |
| AMG 853 | Investigated in asthma and lupus models. | Preclinical data in a specific atopic dermatitis mouse model is not readily available for direct comparison. |
Experimental Protocols
DNCB-Induced Atopic Dermatitis Mouse Model
This model is widely used to induce a Th1/Th2 mixed inflammatory response that mimics aspects of human atopic dermatitis.
Materials:
-
BALB/c mice (6-8 weeks old)
-
1-chloro-2,4-dinitrobenzene (DNCB)
-
Acetone and olive oil (4:1 vehicle)
-
This compound and comparator compounds
-
Calipers for measuring ear thickness
-
Tools for tissue collection and processing
Procedure:
-
Acclimatization: House mice for one week under standard conditions.
-
Sensitization: On day 0, apply a 1% DNCB solution in acetone/olive oil to the shaved dorsal skin of the mice.
-
Challenge: Starting on day 7, apply a 0.2% DNCB solution to the right ear three times a week for four weeks to induce a chronic inflammatory response.
-
Treatment: Administer this compound or comparator compounds orally or topically, according to the desired experimental design, starting from the first day of challenge.
-
Endpoint Analysis:
-
Measure ear thickness 24 hours after each DNCB challenge.
-
At the end of the study, collect ear tissue for histological analysis (H&E and toluidine blue staining) to assess epidermal thickness and mast cell infiltration.
-
Collect blood for measurement of serum IgE levels.
-
Homogenize ear tissue for cytokine analysis (e.g., IL-4, IL-5, IFN-γ) by ELISA or qPCR.
-
In Vitro Eosinophil Migration Assay
This assay directly assesses the CRTH2 antagonist activity of the compounds.
Materials:
-
Human eosinophils (isolated from peripheral blood)
-
Boyden chamber apparatus with polycarbonate filters (5 µm pore size)
-
PGD2 (chemoattractant)
-
This compound and comparator compounds
-
Staining reagents for cell visualization and counting
Procedure:
-
Cell Preparation: Isolate human eosinophils from healthy donor blood using standard density gradient centrifugation and negative selection techniques.
-
Assay Setup:
-
Place PGD2 in the lower wells of the Boyden chamber.
-
Add eosinophils, pre-incubated with this compound, comparator compounds, or vehicle, to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
-
Cell Counting: After incubation, remove the filter, fix, and stain the cells. Count the number of eosinophils that have migrated to the lower side of the filter using a microscope.
-
Data Analysis: Calculate the percentage inhibition of migration for each compound compared to the vehicle control.
In Vitro Platelet Aggregation Assay
This assay validates the TP receptor antagonist activity of the compounds.
Materials:
-
Platelet-rich plasma (PRP) from healthy human donors
-
Platelet aggregometer
-
U-46619 (a stable thromboxane A2 analog) or other platelet agonists (e.g., ADP, collagen)
-
This compound and comparator compounds
Procedure:
-
PRP Preparation: Obtain PRP by centrifuging fresh, citrated whole blood at a low speed.
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C in the aggregometer cuvettes.
-
Add this compound, comparator compounds, or vehicle to the PRP and incubate for a short period.
-
Initiate platelet aggregation by adding U-46619 or another agonist.
-
-
Data Acquisition: Monitor the change in light transmission through the PRP over time. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Data Analysis: Determine the maximum aggregation percentage for each condition and calculate the inhibitory effect of the test compounds.
Visualizing the Pathways and Processes
Caption: this compound's dual inhibitory action on TP and CRTH2 signaling pathways.
Caption: Experimental workflow for in vivo and in vitro validation of this compound.
Conclusion
This compound's dual antagonism of TP and CRTH2 receptors presents a promising therapeutic strategy for atopic dermatitis. The validation of its efficacy in a relevant animal model is a critical step in its development for this indication. This guide provides the necessary framework and experimental protocols for such a validation study. While direct comparative preclinical data with other emerging therapies are still needed, the existing evidence supports the strong rationale for investigating this compound in atopic dermatitis. The provided methodologies offer a robust starting point for researchers to generate the data required for a definitive comparison and to further elucidate the therapeutic potential of this dual-acting compound.
References
A Comparative Analysis of Ramatroban and its Structural Analogues in Receptor Antagonism
For Immediate Release: A Comprehensive Guide for Researchers in Pharmacology and Drug Development
This guide provides an in-depth comparison of the efficacy of Ramatroban, a dual antagonist of the Thromboxane A2 (TP) and Prostaglandin D2 (CRTH2) receptors, against its structural analogues. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental methodologies, and pathway visualizations to inform future research and development.
Introduction to this compound and its Analogues
This compound (also known as BAY u 3405) has been recognized for its therapeutic potential in conditions such as allergic rhinitis and asthma due to its unique dual antagonism of TP and CRTH2 receptors.[1][2] This dual action allows it to mitigate both bronchoconstriction and inflammatory responses.[2] Recognizing the potential for enhanced selectivity and potency, research has led to the development of several structural analogues. These analogues have been engineered to either isolate the activity towards one receptor, primarily CRTH2 for inflammatory conditions, or to improve the overall efficacy. This guide focuses on a comparative analysis of this compound with key analogues, including those developed by Athersys, Inc., and a series of potent and selective CRTH2 antagonists like TM-30089 and TM-30643.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and its key structural analogues for the TP and CRTH2 receptors. This quantitative data has been compiled from various in vitro studies.
Table 1: Comparative Binding Affinity (Ki) of this compound and its Analogues
| Compound | Target Receptor | Ki (nM) | Reference |
| This compound | TP | 10 | |
| CRTH2 (GPR44) | 290 | ||
| Compound 1 (Athersys) | TP | 1500 | |
| CRTH2 (GPR44) | 250 | ||
| TM-30089 | TP | >10,000 | |
| CRTH2 (GPR44) | 0.60 | ||
| TM-30643 | TP | 540 | |
| CRTH2 (GPR44) | 0.51 | ||
| Compound 20 (Athersys) | CRTH2 (GPR44) | 13 | |
| Compound 12 (Athersys) | TP | >20,000 | |
| CRTH2 (GPR44) | 48 | ||
| Compound 13 (Ulven et al.) | TP | No activity | |
| CRTH2 | Sub-nanomolar potency |
Table 2: Comparative Functional Potency (IC50) of this compound and its Analogues
| Compound | Assay | IC50 (nM) | Reference |
| This compound | [3H]SQ29548 displacement (TP) | 68 | |
| U-46619-induced platelet aggregation (TP) | 30 | ||
| [3H]PGD2 binding (CRTH2) | 100 | ||
| TM-30089 | PGD2-induced cAMP inhibition (CRTH2) | 1.2 | |
| TM-30643 | Second messenger production (CRTH2) | 3.8 | |
| Compound 20 (Athersys) | PGD2-mediated Ca2+ flux (CRTH2) | 9.7 |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively antagonizing the TP and CRTH2 receptors. The following diagram illustrates the signaling pathways affected by this compound and its analogues.
References
A Comparative Analysis of the Anti-Inflammatory Effects of Ramatroban and Corticosteroids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Ramatroban and corticosteroids, supported by experimental data. The information is presented to facilitate a clear understanding of their distinct mechanisms of action and relative efficacy in preclinical models.
Executive Summary
This compound, a dual antagonist of the thromboxane A2 (TP) and prostaglandin D2 (CRTh2) receptors, and corticosteroids, broad-spectrum anti-inflammatory agents, represent two distinct therapeutic approaches to managing inflammation. While corticosteroids exert their effects through genomic and non-genomic pathways by activating the glucocorticoid receptor, this compound offers a more targeted approach by inhibiting specific pro-inflammatory mediators. This guide delves into their mechanisms of action, presents available quantitative data from preclinical studies, and provides detailed experimental protocols for the models discussed.
Mechanisms of Action
This compound exerts its anti-inflammatory effects by a dual-pronged mechanism. It competitively blocks the Thromboxane A2 (TP) receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), a receptor for Prostaglandin D2 (PGD2).[1][2] This dual antagonism inhibits the migration and activation of key inflammatory cells, including eosinophils, basophils, and Th2 lymphocytes.[2] By blocking these pathways, this compound can suppress both early and late-phase inflammatory responses.
Corticosteroids , such as dexamethasone and prednisolone, are potent anti-inflammatory agents that act through the glucocorticoid receptor (GR).[3] Upon binding, the GR-ligand complex translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB.[4] This broad mechanism of action allows corticosteroids to affect a wide range of inflammatory processes.
Signaling Pathway Diagrams
Preclinical Efficacy Data
Direct comparative studies of this compound and corticosteroids are limited. However, data from similar preclinical models of inflammation allow for an indirect assessment of their anti-inflammatory potential.
Carrageenan-Induced Paw Edema in Rats
This widely used model of acute inflammation is employed to evaluate the efficacy of anti-inflammatory drugs. Edema is induced by injecting carrageenan into the rat's paw, and the swelling is measured over time.
Table 1: Effect of Dexamethasone on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Dexamethasone | 1 | 3h | >60% | |
| Dexamethasone | Not Specified | 1-5h | Significant |
Note: Data for this compound in the carrageenan-induced paw edema model was not available in the searched literature.
Cytokine Inhibition
The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of inflammation.
Table 2: Effect of this compound and Dexamethasone on Pro-Inflammatory Cytokine Levels in Animal Models
| Compound | Animal Model | Cytokine | % Reduction | Reference |
| This compound | Silicosis in mice | TNF-α, IL-6, IL-1β | Significant | Not specified |
| Dexamethasone | ARDS in rats | TNF-α, IL-6 | Significant (P<0.01) |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (this compound or corticosteroid) and vehicle
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Animals are divided into control and treatment groups.
-
The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection (typically 30-60 minutes).
-
0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Experimental Workflow:
Measurement of Cytokine Levels in Rat Serum by ELISA
Objective: To quantify the levels of pro-inflammatory cytokines in serum samples from experimental animals.
Materials:
-
Blood collection tubes
-
Centrifuge
-
ELISA kit for the specific cytokine (e.g., rat TNF-α, rat IL-6)
-
Microplate reader
-
Pipettes and tips
Procedure:
-
Blood is collected from animals at a predetermined time point after the inflammatory stimulus.
-
The blood is allowed to clot, and serum is separated by centrifugation.
-
The ELISA is performed according to the manufacturer's instructions. This typically involves: a. Coating a microplate with a capture antibody specific for the cytokine of interest. b. Adding standards and serum samples to the wells. c. Incubating to allow the cytokine to bind to the capture antibody. d. Washing the plate to remove unbound substances. e. Adding a detection antibody conjugated to an enzyme (e.g., HRP). f. Incubating and washing again. g. Adding a substrate that reacts with the enzyme to produce a color change. h. Stopping the reaction and measuring the absorbance using a microplate reader.
-
A standard curve is generated using the absorbance values of the standards.
-
The concentration of the cytokine in the samples is determined by interpolating their absorbance values on the standard curve.
Conclusion
This compound and corticosteroids offer distinct approaches to mitigating inflammation. Corticosteroids provide potent and broad anti-inflammatory effects by globally suppressing the immune response through the glucocorticoid receptor. This broad action, however, is also associated with a range of potential side effects. This compound, with its targeted inhibition of the TP and CRTh2 receptors, presents a more specific mechanism of action, primarily affecting pathways mediated by thromboxane A2 and prostaglandin D2.
The choice between these agents in a research or drug development context will depend on the specific inflammatory pathways being investigated. The preclinical data, while not offering a direct head-to-head comparison, suggests that both are effective in reducing inflammatory markers. Further studies directly comparing this compound and corticosteroids in standardized models of inflammation are warranted to provide a more definitive assessment of their relative potencies and therapeutic potential.
References
Assessing the Synergistic Potential of Ramatroban and Antihistamines in Allergic Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of allergic diseases, such as allergic rhinitis and asthma, often involves multi-drug regimens to target the complex underlying inflammatory pathways. This guide provides a comprehensive comparison of the therapeutic effects of Ramatroban, a dual thromboxane A2 (TP) and prostaglandin D2 (DP2/CRTH2) receptor antagonist, when used in combination with antihistamines. We will delve into the available clinical and preclinical data, present detailed experimental protocols, and visualize the key biological pathways and experimental workflows.
Clinical Evidence of Combined Efficacy
Clinical studies suggest that the combination of this compound with an antihistamine provides superior therapeutic benefits compared to monotherapy, particularly in the management of allergic rhinitis.
A key study investigated the effects of combination therapy with this compound and the antihistamine clemastine in patients with perennial allergic rhinitis. The results indicated a significant improvement in nasal symptoms for the combination group compared to the group receiving only this compound, especially for rhinorrhea[1].
Table 1: Clinical Improvement in Perennial Allergic Rhinitis with Combination Therapy [1]
| Treatment Group | Global Improvement Rating (2 weeks) | Change in Mean Nasal Secretion Score |
| This compound + Clemastine (n=20) | Significantly better than this compound alone (p<0.05) | Significant decrease (p<0.05) |
| This compound only (n=18) | - | Significant decrease (p<0.05) |
| Clemastine only (n=9) | No significant difference from other groups | Not reported |
Preclinical Data: Individual Efficacy in a Murine Model
While direct preclinical studies quantifying the synergistic effects of this compound and antihistamines are limited, research has demonstrated the individual efficacy of both drug classes in animal models of allergic rhinitis.
A study utilizing an ovalbumin (OVA)-sensitized mouse model of allergic rhinitis showed that both the antihistamine epinastine and this compound, when administered prophylactically, significantly reduced nasal symptoms (sneezing and nasal rubbing) and eosinophil infiltration into the nasal mucosa[2]. These findings establish the biological plausibility for at least an additive, if not synergistic, effect when used in combination.
Table 2: Prophylactic Effects of Epinastine and this compound in a Murine Allergic Rhinitis Model [2]
| Treatment Group | Reduction in Nasal Symptoms (Sneezing & Rubbing) | Reduction in Eosinophil Infiltration |
| Epinastine | Significant | Significant |
| This compound | Significant | Significant |
| Seratrodast (another TXA2 antagonist) | No significant effect | No significant effect |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This is a widely used model to screen for potential therapeutics for allergic rhinitis[3].
-
Sensitization Phase:
-
Female BALB/c mice are sensitized by intraperitoneal (IP) injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide.
-
Multiple IP injections are typically administered over a period of three to four weeks (e.g., on days 0, 5, 14, and 21) to induce a robust allergic phenotype.
-
-
Challenge Phase:
-
Following the sensitization period, mice are challenged intranasally with an OVA solution (e.g., 1% OVA in saline).
-
The intranasal challenge is repeated for several consecutive days (e.g., daily for a week) to elicit allergic symptoms.
-
-
Treatment:
-
Test compounds (this compound, antihistamine, or combination) are typically administered orally or via the desired route once daily, starting before or during the challenge phase.
-
-
Assessment of Nasal Symptoms:
-
Immediately after the final OVA challenge, the frequency of sneezing and nasal rubbing movements are counted for a defined period (e.g., 10-15 minutes).
-
-
Quantification of Eosinophil Infiltration:
-
At the end of the study, mice are euthanized, and the nasal mucosa is collected.
-
The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin or Sirius red) to visualize and count the number of eosinophils in the nasal submucosa under a microscope. Alternatively, flow cytometry can be used for more precise quantification of eosinophils from tissue homogenates.
-
Isobolographic Analysis for Synergy Assessment
To formally assess for synergistic effects, an isobolographic analysis would be the gold standard.
-
Dose-Response Curves: Generate dose-response curves for this compound and the antihistamine individually to determine their respective ED50 values (the dose that produces 50% of the maximal effect) for a key outcome measure (e.g., reduction in sneezing frequency).
-
Combination Studies: Administer the two drugs in combination at various fixed-ratio dose pairs.
-
Isobologram Construction: Plot the doses of the two drugs that, in combination, produce the same level of effect (e.g., ED50). The line connecting the individual ED50 values on the x and y axes is the line of additivity.
-
Interpretation:
-
Data points for the combination that fall below the line of additivity indicate synergy .
-
Data points that fall on the line indicate an additive effect .
-
Data points that fall above the line indicate antagonism .
-
Signaling Pathways and Experimental Workflow
The synergistic potential of this compound and antihistamines stems from their complementary mechanisms of action, targeting distinct but interconnected pathways in the allergic inflammatory cascade.
References
- 1. 9506abstract [jibirin.gr.jp]
- 2. Prophylactic effects of the histamine H1 receptor antagonist epinastine and the dual thromboxane A2 receptor and chemoattractant receptor-homologous molecule expressed on Th2 cells antagonist this compound on allergic rhinitis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Safety Analysis of Ramatroban and Other CRTH2 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive and objective comparative analysis of the safety profile of Ramatroban, a dual thromboxane A2 (TXA2) and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist, with other selective CRTH2 antagonists, including Fevipiprant, AZD1981, and OC000459. This analysis is supported by available data from clinical trials and post-marketing surveillance.
This compound has a long history of use in Japan for the treatment of allergic rhinitis, suggesting a generally well-tolerated safety profile.[1] This guide delves into the specifics of its safety data alongside that of other CRTH2 antagonists that have been investigated for inflammatory conditions such as asthma and allergic rhinitis.
Quantitative Safety Data Summary
The following tables summarize the available quantitative data on the safety profiles of this compound and other selected CRTH2 antagonists. It is important to note that direct head-to-head comparative safety trials are limited, and the data presented here are compiled from separate clinical studies with varying patient populations, dosages, and durations.
Table 1: Adverse Events Overview
| Drug | Indication Studied | Dosage(s) | Percentage of Patients with any Adverse Event (AE) | Percentage of Patients with Serious Adverse Events (SAEs) | Percentage of Patients Discontinuing due to AEs | Most Common Adverse Events |
| This compound | Perennial Allergic Rhinitis | 150 mg/day | 5.3% - 8.7%[2][3] | Not explicitly reported in percentages | Not explicitly reported in percentages | Gastrointestinal symptoms, rash[3] |
| Fevipiprant | Severe Asthma | 150 mg and 450 mg once daily | 48% (150 mg), 43% (450 mg)[4] | 9% (150 mg), 9% (450 mg) | 2% (150 mg), 1% (450 mg) | Headache, nasal congestion |
| AZD1981 | Chronic Spontaneous Urticaria | 40 mg TID | 64.2% | Not explicitly reported in percentages | Not explicitly reported in percentages | Infection |
| OC000459 | Moderate Persistent Asthma | 200 mg twice daily | 21.5% - 65% | No drug-related SAEs reported | Not explicitly reported in percentages | Respiratory tract infections, asthma symptoms |
Table 2: Notable Laboratory Abnormalities
| Drug | Laboratory Parameter | Incidence | Study Details |
| This compound | Abnormal clinical laboratory findings | 3.4% - 6.7% | Long-term study in perennial allergic rhinitis. Main abnormalities were elevations of AST (GOT), ALT (GPT), and total bilirubin. |
| Fevipiprant | Elevated liver enzymes | Led to discontinuation in one patient (2%) in the 150 mg group. | Clinical trial in severe asthma. |
| AZD1981 | ALT/AST elevations | 2-3% in the 400 mg BID group (dose-response relationship suggested) | Studies in healthy volunteers, asthma, and COPD patients. Transaminases returned to baseline after cessation of dosing. |
| OC000459 | Transient increases in ALT and AST | Observed in one subject with a history of fatty hepatosis. | Study in moderate persistent asthma. |
Experimental Protocols
The safety of these CRTH2 antagonists was evaluated in clinical trials using standard methodologies for monitoring and reporting adverse events. While specific protocols for each trial may vary, the general approach includes:
1. Adverse Event Monitoring and Reporting:
-
Definition of Adverse Events (AEs): Any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment.
-
Data Collection: AEs are systematically collected at each study visit through patient interviews, physical examinations, and laboratory tests.
-
Causality Assessment: The relationship between the study drug and the AE is assessed by the investigator.
-
Severity Grading: AEs are graded based on their intensity (e.g., mild, moderate, severe).
-
Reporting: Serious Adverse Events (SAEs), which are life-threatening, result in hospitalization, or lead to significant disability, are reported to regulatory authorities and ethics committees within a specified timeframe.
2. Laboratory Safety Assessments:
-
Hematology: Complete blood counts (including white blood cell differential, red blood cell count, and platelet count) are monitored at baseline and at regular intervals during the study.
-
Clinical Chemistry: Panels of tests are performed on blood samples to assess the function of major organs.
-
Liver Function Tests (LFTs): This is a critical component, especially given the observations with some CRTH2 antagonists. Standard LFTs include the measurement of:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Renal Function Tests: Blood urea nitrogen (BUN) and creatinine levels are monitored to assess kidney function.
-
-
Urinalysis: Routine analysis of urine samples is conducted to detect any abnormalities.
3. Vital Signs and Physical Examinations:
-
Blood pressure, heart rate, respiratory rate, and body temperature are measured at each study visit.
-
A thorough physical examination is conducted at the beginning and end of the study, and as clinically indicated.
Signaling Pathways and Experimental Workflows
CRTH2 Signaling Pathway
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that is preferentially expressed on Th2 cells, eosinophils, and basophils. Its primary endogenous ligand is prostaglandin D2 (PGD2). The binding of PGD2 to CRTH2 triggers a cascade of intracellular events that are central to the inflammatory response in allergic diseases. This compound is unique in this group as it also antagonizes the Thromboxane A2 (TXA2) receptor (TP receptor).
Caption: CRTH2 and TP receptor signaling pathways and points of antagonism.
Experimental Workflow for Safety Assessment in a Clinical Trial
The following diagram illustrates a typical workflow for assessing the safety of a new drug, such as a CRTH2 antagonist, in a clinical trial setting.
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novctrd.com [novctrd.com]
- 4. Effectiveness of fevipiprant in reducing exacerbations in patients with severe asthma (LUSTER-1 and LUSTER-2): two phase 3 randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to PGD2 Receptor Antagonists: Ramatroban and a New Generation of CRTH2 Blockers
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin D2 (PGD2) is a key lipid mediator in the pathogenesis of allergic diseases, including asthma and allergic rhinitis. Its pro-inflammatory effects are largely mediated through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the PGD2 receptor 2 (DP2). Antagonism of this receptor is a promising therapeutic strategy for these conditions. This guide provides a preclinical comparison of Ramatroban, a dual thromboxane A2 (TXA2) and CRTH2 receptor antagonist, with other selective CRTH2 antagonists, presenting key experimental data, detailed methodologies, and relevant signaling pathways.
Overview of Compared PGD2 Receptor Antagonists
-
This compound: A well-established compound, this compound is a dual antagonist of the thromboxane A2 receptor (TP) and the CRTH2 receptor.[1][2] Its dual mechanism of action allows it to inhibit both TXA2-mediated bronchoconstriction and PGD2-driven allergic inflammation.[3][4]
-
Fevipiprant (QAW039): A highly potent and selective CRTH2 antagonist that has undergone extensive clinical investigation.[5] It is known for its slow dissociation from the CRTH2 receptor.
-
Setipiprant (ACT-129968): Another selective CRTH2 antagonist that has been evaluated in clinical trials for allergic rhinitis and asthma.
-
OC000459 (Timapiprant): A potent, selective, and orally active CRTH2 antagonist that has shown efficacy in preclinical models and clinical studies of asthma and allergic rhinitis.
-
TM30089 (CAY10471): A highly potent and selective CRTH2 antagonist, structurally related to this compound, but with significantly greater selectivity for CRTH2 over the TP receptor.
Comparative Preclinical Data
The following table summarizes key in vitro and in vivo preclinical data for this compound and other selected PGD2 receptor antagonists. This data provides a quantitative comparison of their potency and efficacy in relevant assays.
| Compound | Target(s) | Binding Affinity (Ki/Kd) | In Vitro Functional Activity (IC50) | In Vivo Efficacy (Animal Models) |
| This compound | CRTH2, TP | CRTH2: Kd: 7.2 nM, Ki: 290 nM TP: Ki: 10-13 nM | PGD2-induced Ca2+ response: pA2: 8.5-8.6 PGD2-induced cytokine release (IL-4, IL-5, IL-13): IC50: 103-182 nM | Reduced airway inflammation and hyperresponsiveness in mouse and guinea pig models of asthma. |
| Fevipiprant | CRTH2 | CRTH2: Kd: 1.1 nM, Ki: 1.14 nM | Eosinophil shape change (whole blood): IC50: 0.44 nM PGD2-induced eosinophil shape change: IC50: 0.87 nM | Reduced airway smooth muscle mass and eosinophilic inflammation in a mouse model of asthma. |
| Setipiprant | CRTH2 | CRTH2: Ki: 1.3 nM | PGD2-induced Ca2+ mobilization: IC50: 2.5 nM | Attenuated airway eosinophilia and hyperresponsiveness in a mouse model of allergic asthma. |
| OC000459 | CRTH2 | Human CRTH2: Ki: 4-13 nM Rat CRTH2: Ki: 3 nM | Th2 cell chemotaxis: IC50: 28 nM PGD2-induced cytokine production (IL-13): IC50: 19 nM Eosinophil shape change: pKB: 7.5-7.9 | Inhibited blood and airway eosinophilia in rat and guinea pig models. Reduced late asthmatic response in a sheep model of allergic asthma. |
| TM30089 | CRTH2 | CRTH2: Ki: 0.60 nM | PGD2-induced cAMP inhibition: IC50: 1.2 nM | Inhibited tissue eosinophilia and mucus cell hyperplasia in a mouse model of allergic asthma. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. CRTH2-specific binding characteristics of [3H]this compound and its effects on PGD2-, 15-deoxy-Delta12, 14-PGJ2- and indomethacin-induced agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Ramatroban's Receptor Selectivity: A Comparative Analysis for DP2 over DP1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of Ramatroban's selectivity for the prostaglandin D2 receptor 2 (DP2), also known as CRTH2, over the prostaglandin D2 receptor 1 (DP1). This analysis is supported by experimental data on binding affinities and functional assays, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.
This compound is a dual antagonist of the DP2 and thromboxane A2 (TP) receptors, with a notable sparing effect on the DP1 receptor.[1][2] This selectivity is crucial for its therapeutic mechanism, as DP1 and DP2 receptors often mediate opposing effects in inflammatory and allergic responses. While both receptors are activated by prostaglandin D2 (PGD2), their downstream signaling pathways and cellular responses differ significantly.
Quantitative Comparison of Receptor Affinity and Potency
One study reported a binding affinity (Ki) of this compound for the human DP2 receptor (also referred to as GPR44) to be 290 nM.[3] Functional assays further support its potency at the DP2 receptor. For instance, the IC50 values for this compound in inhibiting PGD2-induced production of interleukins IL-4, IL-5, and IL-13 are 103 nM, 182 nM, and 118 nM, respectively.[2]
Furthermore, studies on this compound analogs highlight the pharmacophore's inherent selectivity. For example, a selective this compound analog, CRTH2-IN-1, exhibited an IC50 of 6 nM in a human DP2 binding assay, while its IC50 for human DP1 binding was 1 µM (1000 nM), indicating over 160-fold selectivity for DP2.[4] Another study on this compound analogues found that their Ki values for the DP1 receptor were greater than 1000 nM, while they maintained high affinity for the DP2 receptor.
| Ligand | Receptor | Assay Type | Value | Unit | Reference |
| This compound | DP2 (GPR44) | Binding Affinity (Ki) | 290 | nM | |
| This compound | DP2 | Functional Assay (IL-4 Inhibition IC50) | 103 | nM | |
| This compound | DP2 | Functional Assay (IL-5 Inhibition IC50) | 182 | nM | |
| This compound | DP2 | Functional Assay (IL-13 Inhibition IC50) | 118 | nM | |
| CRTH2-IN-1 (this compound Analog) | DP2 | Binding Assay (IC50) | 6 | nM | |
| CRTH2-IN-1 (this compound Analog) | DP1 | Binding Assay (IC50) | >1000 | nM |
Signaling Pathways of DP1 and DP2 Receptors
The differential effects of PGD2 are rooted in the distinct signaling pathways coupled to DP1 and DP2 receptors.
The DP1 receptor is a Gs protein-coupled receptor (GPCR). Upon activation by PGD2, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is generally associated with anti-inflammatory and vasorelaxant effects.
In contrast, the DP2 receptor is a Gi protein-coupled receptor. Its activation by PGD2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP. Additionally, the Gβγ subunits of the Gi protein can activate phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) mobilization. This pathway is predominantly pro-inflammatory, mediating chemotaxis of eosinophils, basophils, and Th2 lymphocytes.
Experimental Protocols
The determination of this compound's receptor selectivity relies on established in vitro assays. The following are generalized protocols for the key experimental methodologies cited.
Radioligand Binding Assay
This assay measures the affinity of a ligand (e.g., this compound) for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for DP1 and DP2 receptors.
Materials:
-
Cell membranes expressing either human DP1 or DP2 receptors.
-
Radiolabeled PGD2 (e.g., [3H]-PGD2).
-
Unlabeled this compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of radiolabeled PGD2 and varying concentrations of unlabeled this compound in an assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
This functional assay measures the ability of a compound to inhibit the morphological changes in eosinophils induced by a DP2 receptor agonist.
Objective: To determine the functional potency (IC50) of this compound in inhibiting DP2 receptor-mediated eosinophil activation.
Materials:
-
Isolated human eosinophils.
-
DP2 receptor agonist (e.g., PGD2 or a selective DP2 agonist).
-
This compound at various concentrations.
-
Buffer solution.
-
Flow cytometer or microscope.
Procedure:
-
Pre-incubation: Isolated eosinophils are pre-incubated with varying concentrations of this compound or vehicle control.
-
Stimulation: The eosinophils are then stimulated with a fixed concentration of a DP2 agonist.
-
Incubation: The cells are incubated for a short period to allow for shape change to occur.
-
Fixation: The reaction is stopped by adding a fixative (e.g., paraformaldehyde).
-
Analysis: The change in cell shape (from round to polarized) is quantified by flow cytometry (measuring changes in forward scatter) or by microscopy.
-
Data Analysis: The percentage of shape-changed cells is plotted against the concentration of this compound to determine the IC50 value.
References
- 1. This compound as a Novel Immunotherapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for Ramatroban
This document provides essential safety and logistical information for the proper handling and disposal of Ramatroban, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is based on available safety data sheets and general best practices for laboratory chemical disposal.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its associated hazards. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1]
Hazard Identification:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.
-
Aquatic Hazard (Acute Category 1, Chronic Category 1): Very toxic to aquatic life with long-lasting effects.
In case of accidental exposure, follow these first-aid measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.
-
Eye Contact: Flush eyes immediately with large amounts of water, removing contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.
Step-by-Step Disposal Plan
The primary and recommended method for this compound disposal is through a licensed professional waste disposal service. Due to its classification as very toxic to aquatic life, it is imperative to prevent its release into the environment.
Method 1: Approved Chemical Waste Disposal (Recommended)
-
Segregation: Collect all this compound waste, including pure compound, contaminated materials (e.g., weigh boats, gloves, paper towels), and solutions, in a dedicated, clearly labeled, and sealed waste container.
-
Labeling: The container must be labeled with the chemical name "this compound," the CAS number (116649-85-5), and appropriate hazard symbols (e.g., "Harmful," "Dangerous for the Environment").
-
Storage: Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal. The final disposal must be conducted at an approved waste disposal plant.
Method 2: In-Lab Deactivation and Disposal (Use as a last resort for trace amounts and only if permitted by local regulations)
If a licensed disposal service is not immediately available and institutional policy permits, small quantities can be disposed of via household trash after deactivation. This method is adapted from FDA guidelines for unused medicines.
-
Containment: Do not dispose of this compound directly down the drain.
-
Deactivation: For trace amounts of solid this compound, dissolve it in a small amount of a suitable solvent like ethanol or DMSO.
-
Admixture: Mix the dissolved this compound or any remaining solid with an inert, undesirable substance such as used coffee grounds, dirt, or cat litter. This makes the chemical less appealing and recognizable.
-
Sealing: Place the mixture into a sealable container, such as a resealable plastic bag or an empty can, to prevent leakage.
-
Final Disposal: Place the sealed container in the regular municipal trash.
-
Decontaminate Container: Scratch out all personal or laboratory information from the original empty product container to protect privacy and then dispose of it in the trash or recycle if appropriate.
Quantitative Data and Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₁H₂₁FN₂O₄S |
| Molecular Weight | 416.47 g/mol |
| CAS Number | 116649-85-5 |
| Appearance | White to off-white powder |
| Solubility | DMSO: 30 mg/mL, 50 mg/mLEthanol: 30 mg/mL, 100 mMDMF: 30 mg/mLPBS (pH 7.2): 0.5 mg/mL |
| Storage Temperature | Powder: -20°CIn Solvent: -80°C |
| Thromboxane A₂ Receptor (TP) Antagonism | Kᵢ: 10 to 13 nMIC₅₀ (human TP): 18 nM |
| PGD₂ Receptor (CRTH2/DP2) Antagonism | IC₅₀ (CRTH2 binding): 100 nMIC₅₀ (Ca²⁺ mobilization): 30 nMIC₅₀ (Eosinophil migration): 170 nM |
Mechanism of Action: Dual Receptor Antagonism
This compound functions as a dual antagonist, targeting two key receptors involved in allergic and inflammatory responses: the Thromboxane A₂ (TxA₂) receptor (TP) and the Prostaglandin D₂ (PGD₂) receptor, specifically the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2). By blocking these receptors, this compound inhibits downstream signaling pathways that lead to platelet aggregation, inflammation, and eosinophil migration.
Caption: this compound's dual inhibitory action on TP and CRTH2 receptors.
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are proprietary and not available in the public domain search results. However, the literature describes the methodologies used to characterize its activity.
1. In Vitro Receptor Binding and Functional Assays:
-
Objective: To determine the binding affinity (Kᵢ or IC₅₀) and functional antagonism of this compound at target receptors.
-
Methodology Overview:
-
Binding Assays: Competitive binding assays were performed using cell lines transfected to express the human TP or CRTH2 receptors. A radiolabeled ligand (e.g., [³H]PGD₂) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound. The concentration of this compound that inhibits 50% of the radioligand binding (IC₅₀) is determined to assess its binding affinity.
-
Functional Assays (Calcium Mobilization): CRTH2-transfected cells are loaded with a calcium-sensitive dye. The ability of PGD₂ to induce an increase in intracellular calcium is measured. The assay is then repeated with the co-incubation of varying concentrations of this compound to determine the IC₅₀ for inhibiting this PGD₂-induced functional response.
-
Cell Migration Assays: The effect of this compound on PGD₂-induced migration of human eosinophils is measured using a chemotaxis system (e.g., Boyden chamber). Eosinophils are placed in the upper chamber, and PGD₂ is placed in the lower chamber. The number of cells that migrate through the porous membrane is quantified. The experiment is repeated with this compound to determine its inhibitory concentration (IC₅₀).
-
2. In Vivo Animal Models:
-
Objective: To evaluate the efficacy of this compound in relevant disease models, such as allergic rhinitis or asthma.
-
Methodology Overview:
-
An ovalbumin-sensitized mouse model of asthma is commonly used. Mice are sensitized and subsequently challenged with ovalbumin to induce an allergic airway response, characterized by eosinophil infiltration and mucus production.
-
A treatment group receives this compound (e.g., 5 mg/kg) prior to the ovalbumin challenge.
-
Endpoints are measured by collecting bronchoalveolar lavage (BAL) fluid to count eosinophils and by histological examination of lung tissue to assess mucus cell hyperplasia. The results are compared between the this compound-treated group and a control group to determine efficacy.
-
References
Essential Safety and Logistical Information for Handling Ramatroban
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Ramatroban, a dual thromboxane A2 and prostaglandin D2 receptor antagonist. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following PPE is mandatory:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact.[3] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles are required.[3] A face shield may be necessary for operations with a high risk of splashes or dust generation. |
| Skin and Body Protection | A laboratory coat or gown should be worn to prevent skin contact.[3] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved N95 or N100 respirator is recommended. Work should ideally be conducted in a well-ventilated area or a fume hood. |
Occupational Exposure Limits:
As of the latest available data, specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) from OSHA or the Threshold Limit Value (TLV) from ACGIH, have not been established for this compound. Therefore, it is crucial to handle this compound with a high degree of caution, implementing the principle of keeping exposure as low as reasonably achievable (ALARA).
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and environmental protection.
Standard Operating Procedure for Handling:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Weighing and Aliquoting: When weighing or transferring the solid compound, take care to minimize dust generation. Use a spatula and weigh the material on a tared weigh boat within a ventilated enclosure if possible.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Emergency Procedures:
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | For a small spill of solid this compound, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department. Ensure adequate ventilation. Do not allow the spilled material to enter drains or waterways. |
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a clearly labeled, sealed, and compatible waste container.
-
Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or pour it down the drain. Avoid release into the environment.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
